molecular formula C22H28N2O14 B8102966 Anatabine dicitrate

Anatabine dicitrate

Número de catálogo: B8102966
Peso molecular: 544.5 g/mol
Clave InChI: CGVRSINYLOUBAU-XRIOVQLTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Anatabine dicitrate is a useful research compound. Its molecular formula is C22H28N2O14 and its molecular weight is 544.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;3-[(2S)-1,2,3,6-tetrahydropyridin-2-yl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.2C6H8O7/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h1-4,6,8,10,12H,5,7H2;2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t10-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVRSINYLOUBAU-XRIOVQLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCNC1C2=CN=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CCN[C@@H]1C2=CN=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Anatabine Dicitrate: A Deep Dive into its Neuroinflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory effects of anatabine dicitrate in the context of neuroinflammation. Drawing upon a robust body of preclinical research, this document details the compound's impact on key signaling pathways, presents quantitative data from pivotal studies, and outlines the experimental protocols used to elucidate its mode of action.

Core Mechanism of Action: A Multi-pronged Anti-Inflammatory Approach

This compound, a minor tobacco alkaloid, has demonstrated significant potential in mitigating neuroinflammatory processes implicated in various neurodegenerative diseases.[1][2][3] Its primary mechanism of action revolves around the modulation of critical intracellular signaling pathways that govern the inflammatory response in the central nervous system (CNS). The core anti-inflammatory effects of this compound are attributed to its ability to inhibit the pro-inflammatory transcription factors, Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] More recent evidence also points towards the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway and modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, suggesting a multifaceted approach to dampening neuroinflammation.

Inhibition of NF-κB and STAT3 Signaling Pathways

Neuroinflammation is characterized by the activation of glial cells, namely microglia and astrocytes, which in turn release a plethora of pro-inflammatory mediators, including cytokines and chemokines. The expression of these inflammatory molecules is largely regulated by the NF-κB and STAT3 signaling pathways. This compound has been shown to effectively suppress the activation of both these pathways in various experimental models.

In response to inflammatory stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), anatabine prevents the phosphorylation of the p65 subunit of NF-κB and the phosphorylation of STAT3 at Tyr705. This inhibition of phosphorylation prevents their translocation to the nucleus, thereby blocking the transcription of a wide array of pro-inflammatory genes, including those encoding for TNF-α, interleukin-6 (IL-6), interleukin-1 beta (IL-1β), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).

NF_kB_STAT3_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK Activates STAT3 STAT3 Receptor->STAT3 Activates Pro-inflammatory\nGene Transcription Pro-inflammatory Gene Transcription IκBα IκBα IKK->IκBα Phosphorylates & Degrades NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits NF-κB (p50/p65)->Pro-inflammatory\nGene Transcription Translocates & Activates This compound This compound This compound->IKK Inhibits This compound->STAT3 Inhibits Phosphorylation p-STAT3 p-STAT3 STAT3->p-STAT3 Phosphorylation p-STAT3->Pro-inflammatory\nGene Transcription Translocates & Activates

Activation of NRF2 and MAPK Signaling Pathways

Beyond its inhibitory effects, this compound has been shown to activate the NRF2 signaling pathway. NRF2 is a transcription factor that plays a critical role in the cellular antioxidant response. Upon activation, NRF2 translocates to the nucleus and induces the expression of a battery of antioxidant and cytoprotective genes. This activation of NRF2 by anatabine likely contributes to its neuroprotective effects by reducing oxidative stress, a key component of neuroinflammation.

Furthermore, studies have indicated that anatabine treatment can result in the activation of MAPK signaling, including p38 MAPK. While the precise role of MAPK activation in the context of anatabine's anti-inflammatory effects is still under investigation, it is hypothesized to be involved in the NRF2 activation process.

NRF2_MAPK_Activation cluster_nucleus Nucleus Antioxidant & Cytoprotective\nGene Expression Antioxidant & Cytoprotective Gene Expression This compound This compound MAPK Signaling MAPK Signaling This compound->MAPK Signaling Activates Keap1 Keap1 This compound->Keap1 Inhibits NRF2 NRF2 MAPK Signaling->NRF2 Activates NRF2->Antioxidant & Cytoprotective\nGene Expression Translocates & Activates Keap1->NRF2 Inhibits (Degradation)

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in models of neuroinflammation.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators

Cell LineInflammatory StimulusAnatabine ConcentrationOutcome MeasurePercent InhibitionReference
Human MicrogliaLPS10 µMTNF-α secretion~50%
Human MicrogliaLPS10 µMIL-6 secretion~60%
SH-SY5YTNF-α50 µg/mLNF-κB activation~75%
HEK293LPS10 µMp-STAT3 levels~80%

Table 2: In Vivo Efficacy in Animal Models of Neuroinflammation

Animal ModelTreatment RegimenOutcome MeasureResultReference
Tg PS1/APPswe (Alzheimer's)20 mg/kg/day (oral)Brain TNF-α levelsSignificant reduction
Tg PS1/APPswe (Alzheimer's)20 mg/kg/day (oral)Brain IL-6 levelsSignificant reduction
Tg PS1/APPswe (Alzheimer's)20 mg/kg/day (oral)Brain iNOS mRNASignificant reduction
Tg PS1/APPswe (Alzheimer's)20 mg/kg/day (oral)Brain Cox-2 mRNASignificant reduction
EAE (Multiple Sclerosis)20 mg/kg/day (oral)Spinal Cord p-STAT3Significant reduction
EAE (Multiple Sclerosis)20 mg/kg/day (oral)Spinal Cord p-NF-κB p65Significant reduction
LPS-induced systemic inflammation5 mg/kg (i.p.)Plasma TNF-α34.0% reduction
LPS-induced systemic inflammation5 mg/kg (i.p.)Plasma IL-647.2% reduction

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed in the cited research.

In Vitro Assays

1. Primary Microglia Culture and Treatment

  • Isolation: Primary microglia are typically isolated from the cortices of neonatal (P1-P2) mouse or rat pups. The brain tissue is mechanically and enzymatically dissociated using trypsin and DNase.

  • Culture: The mixed glial cell suspension is plated onto poly-L-lysine-coated flasks in DMEM/F12 medium supplemented with 10% FBS and antibiotics. After 7-10 days, microglia are separated from the astrocyte layer by gentle shaking.

  • Treatment: Purified microglia are seeded into multi-well plates. Following adherence, cells are pre-treated with varying concentrations of this compound for 1-2 hours before stimulation with an inflammatory agent, typically LPS (100 ng/mL).

Primary_Microglia_Workflow P1-P2 Pups P1-P2 Pups Cortical Dissection Cortical Dissection P1-P2 Pups->Cortical Dissection Dissociation Mechanical & Enzymatic Dissociation Cortical Dissection->Dissociation Mixed Glial Culture Mixed Glial Culture Dissociation->Mixed Glial Culture Microglia Separation Separation by Shaking Mixed Glial Culture->Microglia Separation Plating & Treatment Plating & Anatabine Pre-treatment Microglia Separation->Plating & Treatment Inflammatory Stimulation LPS Stimulation Plating & Treatment->Inflammatory Stimulation Analysis Cytokine/Protein Analysis Inflammatory Stimulation->Analysis

2. Western Blotting for Phosphorylated Proteins

  • Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated overnight at 4°C with primary antibodies specific for phosphorylated forms of proteins (e.g., anti-phospho-STAT3 (Tyr705), anti-phospho-NF-κB p65 (Ser536)). After washing, membranes are incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

3. ELISA for Cytokine Quantification

  • Sample Collection: Cell culture supernatants or brain tissue homogenates are collected.

  • Assay Procedure: Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6) are used according to the manufacturer's instructions. Briefly, standards and samples are added to wells pre-coated with a capture antibody. After incubation and washing, a biotinylated detection antibody is added, followed by an enzyme-linked streptavidin. A substrate solution is then added, and the color development is measured using a microplate reader at 450 nm.

  • Data Analysis: A standard curve is generated, and the concentration of the cytokine in the samples is determined by interpolation.

In Vivo Models

1. LPS-Induced Neuroinflammation Model

  • Animals: Adult C57BL/6 mice are commonly used.

  • Treatment: Mice are pre-treated with this compound (e.g., 5-20 mg/kg, i.p. or oral gavage) for a specified period before a single intraperitoneal injection of LPS (e.g., 0.25-1 mg/kg).

  • Tissue Collection: At various time points post-LPS injection (e.g., 2, 6, 24 hours), animals are euthanized, and brain tissue and blood are collected for analysis.

2. Experimental Autoimmune Encephalomyelitis (EAE) Model

  • Induction: EAE, a model for multiple sclerosis, is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide 35-55 emulsified in complete Freund's adjuvant (CFA), followed by injections of pertussis toxin.

  • Treatment: this compound (e.g., 20 mg/kg/day) is administered orally in the drinking water, starting from the day of immunization.

  • Clinical Scoring: Animals are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0-5).

  • Histology: At the end of the experiment, spinal cords are collected for histological analysis, including staining for markers of inflammation (Iba1 for microglia, GFAP for astrocytes) and demyelination (Luxol fast blue).

3. Immunohistochemistry

  • Tissue Preparation: Animals are transcardially perfused with saline followed by 4% paraformaldehyde. Brains and spinal cords are removed, post-fixed, and cryoprotected in sucrose.

  • Sectioning: Tissues are sectioned on a cryostat.

  • Staining: Sections are blocked and then incubated with primary antibodies against markers of interest (e.g., Iba1, GFAP). After washing, sections are incubated with fluorescently labeled secondary antibodies.

  • Imaging and Analysis: Stained sections are imaged using a fluorescence microscope, and the intensity or area of immunoreactivity is quantified using image analysis software.

Conclusion

This compound demonstrates a robust and multi-faceted mechanism of action in combating neuroinflammation. Its ability to concurrently inhibit the key pro-inflammatory NF-κB and STAT3 signaling pathways, while also activating the protective NRF2 pathway, positions it as a promising therapeutic candidate for a range of neurodegenerative disorders characterized by a significant inflammatory component. The quantitative data from both in vitro and in vivo studies provide compelling evidence for its efficacy. The detailed experimental protocols outlined herein offer a framework for further investigation into the therapeutic potential of this compound and for the development of novel anti-neuroinflammatory agents.

References

What is the bioavailability of Anatabine dicitrate in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively covers the bioavailability and pharmacokinetics of anatabine. However, specific research on the "anatabine dicitrate" salt form is not presently available in published studies. This guide focuses on the comprehensive in vivo data available for anatabine in preclinical models, which is crucial for researchers, scientists, and drug development professionals.

Executive Summary

Anatabine, a naturally occurring alkaloid found in plants of the Solanaceae family, has demonstrated anti-inflammatory properties in various preclinical models.[1] Understanding its bioavailability and pharmacokinetic profile is essential for the development of this compound for therapeutic use. This document provides a detailed overview of the in vivo bioavailability of anatabine, summarizing key pharmacokinetic parameters, experimental methodologies, and relevant biological pathways. Studies in rodents have shown that anatabine is bioavailable and brain-penetrant after systemic administration.[1][2]

Quantitative Pharmacokinetic Data

The bioavailability and pharmacokinetic parameters of anatabine have been characterized in rats and mice, primarily following intravenous (i.v.) and intraperitoneal (i.p.) administration. The data reveals rapid absorption and distribution.

Table 1: Pharmacokinetic Parameters of Anatabine in Rats

Parameter i.v. Bolus (1 mg/kg) i.p. Injection (2 mg/kg) i.p. Injection (5 mg/kg)
Cmax (µg/mL) - 1.18 2.73
Tmax (min) - 9.6 9.6
t1/2 (min) 68.4 83.4 83.4
AUC0-inf (min*µg/mL) 123.2 169.2 423.0
Bioavailability (F%) - 68.6% 68.6%
Clearance (mL/min/kg) 8.11 - -
Vss (L/kg) 1.23 - -

Data sourced from a comprehensive pharmacokinetic study in rats.[1]

Table 2: Pharmacokinetic Parameters of Anatabine in Mice

Parameter i.p. Injection (2 mg/kg)
Cmax (µg/mL) 1.37
Tmax (min) 1.8
t1/2 (min) N/A
AUC0-inf (min*µg/mL) N/A

Data from a study in mice showing rapid absorption.[1]

Table 3: Urinary Metabolite Data in Human Smokers

Analyte Median Concentration (ng/mL) Median Ratio (Glucuronidated/Free)
Anatabine 4.02 0.74
Anatabine Glucuronide 2.9 (calculated) -

Data from a study quantifying minor tobacco alkaloids in the urine of 827 smokers, indicating that glucuronidation is a significant metabolic pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of bioavailability studies. The following sections describe the protocols used in key in vivo pharmacokinetic experiments.

Pharmacokinetic studies of anatabine have been conducted in male Wistar rats and male C57BL/6 mice.

  • Rat Studies :

    • Intravenous (i.v.) Administration : Anatabine was administered as a 1 mg/kg bolus injection into the tail vein.

    • Intraperitoneal (i.p.) Administration : Anatabine was administered via i.p. injection at doses of 2 mg/kg and 5 mg/kg.

  • Mouse Studies :

    • Intraperitoneal (i.p.) Administration : Anatabine was administered via i.p. injection at a dose of 2 mg/kg.

To determine the concentration of anatabine in plasma, a rigorous collection and processing workflow is necessary.

  • Blood Collection : Blood samples were collected at various time points post-administration via the jugular vein in rats.

  • Plasma Preparation : Blood samples were centrifuged to separate plasma, which was then stored at -80°C until analysis.

The following diagram illustrates the general workflow for pharmacokinetic sample processing.

G cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Bioanalysis animal_model Rodent Model (Rat or Mouse) dosing Anatabine Administration (i.v. or i.p.) animal_model->dosing blood_sampling Serial Blood Sampling (Jugular Vein) dosing->blood_sampling centrifugation Centrifugation blood_sampling->centrifugation plasma_isolation Plasma Isolation centrifugation->plasma_isolation storage Storage at -80°C plasma_isolation->storage extraction Protein Precipitation & Sample Extraction storage->extraction lcms LC-MS/MS Analysis extraction->lcms pk_analysis Pharmacokinetic Modeling lcms->pk_analysis

Experimental workflow for in vivo pharmacokinetic analysis of anatabine.

Quantification of anatabine in biological matrices is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.

  • Sample Preparation : Protein precipitation is a common method for sample cleanup. Acetone is used to precipitate proteins, salts, and phospholipids from urine or plasma samples.

  • Chromatography : Analytes are separated using a liquid chromatography system.

  • Mass Spectrometry : Detection and quantification are achieved with a tandem mass spectrometer, often operating in electrospray ionization (ESI) mode.

  • Validation : The method is validated for accuracy, precision, and linearity. The limit of quantitation (LOQ) for anatabine in urine has been reported as low as 0.15 ng/mL.

Metabolism and Signaling Pathways

Understanding the metabolic fate and the molecular pathways influenced by anatabine is vital for drug development.

Current data suggests that anatabine undergoes metabolism, with glucuronidation being a significant pathway. In human smokers, a notable portion of anatabine is excreted in the urine as a glucuronide conjugate. The median ratio of glucuronidated to free anatabine was found to be 0.74, indicating extensive phase II metabolism.

Anatabine's anti-inflammatory effects are attributed to its modulation of key signaling pathways. It has been shown to inhibit the phosphorylation and activity of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3). These transcription factors are critical mediators of the inflammatory response, regulating the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

The diagram below illustrates the proposed mechanism of anatabine's anti-inflammatory action.

G lps Inflammatory Stimulus (e.g., LPS, TNF-α) nfkb_stat3 NF-κB & STAT3 Phosphorylation lps->nfkb_stat3 anatabine Anatabine anatabine->nfkb_stat3 Inhibition translocation Nuclear Translocation nfkb_stat3->translocation gene_expression Pro-inflammatory Gene Expression translocation->gene_expression cytokines Cytokine Production (TNF-α, IL-6, IL-1β) gene_expression->cytokines

Anatabine's inhibition of NF-κB and STAT3 inflammatory pathways.

Conclusion

Anatabine demonstrates significant bioavailability in preclinical rodent models, with rapid absorption following intraperitoneal administration. The primary route of metabolism appears to be glucuronidation. Its anti-inflammatory effects are mediated through the inhibition of the NF-κB and STAT3 signaling pathways. While this guide provides a thorough overview based on available anatabine data, further research is warranted to elucidate the specific pharmacokinetic profile of the this compound salt and to translate these preclinical findings to human subjects.

References

Anatabine Dicitrate: A Potent Agonist of the α4β2 Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Anatabine, a minor tobacco alkaloid also found in plants of the Solanaceae family, has garnered significant scientific interest for its diverse pharmacological activities. As a potent agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), anatabine dicitrate presents a compelling profile for therapeutic development, particularly in the realms of neurodegenerative diseases and inflammatory disorders.[1][2] This technical guide provides a comprehensive overview of the core pharmacology of this compound, focusing on its interaction with the α4β2 nAChR. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways to support further research and development efforts.

Quantitative Pharmacological Data

The potency and binding affinity of anatabine at the α4β2 nAChR have been characterized through various in vitro assays. The following tables summarize the key quantitative data from multiple studies, providing a comparative overview of its pharmacological profile.

Table 1: Binding Affinity of Anatabine at the α4β2 nAChR

CompoundAssay TypePreparationRadioligandIC50 (µM)Ki (nM)Reference
AnatabineRadioligand BindingIn vitro[3H]-Cytisine0.7 ± 0.1-[3]
R-AnatabineRadioligand BindingRat Brain[3H]-Cytisine-Not specified, but affinity was twice that of S-anatabine[4]
S-AnatabineRadioligand BindingRat Brain[3H]-Cytisine--[4]

IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.

Table 2: Functional Potency of Anatabine at the α4β2 nAChR

CompoundAssay TypeSystemEC50 (µM)EfficacyReference
AnatabineTwo-Electrode Voltage ClampXenopus Oocytes expressing human α4β2 nAChRs-Weaker agonist than nicotine
AnatabineCalcium Flux AssayCHO cells overexpressing α4β2 nAChRs< 8Not specified

EC50: Half maximal effective concentration.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of this compound with the α4β2 nAChR.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound to a specific receptor.

Objective: To determine the IC50 and Ki values of this compound for the α4β2 nAChR.

Materials:

  • Rat brain tissue or cells expressing α4β2 nAChRs (e.g., IMR-32 cells).

  • [3H]-Cytisine (radioligand).

  • This compound.

  • Binding buffer.

  • Wash buffer.

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize rat brain tissue or cultured cells in a suitable buffer and centrifuge to isolate the membrane fraction containing the α4β2 nAChRs.

  • Binding Reaction: Incubate the membrane preparation with a fixed concentration of [3H]-cytisine and varying concentrations of this compound in a binding buffer.

  • Filtration: After incubation, rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [3H]-cytisine against the logarithm of the this compound concentration. The IC50 value is determined from the resulting dose-response curve. The Ki value can be calculated using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation (α4β2 nAChR source) Incubation Incubation Membrane->Incubation Radioligand [3H]-Cytisine (Radioligand) Radioligand->Incubation Anatabine This compound (Test Compound) Anatabine->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis G cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Oocyte Xenopus Oocyte Injection cRNA Injection Oocyte->Injection cRNA α4β2 nAChR cRNA cRNA->Injection TEVC Two-Electrode Voltage Clamp Injection->TEVC DrugApp Anatabine Application TEVC->DrugApp Analysis Determine EC50 and Efficacy DrugApp->Analysis G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Anatabine This compound nAChR α4β2 nAChR Anatabine->nAChR Agonist Binding NRF2_A NRF2 Activation Anatabine->NRF2_A Potentially nAChR-independent NFkB_I NF-κB Inhibition nAChR->NFkB_I Modulates STAT3_I STAT3 Phosphorylation Inhibition nAChR->STAT3_I Modulates PI3K_Akt PI3K-Akt Pathway nAChR->PI3K_Akt Activates JAK2_STAT3 JAK2-STAT3 Pathway nAChR->JAK2_STAT3 Activates Gene_Exp Altered Gene Expression NFkB_I->Gene_Exp Impacts STAT3_I->Gene_Exp Impacts NRF2_A->Gene_Exp Impacts PI3K_Akt->Gene_Exp Impacts JAK2_STAT3->Gene_Exp Impacts

References

A Technical Guide to the Anti-Inflammatory Effects of Anatabine Dicitrate

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide or whitepaper on the core anti-inflammatory effects of Anatabine dicitrate.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anatabine is a naturally occurring alkaloid found in plants of the Solanaceae family, which includes tobacco, tomatoes, peppers, and eggplants.[1][2] Marketed as the dietary supplement this compound, it has garnered significant interest for its potential anti-inflammatory properties.[3] Preclinical studies, both in vitro and in vivo, have demonstrated that anatabine can modulate key inflammatory pathways and ameliorate symptoms in various inflammatory disease models.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms, experimental evidence, and key methodologies used to evaluate the anti-inflammatory effects of anatabine.

Core Mechanism of Action: Modulation of Key Inflammatory Signaling Pathways

Anatabine exerts its anti-inflammatory effects primarily by inhibiting the activation of critical pro-inflammatory transcription factors, namely STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB (Nuclear Factor-kappa B). More recent evidence also points to its role as an activator of the NRF2 (Nuclear factor-erythroid factor 2-related factor 2) pathway, which is known to have cytoprotective and anti-inflammatory functions.

Inhibition of NF-κB and STAT3 Phosphorylation

The NF-κB and STAT3 signaling cascades are central to the inflammatory response. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), these pathways trigger the transcription of genes encoding a wide array of inflammatory mediators, including cytokines, chemokines, and enzymes like iNOS and COX-2.

Anatabine has been shown to prevent the phosphorylation of both NF-κB and STAT3. This inhibition prevents their translocation to the nucleus, thereby blocking the transcription of their target pro-inflammatory genes. This mechanism has been observed in multiple cell lines, including human microglia, neuroblastoma SH-SY5Y cells, and HEK293 cells, as well as in animal models of neuroinflammation and autoimmune disease.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNFa LPS / TNF-α Receptor Receptor (e.g., TLR4/TNFR) LPS/TNFa->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB P IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB DNA Promoter Region of Target Genes NFkB->DNA Translocation Anatabine Anatabine Dicitrate Anatabine->IKK Inhibits Phosphorylation IkB_NFkB->IKK IkB_NFkB->NFkB IκBα Degradation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Transcription

Caption: Anatabine's inhibition of the NF-κB signaling pathway.

STAT3_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive P (Phosphorylation) STAT3_dimer STAT3 Dimer (Active) STAT3_inactive->STAT3_dimer Dimerization Anatabine Anatabine Dicitrate Anatabine->JAK Inhibits Phosphorylation DNA Promoter Region of Target Genes STAT3_dimer->DNA Translocation Genes Pro-inflammatory Genes DNA->Genes Transcription

Caption: Anatabine's inhibition of the STAT3 signaling pathway.
Activation of the NRF2 Pathway

Systems biology approaches have identified anatabine as an activator of the NRF2 pathway. NRF2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. NRF2 activation is linked to the inhibition of NF-κB signaling, providing another layer to anatabine's anti-inflammatory mechanism. It can directly block the LPS-induced transcription of pro-inflammatory genes like IL-6 and IL-1β. Studies also show that anatabine treatment results in the activation of MAPK signaling, which is involved in the NRF2 pathway.

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Anatabine Anatabine Dicitrate MAPK MAPK Signaling Anatabine->MAPK Activates Keap1_NRF2 Keap1-NRF2 (Inactive) MAPK->Keap1_NRF2 NRF2 NRF2 Keap1_NRF2->NRF2 NRF2 Release & Activation ARE Antioxidant Response Element (ARE) NRF2->ARE Translocation Genes Anti-inflammatory & Antioxidant Genes (e.g., HMOX1) ARE->Genes Transcription

Caption: Anatabine's activation of the NRF2 anti-inflammatory pathway.

Quantitative Data from Preclinical Studies

Anatabine has demonstrated dose-dependent anti-inflammatory activity across various preclinical models. The following tables summarize key quantitative findings.

Table 1: In Vivo Efficacy in LPS-Induced Systemic Inflammation Model (Mouse)
Dosage (i.p.)Analyte% Reduction (vs. Control)Reference
5 mg/kgPlasma TNF-α34.0%
5 mg/kgPlasma IL-647.2%

Data collected 2 hours after LPS challenge.

Table 2: In Vivo Efficacy in DSS-Induced Colitis Model (Mouse)
Dosage (Oral)OutcomeObservationReference
5 mg/kg/dayDisease Activity Index (DAI)Significant decrease (p < 0.05)
20 mg/kg/dayDisease Activity Index (DAI)Significant decrease (p < 0.001)
20 mg/kg/dayColonic Cytokines↓ IL-6, TNF-α, IL-1α; ↑ IL-10

Treatment administered in drinking water.

Table 3: In Vivo Efficacy in Carrageenan-Induced Paw Edema Model (Rat)
Dosage (i.p.)OutcomeObservationReference
1, 2, and 5 mg/kgPaw EdemaDose-dependent reduction

Key Experimental Protocols

Standardized in vitro and in vivo models are crucial for assessing the anti-inflammatory potential of compounds like anatabine.

In Vitro Assay: LPS-Induced Inflammation in Macrophages

This assay is widely used to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory mediators in cultured macrophages.

Methodology:

  • Cell Culture: Murine macrophage-like RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulus: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells, excluding the negative control.

  • Incubation: Plates are incubated for 24 hours.

  • Quantification of Mediators:

    • Nitric Oxide (NO): The accumulation of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • Cytokines (TNF-α, IL-6): Levels of pro-inflammatory cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The IC₅₀ values for the inhibition of NO and cytokine production are calculated.

In_Vitro_Workflow A 1. Seed RAW 264.7 Macrophages in 96-well plate B 2. Incubate Overnight (Allow Adherence) A->B C 3. Pre-treat with This compound (Various Concentrations) B->C D 4. Add LPS (1 µg/mL) to induce inflammation C->D E 5. Incubate for 24 hours D->E F 6. Collect Supernatant E->F G Griess Assay (NO) ELISA (TNF-α, IL-6) F->G H 8. Calculate % Inhibition and IC50 Values G->H

Caption: Experimental workflow for an in vitro anti-inflammatory assay.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.

  • Grouping: Animals are divided into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin), and this compound test groups at various doses.

  • Compound Administration: The test compound or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.), 30-60 minutes before the carrageenan injection.

  • Induction of Edema: Acute inflammation is induced by injecting 0.1 mL of a 1% carrageenan suspension into the subplantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (0 hours) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group.

In_Vivo_Workflow A 1. Acclimatize and Group Rats (n=6-8 per group) B 2. Administer Compound (Anatabine, Vehicle, or Positive Control) A->B C 3. Measure Baseline Paw Volume (0 hr) B->C D 4. Inject Carrageenan (1%) into subplantar region of hind paw C->D E 5. Measure Paw Volume with Plethysmometer at 1, 2, 3, 4, 5 hours D->E F 6. Calculate Paw Volume Increase and % Inhibition of Edema E->F

Caption: Experimental workflow for the in vivo paw edema model.

Conclusion and Future Directions

The evidence strongly indicates that this compound is a potent anti-inflammatory agent with a multi-faceted mechanism of action centered on the inhibition of NF-κB and STAT3 and the activation of the NRF2 pathway. The compound has demonstrated consistent, dose-dependent efficacy in reducing inflammatory mediators and clinical signs of inflammation in a variety of preclinical models.

For drug development professionals, anatabine presents an interesting molecule for its potential in NRF2-related diseases and chronic inflammatory conditions. Future research should focus on elucidating the precise molecular interactions, conducting comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling, and exploring its therapeutic potential in well-designed clinical trials for conditions such as inflammatory bowel disease and neuroinflammatory disorders.

References

The NRF2 Activation Pathway by Anatabine Dicitrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anatabine, a minor alkaloid found in plants of the Solanaceae family, has demonstrated anti-inflammatory properties. Recent research has identified anatabine as an activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1][2][3] NRF2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a key role in cellular defense against oxidative stress. This technical guide provides a comprehensive overview of the in vitro activation of the NRF2 pathway by anatabine dicitrate, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

Core Signaling Pathway

Under basal conditions, NRF2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon stimulation by activators such as anatabine, this inhibition is released, allowing NRF2 to translocate to the nucleus. In the nucleus, NRF2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. Research suggests that anatabine's activation of NRF2 may be mediated through the MAPK signaling pathway.[1]

Figure 1: Proposed NRF2 activation pathway by this compound.

Quantitative Data Summary

The primary quantitative evidence for anatabine's NRF2 activating potential comes from in vitro luciferase reporter gene assays. These assays measure the transcriptional activity of the ARE, providing a direct readout of NRF2 activation.

CompoundConcentration (µM)NRF2 Activation (Fold Increase)Cell LineReference
Anatabine 15.625~1.2HEK293-based NRF2/ARE reporter[1]
31.25~1.5
62.5~2.0
125~2.8
250 ~4.0 (p < 0.05)
500~3.5
Sulforaphane (Positive Control)12.5~10.0HEK293-based NRF2/ARE reporter
Dimethyl Fumarate (Positive Control)12.5~6.0HEK293-based NRF2/ARE reporter
Anabasineup to 500No significant activationHEK293-based NRF2/ARE reporter
Cotinineup to 500No significant activationHEK293-based NRF2/ARE reporter
Nornicotineup to 500No significant activationHEK293-based NRF2/ARE reporter
Nicotineup to 500No significant activationHEK293-based NRF2/ARE reporter

Table 1: Dose-dependent activation of NRF2 by anatabine in an NRF2/ARE luciferase reporter assay. Statistical significance was reached at 250 µM.

Experimental Protocols

NRF2/ARE Luciferase Reporter Gene Assay

This protocol is adapted from the methodology described for assessing anatabine's effect on NRF2 activation.

1. Cell Culture and Seeding:

  • An HEK293-based cell line stably transfected with a pTA-ARE-luciferase reporter vector is used. This vector contains multiple copies of the ARE binding site upstream of a firefly luciferase coding region.

  • Cells are cultured in appropriate media supplemented with antibiotics to maintain selection for the reporter construct.

  • Cells are seeded into 96-well plates at a suitable density and allowed to attach overnight.

2. Compound Treatment:

  • Prepare stock solutions of this compound and other test compounds (e.g., positive and negative controls) in a suitable solvent (e.g., DMSO).

  • Dilute the compounds to the desired final concentrations in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds.

  • Incubate the cells for a defined period (e.g., 24 hours).

3. Luciferase Assay:

  • After incubation, aspirate the medium and wash the cells with Phosphate-Buffered Saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., Luciferase Cell Lysis Buffer).

  • Transfer the cell lysate to a white, opaque 96-well plate.

  • Add a luciferase substrate solution to each well.

  • Immediately measure the luminescence using a plate reader.

4. Data Analysis:

  • Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTT assay or a co-transfected control reporter).

  • Express the NRF2 activation as a fold increase over the vehicle-treated control.

Luciferase_Assay_Workflow start Start seed_cells Seed NRF2/ARE Reporter Cells in 96-well plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_compounds Prepare this compound and Control Solutions overnight_incubation->prepare_compounds treat_cells Treat Cells with Compounds prepare_compounds->treat_cells incubation_24h Incubate for 24 hours treat_cells->incubation_24h lyse_cells Lyse Cells incubation_24h->lyse_cells transfer_lysate Transfer Lysate to Assay Plate lyse_cells->transfer_lysate add_substrate Add Luciferase Substrate transfer_lysate->add_substrate read_luminescence Measure Luminescence add_substrate->read_luminescence analyze_data Analyze Data (Fold Change vs. Control) read_luminescence->analyze_data end End analyze_data->end

Figure 2: Experimental workflow for the NRF2/ARE luciferase reporter assay.
Phosphoproteomic Analysis of MAPK Signaling

While it has been shown that anatabine treatment results in the activation of MAPK signaling, a detailed, publicly available protocol for this specific experiment with anatabine is limited. The following is a general workflow for such an analysis.

1. Cell Culture and Treatment:

  • Culture cells (e.g., HEK293, SH-SY5Y) to a suitable confluency.

  • Treat cells with this compound at various concentrations and for different time points. Include a vehicle control.

2. Cell Lysis and Protein Digestion:

  • After treatment, wash cells with cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.

  • Quantify the protein concentration in the lysates.

  • Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

3. Phosphopeptide Enrichment:

  • Due to the low abundance of phosphopeptides, an enrichment step is crucial. This is typically done using Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

4. Mass Spectrometry (MS) Analysis:

  • Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5. Data Analysis:

  • Use specialized software to identify the phosphopeptides and quantify their relative abundance between different treatment conditions.

  • Perform bioinformatics analysis to identify signaling pathways that are significantly altered, such as the MAPK pathway.

Phosphoproteomics_Workflow start Start cell_culture Cell Culture and Treatment with this compound start->cell_culture cell_lysis Cell Lysis with Phosphatase/Protease Inhibitors cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant digestion Reduction, Alkylation, and Tryptic Digestion protein_quant->digestion enrichment Phosphopeptide Enrichment (e.g., TiO2, IMAC) digestion->enrichment lc_ms LC-MS/MS Analysis enrichment->lc_ms data_analysis Data Analysis and Pathway Identification lc_ms->data_analysis end End data_analysis->end

Figure 3: General workflow for phosphoproteomic analysis of MAPK signaling.

Conclusion

The available in vitro data strongly indicate that this compound is an activator of the NRF2 signaling pathway. This activation is dose-dependent and leads to the upregulation of downstream antioxidant and cytoprotective genes. The mechanism of action may involve the modulation of the MAPK signaling pathway. Further research is warranted to elucidate the precise molecular interactions between anatabine and the components of the NRF2 and MAPK pathways, and to obtain more detailed quantitative data on the time-course and downstream effects of this activation. Such studies will be invaluable for the potential development of anatabine as a therapeutic agent for conditions associated with oxidative stress and inflammation.

References

The Pharmacological Profile of Anatabine: A Minor Tobacco Alkaloid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis for researchers and drug development professionals.

Anatabine, a minor alkaloid found in plants of the Solanaceae family, including tobacco, has emerged as a compound of significant interest due to its diverse pharmacological properties, most notably its potent anti-inflammatory effects.[1][2] Structurally similar to nicotine, anatabine has been investigated in a range of preclinical and clinical settings, demonstrating potential therapeutic applications in inflammatory and neurodegenerative diseases.[3][4][5] This technical guide provides a comprehensive overview of the pharmacological properties of anatabine, with a focus on its mechanism of action, supported by quantitative data from key studies and detailed experimental protocols.

Core Pharmacological Properties

Anatabine's primary pharmacological effects are centered around its anti-inflammatory and immunomodulatory activities. It has been shown to be bioavailable and capable of crossing the blood-brain barrier, making it a candidate for targeting neuroinflammatory conditions.

Table 1: Summary of Preclinical In Vivo Studies on Anatabine
Disease ModelSpeciesAnatabine DosageKey FindingsReference(s)
Alzheimer's Disease (Tg PS1/APPswe)Mouse10 and 20 mg/kg/day (oral)Reduced β-amyloidosis, neuroinflammation, and alleviated some behavioral deficits.
Experimental Autoimmune Encephalomyelitis (EAE)MouseNot specified (oral)Markedly suppressed neurological deficits associated with EAE. Reduced Th1 and Th17 cytokines.
Experimental Autoimmune ThyroiditisMouse (CBA/J)Not specified (in drinking water)Reduced incidence and severity of thyroiditis, lowered thyroglobulin antibody levels.
Dextran Sulfate Sodium (DSS)-induced ColitisMouseNot specified (oral)Ameliorated intestinal inflammation and reduced the production of pro-inflammatory factors.
Carrageenan-induced Paw EdemaRat1, 2, and 5 mg/kg (i.p.)Dose-dependent reduction in paw edema.
Lipopolysaccharide (LPS)-induced InflammationMouseNot specifiedInhibited the production of pro-inflammatory cytokines.
HypertensionRat0.014 mg/kg/min (subcutaneous mini-pump)Attenuated blood pressure and prevented cardiac structural remodeling.
Table 2: Summary of Clinical Studies on Anatabine
ConditionStudy DesignNumber of PatientsAnatabine DosageKey FindingsReference(s)
Hashimoto's ThyroiditisDouble-blind, randomized, placebo-controlled146 (70 treated)9-24 mg/day (oral lozenges) for 3 monthsSignificant reduction in absolute serum thyroglobulin antibody (TgAb) levels from baseline compared to placebo (P=0.027).
Joint Pain and StiffnessInternet-based survey232 (reporting benefit)Not specified (dietary supplement)Significant reduction in mean scores of joint pain and stiffness (P < 0.0001).

Mechanism of Action

Anatabine exerts its pharmacological effects through multiple mechanisms, primarily by modulating key inflammatory signaling pathways and interacting with nicotinic acetylcholine receptors.

Inhibition of STAT3 and NF-κB Signaling

A central mechanism of anatabine's anti-inflammatory action is the inhibition of the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB). These transcription factors are pivotal in regulating the expression of a wide array of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β. By preventing their activation, anatabine effectively dampens the inflammatory cascade. This inhibition has been observed in various cell types, including microglia and mononuclear cells, as well as in in vivo models of Alzheimer's disease and EAE.

Anatabine_STAT3_NFkB_Inhibition cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR4, TNFR) IKK IKK Receptor->IKK Activates JAK JAK Receptor->JAK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB->Gene_Expression Translocates & Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Gene_Expression Translocates & Activates Anatabine Anatabine Anatabine->IKK Inhibits Anatabine->JAK Inhibits LPS_TNFa LPS / TNF-α LPS_TNFa->Receptor Binds

Caption: Inhibition of STAT3 and NF-κB signaling pathways by anatabine.
NRF2 Pathway Activation

More recent studies have revealed that anatabine is also an activator of the Nuclear factor-erythroid factor 2-related factor 2 (NRF2) pathway. NRF2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. By activating NRF2, anatabine can mitigate oxidative stress, which is often associated with inflammation. This NRF2 activation may also contribute to the inhibition of NF-κB signaling.

Anatabine_NRF2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 NRF2 NRF2 Keap1->NRF2 Releases ARE Antioxidant Response Element (ARE) NRF2->ARE Translocates & Binds Anatabine Anatabine Anatabine->Keap1 Inhibits Gene_Expression Antioxidant & Cytoprotective Gene Expression ARE->Gene_Expression Activates

Caption: Activation of the NRF2 antioxidant pathway by anatabine.
Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Anatabine is a full agonist of α7 and α4β2 nicotinic acetylcholine receptors (nAChRs), with a higher potency for the α7 subtype compared to nicotine. The anti-inflammatory effects of anatabine are thought to be at least partially mediated through its interaction with the α7 nAChR, which is a key component of the "cholinergic anti-inflammatory pathway."

Experimental Protocols

In Vivo Model of Alzheimer's Disease
  • Animal Model: Transgenic mice expressing mutant human amyloid precursor protein (APP) and presenilin 1 (PS1) (Tg PS1/APPswe).

  • Treatment: Anatabine was administered orally at doses of 10 and 20 mg/kg/day by dissolving it in the drinking water for 6.5 months.

  • Behavioral Assessment: The elevated plus maze was used to assess hyperactivity and disinhibition.

  • Histological Analysis: Brain sections were immunostained with the 4G8 antibody to quantify β-amyloid plaque burden in the hippocampus and cortex.

  • Biochemical Analysis: Western blotting was used to measure the levels of phosphorylated STAT3 in brain tissue lysates to assess the activation of this signaling pathway.

AD_Experimental_Workflow Start Start: Tg PS1/APPswe Mice Treatment Chronic Oral Anatabine Treatment (10 or 20 mg/kg/day for 6.5 months) Start->Treatment Behavioral Behavioral Testing (Elevated Plus Maze) Treatment->Behavioral Sacrifice Sacrifice and Brain Tissue Collection Behavioral->Sacrifice Histology Immunohistochemistry (β-amyloid plaque burden) Sacrifice->Histology Biochemistry Western Blotting (p-STAT3 levels) Sacrifice->Biochemistry Analysis Data Analysis and Interpretation Histology->Analysis Biochemistry->Analysis

Caption: Experimental workflow for assessing anatabine in a mouse model of Alzheimer's disease.
In Vitro Macrophage Stimulation Assay

  • Cell Line: A macrophage cell line was used to assess the in vitro anti-inflammatory effects of anatabine.

  • Stimulation: Macrophages were stimulated with interferon-γ (IFN-γ) or lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: Cells were co-treated with various concentrations of anatabine.

  • Endpoint Analysis: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) proteins was quantified to measure the inflammatory response.

Conclusion and Future Directions

Anatabine is a promising natural alkaloid with well-documented anti-inflammatory properties. Its ability to modulate multiple key signaling pathways, including STAT3, NF-κB, and NRF2, underscores its therapeutic potential for a variety of inflammatory and neurodegenerative disorders. While preclinical data are robust, further large-scale, well-controlled clinical trials are necessary to fully elucidate its efficacy and safety profile in humans. The development of novel formulations and delivery methods could also enhance its therapeutic utility. Continued research into the intricate molecular mechanisms of anatabine will undoubtedly pave the way for its potential translation into a clinically valuable therapeutic agent.

References

Anatabine Dicitrate for Alzheimer's Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on anatabine dicitrate as a potential therapeutic agent for Alzheimer's disease (AD). It details the compound's mechanism of action, summarizes key quantitative findings, and provides comprehensive experimental protocols for researchers investigating its effects.

Core Mechanism of Action

Anatabine, a minor tobacco alkaloid also found in plants of the Solanaceae family, has demonstrated neuroprotective effects in preclinical models of Alzheimer's disease.[1][2] Its primary mechanism of action is centered on the attenuation of neuroinflammation and the reduction of amyloid-beta (Aβ) pathology through the modulation of key signaling pathways.

Anti-Inflammatory Effects: Anatabine exerts potent anti-inflammatory properties by inhibiting the activation of two critical transcription factors: Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][3][4] In the context of AD, chronic activation of microglia and astrocytes leads to the overproduction of pro-inflammatory cytokines. Anatabine intervenes in this process by preventing the phosphorylation of NF-κB and STAT3, thereby downregulating the expression of their target inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Reduction of Amyloid-Beta Pathology: Anatabine has been shown to lower the production of Aβ peptides. This effect is primarily achieved by inhibiting the expression of Beta-secretase 1 (BACE1), the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP). The regulation of BACE1 expression is linked to the inhibition of the NF-κB and STAT3 signaling pathways, which are known to modulate BACE1 transcription. By reducing BACE1 levels, anatabine effectively decreases the cleavage of APP into Aβ peptides, leading to a reduction in both soluble Aβ levels and amyloid plaque deposition in the brain.

Signaling Pathway of Anatabine's Action

Anatabine_Pathway cluster_inflammation Neuroinflammation cluster_amyloid Amyloidogenic Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK JAK JAK Pro-inflammatory Stimuli->JAK IκB IκB IKK->IκB P NF-κB (p50/p65) NF-κB (p50/p65) IκB->NF-κB (p50/p65) releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocation STAT3 STAT3 JAK->STAT3 P p-STAT3 p-STAT3 p-STAT3->Nucleus translocation Inflammatory Genes (iNOS, COX-2) Inflammatory Genes (iNOS, COX-2) Nucleus->Inflammatory Genes (iNOS, COX-2) transcription BACE1 Gene BACE1 Gene Nucleus->BACE1 Gene transcription APP APP APP->Aβ β-cleavage BACE1 BACE1 BACE1->APP γ-secretase γ-secretase γ-secretase->Aβ Amyloid Plaques Amyloid Plaques Aβ->Amyloid Plaques aggregation BACE1 Gene->BACE1 Anatabine Anatabine Anatabine->IKK inhibits Anatabine->JAK inhibits

Caption: Anatabine's dual mechanism of action in AD.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in models of Alzheimer's disease.

Table 1: Effects of Anatabine on Amyloid-Beta (Aβ) Levels

Model SystemTreatmentAβ40 LevelsAβ42 LevelsReference
CHO cells overexpressing human APP125 µg/ml Anatabine (24h)Significant reductionSignificant reduction
Transgenic mouse model of ADAcute Anatabine (4 days)Significantly loweredSignificantly lowered

Table 2: Effects of Anatabine on Neuroinflammation Markers

Model SystemTreatmentTNF-α LevelsIL-6 LevelsiNOS mRNACOX-2 mRNAReference
Tg APPsw miceChronic oral anatabineReducedReduced--
Tg PS1/APPswe mice10 mg/Kg/Day Anatabine--Significantly reducedNot significant
Tg PS1/APPswe mice20 mg/Kg/Day Anatabine--Significantly reducedSignificantly reduced

Table 3: Effects of Anatabine on BACE1 Expression and Microgliosis

Model SystemTreatmentBACE1 mRNA LevelsIba1 Immunoreactivity (Microgliosis)Reference
SH-SY5Y cellsAnatabineInhibited-
Tg PS1/APPswe mice20 mg/Kg/Day AnatabineSignificant reductionSignificant reduction in hippocampus

Table 4: Effects of Anatabine on Behavior in Tg PS1/APPswe Mice

Behavioral TestConditionOutcomeReference
Elevated Plus MazeHyperactivity and disinhibitionSuppressed with chronic treatment
Social Interaction & Social MemoryDeficitsAlleviated with chronic treatment

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of this compound for Alzheimer's disease.

Animal Models and Anatabine Administration
  • Animal Model: Transgenic mice over-expressing human APP with the Swedish mutation (K670N/M671L) and a mutant human presenilin 1 (PS1-dE9) (Tg PS1/APPswe) are commonly used. These mice develop age-dependent Aβ deposition and cognitive deficits.

  • This compound Administration:

    • Preparation: Prepare this compound solutions in drinking water. For a target dose of 10 mg/kg/day or 20 mg/kg/day, calculate the concentration based on the average daily water consumption and body weight of the mice.

    • Administration: Provide the anatabine-containing water ad libitum. Replace the water bottles with freshly prepared solution regularly (e.g., every 2-3 days).

    • Duration: Chronic treatment studies have been conducted for periods of up to 6.5 months.

Behavioral Testing

The EPM test is used to assess anxiety-like behavior and locomotor activity.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Acclimate the mouse to the testing room for at least 30 minutes before the test.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for a set period (e.g., 5 minutes).

    • Record the time spent in the open and closed arms, and the number of entries into each arm using a video tracking system.

  • Data Analysis: Increased time spent in the open arms is indicative of reduced anxiety-like behavior. The total number of arm entries can be used as a measure of locomotor activity.

This test assesses sociability and social memory.

  • Apparatus: A three-chambered box with openings allowing free access to all chambers.

  • Procedure:

    • Habituation: Place the test mouse in the center chamber and allow it to explore all three empty chambers for a set period (e.g., 10 minutes).

    • Sociability Test: Place a novel, unfamiliar mouse (stranger 1) in a wire cage in one of the side chambers and an empty wire cage in the other side chamber. Place the test mouse back in the center chamber and record the time it spends in each chamber and sniffing each cage for a set period (e.g., 10 minutes).

    • Social Novelty Test: Replace the empty cage with a new, unfamiliar mouse (stranger 2). Record the time the test mouse spends with the now-familiar mouse (stranger 1) and the novel mouse (stranger 2).

  • Data Analysis: A greater amount of time spent with the mouse compared to the empty cage indicates normal sociability. A preference for the novel mouse over the familiar mouse indicates intact social memory.

Tissue Processing and Analysis
  • Anesthetize the mice and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS).

  • Dissect the brain and divide it into hemispheres.

  • Fix one hemisphere in 4% paraformaldehyde for immunohistochemistry.

  • Snap-freeze the other hemisphere for biochemical analyses (ELISA, RT-qPCR).

  • Sectioning: Cut the fixed brain tissue into sections (e.g., 40 µm) using a vibratome or cryostat.

  • Staining Protocol:

    • Antigen Retrieval: For Aβ staining, incubate sections in formic acid.

    • Blocking: Block non-specific binding with a blocking solution (e.g., PBS with serum and Triton X-100).

    • Primary Antibody Incubation: Incubate sections overnight at 4°C with primary antibodies against Aβ (e.g., 4G8) or Iba1.

    • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody.

    • Detection: Use an avidin-biotin-peroxidase complex (ABC) kit and a chromogen such as diaminobenzidine (DAB) to visualize the staining.

  • Image Analysis: Capture images using a microscope and quantify the plaque burden or Iba1-positive area using image analysis software.

  • Sample Preparation: Homogenize the frozen brain tissue in a suitable lysis buffer containing protease inhibitors.

  • ELISA Procedure:

    • Use commercially available ELISA kits specific for mouse Aβ40 and Aβ42.

    • Follow the manufacturer's instructions for coating the plates, adding standards and samples, and incubation with detection antibodies.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentrations of Aβ40 and Aβ42 in the samples based on the standard curve.

  • RNA Extraction: Extract total RNA from the frozen brain tissue using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR:

    • Perform qPCR using primers specific for the target genes (e.g., Bace1, Nos2 [iNOS], Ptgs2 [COX-2]) and a reference gene (e.g., Gapdh).

    • Use a SYBR Green-based detection method.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Visualizations

Experimental Workflow

Experimental_Workflow Start Start Animal Model Selection (Tg PS1/APPswe) Animal Model Selection (Tg PS1/APPswe) Start->Animal Model Selection (Tg PS1/APPswe) Anatabine Treatment Anatabine Treatment Animal Model Selection (Tg PS1/APPswe)->Anatabine Treatment Behavioral Testing Behavioral Testing Anatabine Treatment->Behavioral Testing Elevated Plus Maze Elevated Plus Maze Behavioral Testing->Elevated Plus Maze 3-Chamber Social Test 3-Chamber Social Test Behavioral Testing->3-Chamber Social Test Tissue Collection Tissue Collection Behavioral Testing->Tissue Collection Immunohistochemistry Immunohistochemistry Tissue Collection->Immunohistochemistry Biochemical Analysis Biochemical Analysis Tissue Collection->Biochemical Analysis Aβ Plaque Analysis Aβ Plaque Analysis Immunohistochemistry->Aβ Plaque Analysis Iba1 (Microgliosis) Analysis Iba1 (Microgliosis) Analysis Immunohistochemistry->Iba1 (Microgliosis) Analysis Data Analysis & Interpretation Data Analysis & Interpretation Aβ Plaque Analysis->Data Analysis & Interpretation Iba1 (Microgliosis) Analysis->Data Analysis & Interpretation ELISA (Aβ40/42) ELISA (Aβ40/42) Biochemical Analysis->ELISA (Aβ40/42) RT-qPCR (Gene Expression) RT-qPCR (Gene Expression) Biochemical Analysis->RT-qPCR (Gene Expression) ELISA (Aβ40/42)->Data Analysis & Interpretation RT-qPCR (Gene Expression)->Data Analysis & Interpretation End End Data Analysis & Interpretation->End

References

Anatabine Dicitrate: A Potential Modulator of Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic, relapsing inflammatory condition of the gastrointestinal tract. Current therapeutic strategies, while effective for many, are associated with limitations including loss of response and adverse side effects, underscoring the need for novel treatment modalities. Anatabine dicitrate, a minor tobacco alkaloid also found in Solanaceous plants, has emerged as a promising anti-inflammatory agent. Preclinical studies have demonstrated its potential to ameliorate the clinical and histopathological features of IBD, primarily in dextran sulfate sodium (DSS)-induced colitis models in mice. The core mechanism of action appears to be the modulation of key inflammatory signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation, and the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. This technical guide provides a comprehensive overview of the current understanding of this compound's role in modulating IBD, with a focus on quantitative data from preclinical studies, detailed experimental protocols, and visualization of the key signaling pathways and experimental workflows.

Introduction

Inflammatory Bowel Disease (IBD) is a complex multifactorial disorder characterized by chronic inflammation of the digestive tract.[1][2] The two primary forms of IBD are ulcerative colitis (UC) and Crohn's disease (CD). While the exact etiology of IBD is not fully understood, it is believed to result from a dysregulated immune response to gut microbiota in genetically susceptible individuals.[1][2] Anatabine, a small molecule alkaloid, has garnered interest for its anti-inflammatory properties.[1] This document serves as a technical resource for researchers and drug development professionals, summarizing the key findings, experimental methodologies, and mechanistic insights into the role of this compound in IBD.

Quantitative Data from Preclinical Studies

The anti-inflammatory effects of this compound in IBD have been primarily investigated using the dextran sulfate sodium (DSS)-induced colitis mouse model. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of this compound on Clinical and Macroscopic Scores in DSS-Induced Colitis in Mice
ParameterAnimal ModelTreatment GroupDoseRoute of AdministrationOutcomep-valueReference
Disease Activity Index (DAI)C57BL/6 MiceAnatabine5 mg/kg/dayOral (drinking water)Improved body weight recovery and reduced stool occult blood score< 0.05
Disease Activity Index (DAI)C57BL/6 MiceAnatabine20 mg/kg/dayOral (drinking water)Significantly lower DAI compared to DSS controlNot specified
Diarrhea ScoreC57BL/6 MiceAnatabine20 mg/kg/dayOral (drinking water)Significantly reduced diarrhea and watery stoolNot specified
Global Colitis ScoreHumanized MiceAnatabine20 mg/kg/dayOral (drinking water)Weaker, but observable, reduction in global colitis score compared to nicotineNot specified
Table 2: Effect of this compound on Colonic Cytokine and Protein Levels in DSS-Induced Colitis in Mice
AnalyteAnimal ModelTreatment GroupDoseOutcomep-valueReference
IL-6C57BL/6 MiceAnatabine20 mg/kg/daySignificantly reduced abundance< 0.05
KC (CXCL1)C57BL/6 MiceAnatabine20 mg/kg/daySignificantly reduced abundance< 0.05
TNF-αC57BL/6 MiceAnatabine20 mg/kg/daySignificantly reduced abundance< 0.05
IL-1αC57BL/6 MiceAnatabine20 mg/kg/daySignificantly reduced abundance< 0.05
G-CSFC57BL/6 MiceAnatabine20 mg/kg/daySignificantly reduced abundance< 0.05
IL-10C57BL/6 MiceAnatabine20 mg/kg/dayIncreased abundance< 0.05
p-STAT3C57BL/6 MiceAnatabineNot specifiedSuppressed phosphorylationNot specified
p-NF-κBC57BL/6 MiceAnatabineNot specifiedSuppressed phosphorylationNot specified

Experimental Protocols

The following section details the methodologies for key experiments cited in the literature on this compound and IBD.

Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model

This is the most commonly used animal model to investigate the efficacy of anatabine in colitis.

  • Animals: Male C57BL/6 mice (6-8 weeks old) are typically used.

  • Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.

  • Induction of Colitis: Acute colitis is induced by administering 3.5% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water ad libitum for 7 consecutive days.

  • Anatabine Administration: this compound is provided in the drinking water at concentrations of 5 mg/kg/day or 20 mg/kg/day. Treatment can be administered prophylactically (starting before DSS induction) or therapeutically (starting after DSS induction). In some studies, anatabine was given for a total of 21 days, with DSS co-administration from day 14 to 21.

  • Clinical Assessment: The severity of colitis is monitored daily by recording body weight, stool consistency, and the presence of occult or gross blood in the feces. A Disease Activity Index (DAI) is calculated based on these parameters.

  • Macroscopic Assessment: At the end of the experiment, mice are euthanized, and the colon is excised. The colon length and weight are measured.

  • Histological Analysis: Colon tissue samples are fixed in 10% buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess mucosal damage, inflammatory cell infiltration, and other histopathological features.

  • Cytokine and Protein Analysis: Colon tissue can be homogenized to measure cytokine levels using techniques like Multi-Analyte Profiling (MAP) or ELISA. Western blotting can be used to determine the phosphorylation status of proteins like STAT3 and NF-κB.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Signaling Pathways

Anatabine_Signaling_Pathways cluster_anatabine This compound cluster_inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_cellular_response Cellular Response Anatabine Anatabine NFkB_Pathway NF-κB Pathway Anatabine->NFkB_Pathway inhibits STAT3_Pathway STAT3 Pathway Anatabine->STAT3_Pathway inhibits NRF2_Pathway NRF2 Pathway Anatabine->NRF2_Pathway activates IL10 IL-10 Anatabine->IL10 increases Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->NFkB_Pathway activates Inflammatory_Stimuli->STAT3_Pathway activates p_NFkB p-NF-κB (active) NFkB_Pathway->p_NFkB p_STAT3 p-STAT3 (active) STAT3_Pathway->p_STAT3 NRF2 NRF2 (active) NRF2_Pathway->NRF2 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1α) p_NFkB->Pro_inflammatory_Cytokines promotes transcription of p_STAT3->Pro_inflammatory_Cytokines promotes transcription of Anti_inflammatory_Response Anti-inflammatory & Antioxidant Response NRF2->Anti_inflammatory_Response induces

Caption: Anatabine's multi-target mechanism of action in IBD.

Experimental Workflow for DSS-Induced Colitis Model

DSS_Workflow cluster_pre_treatment Pre-treatment Phase cluster_induction Colitis Induction Phase cluster_post_mortem Post-mortem Analysis Acclimatization Animal Acclimatization (1 week) Anatabine_Admin_Start Start Anatabine Administration (e.g., in drinking water) Acclimatization->Anatabine_Admin_Start DSS_Admin DSS Administration (3.5%) in drinking water (7 days) Anatabine_Admin_Start->DSS_Admin Daily_Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding DSS_Admin->Daily_Monitoring Euthanasia Euthanasia Daily_Monitoring->Euthanasia Colon_Excision Colon Excision & Measurement (Length and Weight) Euthanasia->Colon_Excision Tissue_Processing Tissue Processing Colon_Excision->Tissue_Processing Histology Histological Analysis (H&E) Tissue_Processing->Histology Biochemical_Analysis Biochemical Analysis (Cytokines, p-STAT3, p-NF-κB) Tissue_Processing->Biochemical_Analysis

Caption: A typical experimental workflow for evaluating anatabine in a DSS-induced colitis model.

Logical Relationship of Anatabine's Action in IBD

Anatabine_Logical_Flow cluster_molecular_targets Molecular Targets cluster_cellular_effects Cellular & Tissue Effects cluster_clinical_outcome Clinical & Pathological Outcome Anatabine This compound Administration (Oral) Inhibit_NFkB Inhibition of NF-κB Phosphorylation Anatabine->Inhibit_NFkB Inhibit_STAT3 Inhibition of STAT3 Phosphorylation Anatabine->Inhibit_STAT3 Activate_NRF2 Activation of NRF2 Pathway Anatabine->Activate_NRF2 Increase_Antiinflammatory Increased Anti-inflammatory Cytokine Production (IL-10) Anatabine->Increase_Antiinflammatory Decrease_Proinflammatory Decreased Pro-inflammatory Cytokine Production (IL-6, TNF-α, IL-1α) Inhibit_NFkB->Decrease_Proinflammatory Inhibit_STAT3->Decrease_Proinflammatory Reduce_Oxidative_Stress Reduced Oxidative Stress Activate_NRF2->Reduce_Oxidative_Stress Amelioration Amelioration of Colitis - Reduced DAI - Improved Histology Decrease_Proinflammatory->Amelioration Increase_Antiinflammatory->Amelioration Reduce_Oxidative_Stress->Amelioration

Caption: Logical flow of anatabine's therapeutic effect in IBD.

Discussion and Future Directions

The available preclinical data strongly suggest that this compound has a protective effect in experimental models of colitis. Its ability to modulate multiple key inflammatory pathways, including NF-κB, STAT3, and NRF2, positions it as an attractive candidate for further development as an IBD therapeutic. The oral bioavailability and the amelioration of clinical symptoms in animal models are promising indicators of its potential clinical utility.

However, several aspects require further investigation. While the DSS model is valuable for studying acute colitis, the efficacy of anatabine should also be evaluated in other IBD models, such as the TNBS-induced colitis model or spontaneous colitis models in genetically engineered mice, to broaden the understanding of its effects on different aspects of IBD pathogenesis. Furthermore, the majority of the current data is from rodent models. Human proof-of-concept studies are necessary to validate these preclinical findings. A study in healthy human volunteers did show that a single oral dose of anatabine citrate could significantly inhibit the activation of NF-kB and STAT3 in white blood cells, providing a translational link to the animal model data.

Future research should also focus on elucidating the precise molecular interactions of anatabine with its targets. While the inhibition of NF-κB and STAT3 phosphorylation is established, the direct binding partners and the upstream signaling events affected by anatabine remain to be fully characterized. The activation of the NRF2 pathway is a more recent finding and warrants further investigation to understand its contribution to the overall anti-inflammatory effect of anatabine in IBD.

Conclusion

This compound demonstrates significant anti-inflammatory effects in preclinical models of inflammatory bowel disease. Its mechanism of action, centered on the inhibition of the pro-inflammatory NF-κB and STAT3 pathways and the activation of the cytoprotective NRF2 pathway, provides a strong rationale for its therapeutic potential. The quantitative data and experimental protocols summarized in this technical guide offer a valuable resource for researchers and drug development professionals interested in advancing this compound as a novel treatment for IBD. Further research is warranted to translate these promising preclinical findings into clinical applications for patients suffering from this chronic and debilitating disease.

References

Anatabine Dicitrate: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anatabine, a minor alkaloid found in plants of the Solanaceae family, has garnered significant scientific interest for its potential therapeutic applications, particularly in neurodegenerative diseases and inflammatory conditions. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of its dicitrate salt form. It further delves into the compound's multifaceted mechanism of action, detailing its interaction with key signaling pathways. This document synthesizes current research findings, presenting quantitative data in accessible formats and outlining key experimental protocols to facilitate further investigation into this promising molecule.

Chemical Structure and Physicochemical Properties

Anatabine dicitrate is the salt form of anatabine, a natural alkaloid, combined with two molecules of citric acid. This salt form enhances the stability and solubility of the parent compound.

Chemical Structure

The chemical structure of anatabine consists of a pyridine ring linked to a tetrahydropyridine ring. In the dicitrate salt, the basic nitrogen atoms of the anatabine molecule are protonated and ionically bonded to the carboxylate groups of two citric acid molecules.

IUPAC Name: 2-hydroxypropane-1,2,3-tricarboxylic acid;3-[(2S)-1,2,3,6-tetrahydropyridin-2-yl]pyridine[1]

Molecular Formula: C₂₂H₂₈N₂O₁₄[2][3][4]

SMILES: O=C(CC(C(O)=O)(O)CC(O)=O)O.O=C(CC(C(O)=O)(O)CC(O)=O)O.[C@@H]1(C2=CC=CN=C2)CC=CCN1[2]

Physicochemical Properties

A summary of the known physicochemical properties of anatabine and its dicitrate salt is presented in Table 1. It is important to note that some of the experimental data, such as boiling point and certain solubility values, pertain to the anatabine free base.

PropertyValueSource
Molecular Weight 544.46 g/mol
Appearance Light yellow to yellow liquid (Anatabine base)MedChemExpress
Boiling Point 145.5 °C (Anatabine base)HMDB
Solubility Water: 1000 mg/mL (Anatabine base) Predicted Water Solubility: 10.6 g/L (Anatabine base) PBS (pH 7.2): ~0.3 mg/mL (Anatabine base)HMDB ALOGPS Cayman Chemical
pKa (Strongest Basic) 8.52 (Predicted, Anatabine base)ChemAxon
LogP 1.03 (Predicted, Anatabine base)ALOGPS

Note: There is a notable discrepancy in the reported aqueous solubility of anatabine base. The high value of 1000 mg/mL may represent miscibility, while the predicted and PBS solubility values suggest more limited solubility. The dicitrate salt form is expected to have higher aqueous solubility than the free base. Further experimental validation is required to determine the precise solubility profile of this compound.

Mechanism of Action and Signaling Pathways

Anatabine exhibits a complex pharmacological profile, engaging multiple signaling pathways to exert its biological effects. Its primary mechanisms of action include agonism of nicotinic acetylcholine receptors (nAChRs) and modulation of key inflammatory and antioxidant signaling cascades.

Nicotinic Acetylcholine Receptor (nAChR) Agonism

Anatabine is a potent agonist of the α4β2 nicotinic acetylcholine receptor, a major nAChR subtype in the central nervous system. It also demonstrates activity at α7 nAChRs. This interaction is believed to contribute to its potential neuroprotective effects.

Inhibition of Pro-inflammatory Signaling Pathways

A significant aspect of anatabine's biological activity is its ability to suppress inflammatory responses through the inhibition of critical signaling pathways.

Anatabine has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes. The proposed mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of the IκB inhibitor, thereby sequestering NF-κB in the cytoplasm.

NF_kB_Inhibition cluster_pathway NF-κB Signaling Pathway LPS LPS IKK IKK LPS->IKK TNF-α TNF-α TNF-α->IKK IκB IκB IKK->IκB Phosphorylation NF-κB NF-κB IκB->NF-κB Inhibition Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nucleus->Pro-inflammatory Gene Expression Transcription Anatabine Anatabine Anatabine->IKK Inhibition

Anatabine inhibits the NF-κB signaling pathway.

Anatabine has been demonstrated to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). The activation of STAT3 is a critical step in many inflammatory processes, and its inhibition by anatabine contributes to the compound's anti-inflammatory effects.

STAT3_Inhibition cluster_pathway STAT3 Signaling Pathway Cytokines Cytokines JAK JAK Cytokines->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation p-STAT3 p-STAT3 STAT3->p-STAT3 Nucleus Nucleus p-STAT3->Nucleus Translocation Inflammatory Gene Expression Inflammatory Gene Expression Nucleus->Inflammatory Gene Expression Transcription Anatabine Anatabine Anatabine->JAK Inhibition

Anatabine inhibits the STAT3 signaling pathway.
Activation of the NRF2 Antioxidant Pathway

Recent studies have identified anatabine as an activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. NRF2 is a master regulator of the antioxidant response, and its activation by anatabine leads to the expression of a suite of cytoprotective genes. This mechanism is thought to be a key contributor to anatabine's anti-inflammatory and neuroprotective properties, partly through its crosstalk with the NF-κB pathway.

NRF2_Activation cluster_pathway NRF2 Signaling Pathway Anatabine Anatabine Keap1 Keap1 Anatabine->Keap1 Inhibition NRF2 NRF2 Keap1->NRF2 Sequestration Nucleus Nucleus NRF2->Nucleus Translocation ARE ARE Nucleus->ARE Binding Antioxidant Gene Expression Antioxidant Gene Expression ARE->Antioxidant Gene Expression Transcription

Anatabine activates the NRF2 signaling pathway.

Key Experimental Protocols

This section outlines the general methodologies for key in vitro and in vivo experiments used to characterize the biological activity of anatabine. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

In Vitro Assays
  • SH-SY5Y Human Neuroblastoma Cells: These cells are commonly used to study the neuroprotective effects of compounds. They are typically cultured in a 1:1 mixture of Eagle’s Minimum Essential Medium (MEM) and Ham’s F12 medium supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and antibiotics. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • HEK293 Human Embryonic Kidney Cells: These cells are often used for reporter gene assays due to their high transfection efficiency. They are generally cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and antibiotics.

  • Primary Human Microglia and Peripheral Blood Mononuclear Cells (PBMCs): These primary cells are used to study the direct anti-inflammatory effects of anatabine on human immune cells. Isolation and culture protocols for these cells are highly specialized and should be followed meticulously from established literature.

These assays are used to quantify the activation of the NF-κB and NRF2 signaling pathways.

  • Cell Seeding: HEK293 cells are seeded in 96-well plates.

  • Transfection: Cells are transfected with a luciferase reporter plasmid containing response elements for either NF-κB or NRF2 (ARE). A control plasmid (e.g., Renilla luciferase) is co-transfected for normalization.

  • Treatment: After 24 hours, cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulation: Cells are then stimulated with an appropriate agonist (e.g., TNF-α or LPS for NF-κB; sulforaphane as a positive control for NRF2) for a defined period (e.g., 6-24 hours).

  • Lysis and Luminescence Measurement: Cells are lysed, and luciferase activity is measured using a luminometer. The ratio of firefly to Renilla luciferase activity is calculated to determine the relative activation of the pathway.

This technique is used to measure the levels of phosphorylated STAT3, an indicator of its activation.

  • Cell Treatment and Lysis: Cells (e.g., SH-SY5Y or primary immune cells) are treated with this compound and/or an inflammatory stimulus (e.g., LPS). Cells are then lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3). A separate blot is incubated with an antibody for total STAT3 as a loading control.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

In Vivo Models

This is a widely used model to assess the in vivo anti-inflammatory activity of compounds.

  • Animal Acclimatization: Mice (e.g., C57BL/6) are acclimatized for at least one week before the experiment.

  • Anatabine Administration: this compound is administered to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses for a specified period.

  • LPS Challenge: A single dose of LPS is administered intraperitoneally to induce a systemic inflammatory response.

  • Sample Collection: At a defined time point after the LPS challenge, blood and tissues (e.g., brain, spleen) are collected.

  • Analysis: Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in the plasma and tissue homogenates are measured using enzyme-linked immunosorbent assays (ELISAs).

Conclusion

This compound is a promising small molecule with a well-defined chemical structure and a multifaceted mechanism of action. Its ability to act as an nAChR agonist while simultaneously inhibiting pro-inflammatory pathways (NF-κB, STAT3) and activating the protective NRF2 antioxidant pathway makes it a compelling candidate for further investigation in the context of neurodegenerative and inflammatory diseases. The experimental protocols outlined in this guide provide a foundation for researchers to explore the therapeutic potential of this intriguing natural product. Further research is warranted to fully elucidate its physicochemical properties and to translate the promising preclinical findings into clinical applications.

References

Methodological & Application

Application Notes and Protocols for Anatabine Dicitrate in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Anatabine, a minor tobacco alkaloid also found in plants of the Solanaceae family, has demonstrated anti-inflammatory properties in various preclinical mouse models.[1][2][3] These studies highlight its potential as a therapeutic agent for several chronic inflammatory and neurodegenerative diseases. This document provides a detailed overview of experimental protocols for the use of anatabine dicitrate in mouse models of Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis), Alzheimer's Disease, and Autoimmune Thyroiditis.

I. Disease Models and Anatabine Administration

Anatabine has been investigated in several well-established mouse models of human diseases. The administration route and dosage vary depending on the specific model and the study's objectives.

Table 1: Summary of In Vivo Mouse Models and this compound Administration

Disease ModelMouse StrainInduction MethodThis compound Administration RouteDosageTreatment DurationKey Findings
Experimental Autoimmune Encephalomyelitis (EAE) C57BL/6Myelin oligodendrocyte glycoprotein (MOG) 35-55 immunizationOral (in drinking water)Not specified, but resulted in plasma levels of 531.5 ng/mL (low dose) and 1202.5 ng/mL (high dose)Prophylactic or therapeuticMarked suppression of neurological deficits; reduced Th1 and Th17 cytokines.[1][4]
C57BL/6MOG 35-55 immunizationInhalation~10 and ~20 mg/kg/day4 weeksReduced neurological deficits and bodyweight loss.
Alzheimer's Disease (AD) Tg PS1/APPsweTransgenic overexpression of human APP with Swedish mutation and presenilin 1Oral (in drinking water)Not specified6.5 months (chronic)Reduced Aβ deposition, microgliosis, and improved behavioral deficits.
Tg APPswTransgenic overexpression of human APP with Swedish mutationOral (chronic)Not specifiedChronicReduction in brain TNF-α and IL-6 levels.
Transgenic AD modelNot applicableAcute treatmentNot specified4 daysSignificantly lowered brain soluble Aβ₁₋₄₀ and Aβ₁₋₄₂ levels.
Autoimmune Thyroiditis CBA/JThyroglobulin immunizationOral (in drinking water)Not specifiedConcurrent with disease inductionReduced incidence and severity of thyroiditis; decreased thyroglobulin antibody levels.
Acute Inflammation Wild-typeLipopolysaccharide (LPS) challengeNot specifiedNot specifiedAcuteReduced pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) in plasma, kidney, and spleen.
Colitis C57BL/6Dextran sulfate sodium (DSS) in drinking waterOral (in drinking water)Not specified21 daysReduced clinical symptoms of colitis and colonic abundance of DSS-associated cytokines.

II. Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in mouse models.

EAE is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis.

1. EAE Induction:

  • Animals: Female C57BL/6 mice, 8-10 weeks old.

  • Immunization: Anesthetize mice and immunize subcutaneously with 200 µg of MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) containing 4 mg/ml Mycobacterium tuberculosis.

  • Pertussis Toxin Administration: Administer 200 ng of pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.

2. Anatabine Administration (Oral):

  • Anatabine is provided in the drinking water. The concentration should be adjusted to achieve the desired plasma levels.

3. Clinical Assessment:

  • Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

  • Score clinical signs on a scale of 0-5:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Complete hind limb paralysis

    • 4: Hind limb and forelimb paralysis

    • 5: Moribund state

4. Outcome Measures:

  • Cytokine Analysis: At the end of the study, collect spleen and brain tissue to measure levels of Th1 and Th17 cytokines (e.g., IFN-γ, TNF-α, IL-17A) by ELISA or flow cytometry.

  • Histopathology: Perfuse mice with saline followed by 4% paraformaldehyde. Collect spinal cords for histological analysis of demyelination (e.g., using Luxol fast blue stain) and immune cell infiltration (e.g., using immunohistochemistry for macrophages/microglia).

  • Western Blot: Analyze protein extracts from spleen and brain for phosphorylation of STAT3 and p65 NFκB to assess signaling pathway activation.

Experimental Workflow for EAE Studies

EAE_Workflow cluster_setup Experimental Setup cluster_monitoring Monitoring & Assessment cluster_analysis Endpoint Analysis start Female C57BL/6 Mice (8-10 weeks) immunization MOG35-55 + CFA Immunization + Pertussis Toxin (Day 0, 2) start->immunization control Control Group (Regular Drinking Water) anatabine Anatabine Group (Anatabine in Drinking Water) clinical_scoring Daily Clinical Scoring (Day 7 onwards) control->clinical_scoring anatabine->clinical_scoring cytokine Cytokine Analysis (Spleen, Brain) clinical_scoring->cytokine histology Spinal Cord Histopathology (Demyelination, Infiltration) clinical_scoring->histology western_blot Western Blot (p-STAT3, p-p65 NFκB) clinical_scoring->western_blot

Caption: Workflow for EAE induction, treatment, and analysis.

This protocol utilizes a transgenic mouse model that develops key pathological features of AD.

1. Animals:

  • Tg PS1/APPswe mice, which overexpress human amyloid precursor protein with the Swedish mutation and a mutant presenilin 1.

  • Use wild-type littermates as controls.

2. Anatabine Administration (Chronic Oral):

  • Begin anatabine administration in the drinking water at a young age (e.g., 2-3 months) and continue for an extended period (e.g., 6.5 months).

3. Behavioral Testing:

  • Perform a battery of behavioral tests to assess cognitive and behavioral deficits, such as the elevated plus maze for anxiety and hyperactivity, and social interaction tests for social memory.

4. Outcome Measures:

  • Aβ Burden: After the treatment period, sacrifice the mice and collect brain tissue. Perform immunohistochemistry or ELISA to quantify Aβ deposits in the cortex and hippocampus.

  • Neuroinflammation: Assess microgliosis and astrogliosis through immunohistochemical staining for markers like Iba1 and GFAP.

  • Gene Expression: Use RT-PCR to measure the expression of inflammatory genes and genes involved in Aβ production, such as Bace1, iNOS, and Cox-2, in brain tissue.

  • Signaling Pathway Analysis: Use Western blotting to measure the phosphorylation of STAT3 and p65 NFκB in brain lysates.

Signaling Pathway of Anatabine in AD Mouse Model

AD_Signaling anatabine Anatabine stat3_nfkb STAT3 & NFκB Activation anatabine->stat3_nfkb inhibits target_genes Target Gene Expression (Bace1, iNOS, Cox-2) stat3_nfkb->target_genes neuroinflammation Neuroinflammation (Microgliosis) stat3_nfkb->neuroinflammation ab_production Aβ Production target_genes->ab_production

Caption: Anatabine's proposed mechanism in reducing AD pathology.

This model is used to study Hashimoto's thyroiditis, an autoimmune disease affecting the thyroid gland.

1. Animals:

  • Female CBA/J mice.

2. Induction of Thyroiditis:

  • Immunize mice with varying doses of thyroglobulin to induce different severities of the disease.

3. Anatabine Administration:

  • Provide anatabine in the drinking water to the treatment group, while the control group receives regular water.

4. Outcome Measures:

  • Thyroid Histopathology: At the end of the study, collect thyroid glands and assess the severity of lymphocytic infiltration through histological examination.

  • Antibody Levels: Collect blood samples at different time points (e.g., day 14 and 21 post-immunization) to measure serum levels of thyroglobulin antibodies by ELISA.

  • Thyroid Function: Measure serum T4 levels to assess thyroid function.

  • Gene Expression: Analyze the expression of inflammatory genes in the thyroid tissue using RT-PCR.

III. General Considerations

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Blinding: To minimize bias, researchers should be blinded to the treatment groups during data collection and analysis.

  • Statistical Analysis: Use appropriate statistical methods to analyze the data and determine the significance of the findings.

  • Dose-Response: It is recommended to perform dose-response studies to determine the optimal effective dose of anatabine for each model.

These protocols provide a framework for investigating the therapeutic potential of this compound in various disease models. Researchers should adapt these methods to their specific experimental questions and available resources. The consistent finding across these models is the anti-inflammatory effect of anatabine, often mediated through the inhibition of the STAT3 and NFκB signaling pathways.

References

Optimal Anatabine Dicitrate Dosage in a Dextran Sulfate Sodium (DSS)-Induced Colitis Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the optimal dosage and experimental protocols for utilizing anatabine dicitrate in a preclinical dextran sulfate sodium (DSS)-induced colitis model. The information is curated for professionals in immunological and gastroenterological research, as well as those involved in the development of novel therapeutics for inflammatory bowel disease (IBD).

Introduction

Anatabine, a minor tobacco alkaloid also found in plants of the Solanaceae family, has demonstrated significant anti-inflammatory properties in various preclinical models.[1][2] In the context of inflammatory bowel disease (IBD), particularly ulcerative colitis (UC), anatabine has been shown to ameliorate clinical symptoms and reduce inflammatory markers in the DSS-induced colitis mouse model.[1][3] This model is widely used as it mimics many of the clinical and pathological features of human UC.[4] The therapeutic effects of anatabine are attributed, in part, to its inhibition of key inflammatory signaling pathways, including NF-κB and STAT3.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the effects of this compound in a DSS-induced colitis model.

Treatment GroupDosage (mg/kg/day)Administration RouteBody Weight Change (%)Colon Weight/Length Ratio (mg/cm)Disease Activity Index (DAI)Stool Occult Blood ScoreIntestinal Bleeding ScoreDiarrhea ScoreColon Inflammation Score
Control --VehicleVehicleVehicleVehicleVehicleVehicleVehicle
DSS Only --Significant DecreaseSignificant IncreaseSignificant IncreaseSignificant IncreaseSignificant IncreaseSignificant IncreaseSignificant Increase
Anatabine 5OralImproved RecoveryReducedReducedReduced (p<0.05)ReducedReducedReduced
Anatabine 20OralNo Significant EffectReducedReducedReducedReducedReducedReduced

Table 1: Summary of Clinical Parameters of DSS-Treated Mice Administered Anatabine. Data compiled from Ruiz Castro et al., 2020.

Treatment GroupDosage (mg/kg/day)Key Pro-inflammatory Cytokines (Colonic Abundance)Key Anti-inflammatory Cytokines (Colonic Abundance)
DSS Only -IncreasedDecreased
Anatabine 5 and 20ReducedIncreased (IL-10)

Table 2: Effect of Anatabine on Colonic Cytokine Abundance in DSS-Treated Mice. Data compiled from Ruiz Castro et al., 2020.

Experimental Protocols

DSS-Induced Colitis Model and Anatabine Administration

This protocol describes the induction of acute colitis in mice using DSS and the subsequent treatment with this compound.

Materials:

  • C57BL/6 mice (female, 8-10 weeks old)

  • Dextran Sulfate Sodium (DSS, 36-50 kDa)

  • This compound

  • Sterile drinking water

  • Animal caging and husbandry supplies

Procedure:

  • Acclimatization: Acclimate mice to the animal facility for at least one week prior to the experiment.

  • Anatabine Pre-treatment: Begin oral administration of this compound (5 mg/kg or 20 mg/kg) dissolved in drinking water for a total of 21 days. A control group receives drinking water without anatabine.

  • Induction of Colitis: From day 14 to day 21, induce colitis by providing mice with 3.5% (w/v) DSS in their drinking water ad libitum. The control group continues to receive regular drinking water.

  • Clinical Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.

  • Termination and Sample Collection: At day 21, euthanize the mice. Collect colon tissue for length and weight measurement, histological analysis, and cytokine profiling.

Assessment of Colitis Severity

This protocol outlines the methods for evaluating the severity of colitis.

Materials:

  • Dissecting tools

  • Phosphate-buffered saline (PBS)

  • Formalin (10% neutral buffered)

  • Hematoxylin and eosin (H&E) staining reagents

  • Microscope

Procedure:

  • Disease Activity Index (DAI): Calculate the DAI daily for each mouse based on the following scoring system:

    • Weight loss: 0 (no loss), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)

    • Stool consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)

    • Rectal bleeding: 0 (no blood), 2 (slight bleeding), 4 (gross bleeding) The DAI is the sum of these scores divided by 3.

  • Macroscopic Assessment: After euthanasia, dissect the colon from the cecum to the anus. Measure the length and weight of the colon. Colon shortening is an indicator of inflammation.

  • Histological Analysis:

    • Fix a segment of the distal colon in 10% neutral buffered formalin.

    • Embed the tissue in paraffin and cut 5 µm sections.

    • Stain the sections with H&E.

    • Score the slides for inflammation severity and tissue damage based on established criteria (e.g., inflammatory cell infiltration, crypt damage, ulceration).

Signaling Pathways and Mechanism of Action

Anatabine's anti-inflammatory effects in the DSS-induced colitis model are associated with the modulation of key signaling pathways. Specifically, anatabine has been shown to inhibit the phosphorylation of STAT3 and the activation of NF-κB. These transcription factors are crucial drivers of the inflammatory response, regulating the expression of numerous pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. By suppressing these pathways, anatabine leads to a reduction in the production of these inflammatory mediators in the colon.

experimental_workflow cluster_setup Experimental Setup cluster_induction Colitis Induction cluster_monitoring Monitoring & Assessment cluster_termination Termination & Analysis acclimatization Acclimatization of C57BL/6 Mice pretreatment Oral this compound Administration (Days 1-21) (5 or 20 mg/kg) acclimatization->pretreatment dss_admin 3.5% DSS in Drinking Water (Days 14-21) pretreatment->dss_admin daily_monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding dss_admin->daily_monitoring dai_calc Disease Activity Index (DAI) Calculation daily_monitoring->dai_calc euthanasia Euthanasia (Day 21) dai_calc->euthanasia sample_collection Sample Collection: - Colon Length & Weight - Histology - Cytokine Profiling euthanasia->sample_collection data_analysis Data Analysis sample_collection->data_analysis

Experimental Workflow for DSS-Induced Colitis and Anatabine Treatment.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_anatabine Therapeutic Intervention cluster_pathway Signaling Cascade cluster_response Inflammatory Response dss DSS nfkb NF-κB Activation dss->nfkb Induces stat3 STAT3 Phosphorylation dss->stat3 Induces anatabine This compound anatabine->nfkb Inhibits anatabine->stat3 Inhibits cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->cytokines Promotes Transcription stat3->cytokines Promotes Transcription colitis Colitis cytokines->colitis Mediates

References

Application Notes and Protocols for Utilizing Anatabine Dicitrate in Cell Culture Assays for Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anatabine dicitrate, a minor tobacco alkaloid also found in plants of the Solanaceae family, has demonstrated significant anti-inflammatory properties. These notes provide a comprehensive guide for utilizing this compound in cell culture-based inflammation assays. The protocols detailed below will enable researchers to investigate its mechanism of action and quantify its effects on key inflammatory signaling pathways and mediator release. This compound's multifaceted anti-inflammatory effects are primarily attributed to its ability to modulate critical signaling cascades, including the inhibition of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3), as well as the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Mechanism of Action Overview

This compound exerts its anti-inflammatory effects through a multi-pronged approach targeting key signaling nodes within the inflammatory response. A primary mechanism is the inhibition of the NF-κB signaling pathway.[1] Under inflammatory conditions, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

Concurrently, this compound has been shown to inhibit the phosphorylation of STAT3.[2][3] The STAT3 pathway is another crucial signaling cascade involved in inflammation and cell proliferation. By preventing the phosphorylation of STAT3, this compound blocks its activation and nuclear translocation, thereby downregulating the expression of target genes involved in the inflammatory process.

Furthermore, recent studies have identified this compound as an activator of the NRF2 pathway. NRF2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Activation of NRF2 by this compound leads to an enhanced cellular defense against oxidative stress, a key component of chronic inflammation.

The compound also influences the MAPK signaling pathway, although the precise effects can be cell-type and stimulus-dependent. Evidence suggests that this compound can modulate the phosphorylation of key MAPK members, such as p38, contributing to its overall anti-inflammatory profile.

Data Presentation

Table 1: Summary of Expected Effects of this compound in Cell Culture Inflammation Assays

AssayCell Line ExamplesInflammatory StimulusKey Parameter MeasuredExpected Effect of this compound
Cell Viability HEK293, SH-SY5Y, Macrophages (e.g., RAW 264.7)NoneCell viability (%)Minimal cytotoxicity at effective anti-inflammatory concentrations.
NF-κB Activity HEK293-NF-κB-luc, other reporter linesTNF-α, LPSLuciferase activity (RLU)Dose-dependent inhibition of NF-κB activation.
STAT3 Activation SH-SY5Y, HEK293, MicrogliaLPS, IL-6Ratio of p-STAT3 to Total STAT3Dose-dependent inhibition of STAT3 phosphorylation.
NRF2 Activation HEK293-ARE-lucNoneLuciferase activity (RLU)Dose-dependent activation of NRF2.
MAPK Signaling Macrophages, HEK293LPSRatio of p-p38 to Total p38Modulation of p38 MAPK phosphorylation.
Cytokine Release Macrophages, PBMCsLPSConcentration of TNF-α, IL-6, IL-1β (pg/mL)Dose-dependent reduction in pro-inflammatory cytokine secretion.

Mandatory Visualizations

G This compound Anti-Inflammatory Signaling Pathways cluster_0 Pro-inflammatory Stimuli (LPS, TNF-α) cluster_1 Signaling Cascades cluster_2 Cellular Response Stimulus LPS / TNF-α IKK IKK Stimulus->IKK Activates JAK JAK Stimulus->JAK Activates p38_MAPK p38 MAPK Stimulus->p38_MAPK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases Gene_Transcription Pro-inflammatory Gene Transcription NFκB->Gene_Transcription Promotes STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3->Gene_Transcription Promotes p38_MAPK->Gene_Transcription Promotes Keap1 Keap1 NRF2 NRF2 Keap1->NRF2 Releases ARE_Genes Antioxidant Response Element (ARE) Genes NRF2->ARE_Genes Activates Cytokines Cytokine Release (TNF-α, IL-6, IL-1β) Gene_Transcription->Cytokines Leads to Anatabine This compound Anatabine->IKK Inhibits Anatabine->JAK Inhibits Anatabine->Keap1 Inhibits

Caption: this compound's multi-target anti-inflammatory mechanism.

G General Experimental Workflow cluster_0 Phase 1: Cell Culture and Treatment cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Data Analysis Cell_Seeding Seed cells in appropriate culture plates Pre_treatment Pre-treat with this compound (various concentrations) Cell_Seeding->Pre_treatment Stimulation Stimulate with inflammatory agent (e.g., LPS, TNF-α) Pre_treatment->Stimulation Viability Cell Viability Assay (MTT) Stimulation->Viability Luciferase NF-κB/NRF2 Luciferase Assay Stimulation->Luciferase Western_Blot Western Blot (p-STAT3, p-p38, etc.) Stimulation->Western_Blot ELISA Cytokine Quantification (ELISA) Stimulation->ELISA Data_Quant Quantify results (Absorbance, RLU, Band Density, Concentration) Viability->Data_Quant Luciferase->Data_Quant Western_Blot->Data_Quant ELISA->Data_Quant Dose_Response Generate dose-response curves and calculate IC50/EC50 Data_Quant->Dose_Response Conclusion Draw conclusions on anti-inflammatory efficacy and mechanism Dose_Response->Conclusion

Caption: Workflow for assessing this compound's anti-inflammatory effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic potential of this compound and to establish a non-toxic concentration range for subsequent inflammation assays.

Materials:

  • HEK293, SH-SY5Y, or other relevant cell lines

  • Complete cell culture medium

  • This compound stock solution (e.g., 100 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Plate reader (570 nm)

Protocol:

  • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 1 µM to 500 µM. Include a vehicle control (DMSO) at the highest concentration used.

  • Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature for 2 hours in the dark with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

NF-κB Reporter Assay

Objective: To quantify the inhibitory effect of this compound on NF-κB activation.

Materials:

  • HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene (HEK293-NF-κB-luc)

  • Complete cell culture medium

  • This compound stock solution

  • TNF-α or LPS stock solution

  • Luciferase assay reagent

  • White, opaque 96-well cell culture plates

  • Luminometer

Protocol:

  • Seed HEK293-NF-κB-luc cells into a white, opaque 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours. Include a vehicle control.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 6-8 hours. Include an unstimulated control.

  • Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Measure luminescence using a luminometer.

  • Normalize the luciferase activity of treated cells to that of the stimulated vehicle control.

Western Blot for Phosphorylated and Total STAT3 and p38 MAPK

Objective: To determine the effect of this compound on the phosphorylation of STAT3 and p38 MAPK.

Materials:

  • Relevant cell line (e.g., SH-SY5Y, macrophages)

  • Complete cell culture medium

  • This compound stock solution

  • LPS or other appropriate stimulus

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-phospho-p38 MAPK (Thr180/Tyr182), anti-p38 MAPK, and anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat cells with this compound for 1-2 hours.

  • Stimulate cells with LPS (e.g., 1 µg/mL) for 15-30 minutes.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature protein lysates by boiling with Laemmli sample buffer.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Cytokine Quantification (ELISA)

Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or human PBMCs

  • Complete cell culture medium

  • This compound stock solution

  • LPS

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

  • Plate reader

Protocol:

  • Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader.

  • Calculate the concentration of each cytokine in the supernatants using a standard curve.

Conclusion

These application notes and protocols provide a robust framework for investigating the anti-inflammatory properties of this compound in a cell culture setting. By following these detailed methodologies, researchers can effectively assess its impact on key inflammatory pathways and mediators, contributing to a deeper understanding of its therapeutic potential in inflammatory diseases. The provided diagrams and data tables serve as a guide for experimental design and interpretation of results.

References

Application Note: Anatabine Dicitrate-Mediated NRF2 Activation Quantified by Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear factor erythroid 2-related factor 2 (NRF2) is a critical transcription factor that regulates cellular defense mechanisms against oxidative stress. Under basal conditions, NRF2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic agents, NRF2 dissociates from KEAP1 and translocates to the nucleus. In the nucleus, NRF2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a wide array of cytoprotective and antioxidant enzymes.[1] Anatabine, a minor tobacco alkaloid also found in certain solanaceous plants, has been identified as an activator of the NRF2 signaling pathway.[2][3][4] This application note provides a detailed protocol for a luciferase reporter assay to quantify the activation of the NRF2 pathway by anatabine dicitrate.

Principle of the Assay

This assay utilizes a stable HEK-293 cell line engineered to contain a luciferase reporter gene under the transcriptional control of an NRF2-responsive ARE. When NRF2 is activated by a compound like this compound, it binds to the ARE, driving the expression of luciferase. The amount of light produced upon the addition of a luciferin substrate is directly proportional to the level of NRF2 activation. This allows for a quantitative assessment of the compound's potency as an NRF2 activator.

Data Summary

The following table summarizes the quantitative data on NRF2 activation by this compound, as determined by a luciferase reporter assay. The results demonstrate a concentration-dependent increase in NRF2 activity, with a statistically significant effect observed at a concentration of 250 µM.

CompoundConcentration (µM)Fold Activation (vs. Vehicle Control)Cell Viability (%)
Vehicle Control -1.0~100
This compound 10~1.2~100
50~1.5~100
100~1.8~100
250~2.5*~100
Sulforaphane 10~4.0~100
Dimethyl Fumarate 50~3.5~100

*Statistically significant (p < 0.05) compared to vehicle control. Data is estimated from graphical representations in Messinis et al., 2022.

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological process and the experimental procedure, the following diagrams are provided.

NRF2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 binding & sequestration Ub Ubiquitin NRF2->Ub ubiquitination NRF2_n NRF2 NRF2->NRF2_n translocation Proteasome Proteasome Ub->Proteasome degradation Anatabine Anatabine Dicitrate Anatabine->KEAP1 inhibition ARE ARE NRF2_n->ARE binding Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression transcription Luciferase_Assay_Workflow A 1. Seed NRF2/ARE-Luciferase HEK-293 cells in a 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat cells with this compound, positive controls, and vehicle B->C D 4. Incubate for 24 hours C->D E 5. Lyse cells and add luciferase substrate D->E F 6. Measure luminescence with a luminometer E->F G 7. Analyze data and determine fold activation F->G

References

Preparation of Anatabine Dicitrate Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of Anatabine dicitrate stock solutions using dimethyl sulfoxide (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the integrity, stability, and reliable performance of this compound in various research applications, including in vitro and in vivo studies. The information presented is intended to guide researchers in achieving accurate and reproducible experimental outcomes.

Introduction

This compound is a tobacco alkaloid that has garnered significant interest in the scientific community for its potential therapeutic properties. It is known to cross the blood-brain barrier and acts as a potent agonist of the α4β2 nicotinic acetylcholine receptor (nAChR). Furthermore, research has demonstrated its ability to inhibit NF-κB activation, which in turn can lower the production of amyloid-β (Aβ) by preventing the β-cleavage of the amyloid precursor protein (APP). These anti-inflammatory and neuroprotective effects make this compound a compound of interest for neurodegenerative disease research.

Accurate and consistent preparation of stock solutions is a fundamental prerequisite for reliable experimental results. DMSO is a common solvent for dissolving a wide range of small molecules for use in biological assays. This protocol outlines the necessary steps to prepare a concentrated stock solution of this compound in DMSO, ensuring its proper dissolution and stability.

Physicochemical Properties and Storage

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

PropertyValueReference
Product Name This compound[1]
Catalog Number HY-19918A[1]
Molecular Formula C₂₂H₂₈N₂O₁₄[2]
Molecular Weight 544.46 g/mol [2]
Solubility in DMSO ≥ 27.2 mg/mL (49.96 mM)[1]
Appearance Crystalline solid or powder
Storage of Solid -20°C for 3 years
Storage of Stock Solution -80°C for 6 months; -20°C for 1 month (sealed, away from moisture)

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is often a convenient starting point for subsequent dilutions for various cellular and molecular assays.

Materials and Equipment
  • This compound (e.g., MedChemExpress HY-19918A)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade (use a new, unopened bottle to minimize water content)

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Spatula

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Procedure

Safety Precaution: Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood. Wear appropriate PPE to avoid skin and eye contact.

  • Equilibrate Reagents: Allow the vial of this compound and the bottle of anhydrous DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing this compound:

    • Tare the analytical balance with a sterile microcentrifuge tube.

    • Carefully weigh out the desired amount of this compound. To prepare 1 mL of a 10 mM stock solution, you will need 5.44 mg of this compound.

      • Calculation:

      • Molecular Weight (MW) = 544.46 g/mol

      • Desired Concentration (C) = 10 mM = 0.010 mol/L

      • Desired Volume (V) = 1 mL = 0.001 L

      • Mass (m) = C x MW x V = 0.010 mol/L x 544.46 g/mol x 0.001 L = 0.00544 g = 5.44 mg

  • Dissolving in DMSO:

    • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For a 10 mM solution, if you weighed 5.44 mg, add 1 mL of DMSO.

    • It is recommended to use a newly opened bottle of anhydrous DMSO as it is hygroscopic and absorbed water can affect the solubility and stability of the compound.

  • Promoting Dissolution:

    • Close the tube tightly and vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.

    • If the compound does not dissolve completely, brief sonication in a water bath sonicator can be applied. Gentle warming (to no more than 37°C) can also aid dissolution, but be cautious as excessive heat may degrade the compound.

  • Aliquoting and Storage:

    • Once the this compound is fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Ensure the tubes are sealed tightly to prevent moisture absorption.

Application Notes and Best Practices

  • Final DMSO Concentration in Assays: When preparing working solutions for cell-based assays, it is crucial to keep the final concentration of DMSO in the culture medium as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (media with the same final concentration of DMSO) should always be included in experiments.

  • Dilution of Stock Solution: To prepare working solutions, thaw an aliquot of the stock solution at room temperature. It is recommended to perform serial dilutions in the appropriate cell culture medium or buffer. To avoid precipitation, it can be beneficial to first dilute the DMSO stock in a small volume of medium, mix well, and then add this to the final volume.

  • Stability: Avoid repeated freeze-thaw cycles of the stock solution. For optimal results, use a fresh aliquot for each experiment. If a stock solution appears cloudy or contains precipitate after thawing, it should be warmed gently and vortexed to redissolve the compound before use. If the precipitate does not dissolve, the solution should be discarded.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the known signaling pathway affected by Anatabine and the general workflow for preparing the stock solution.

cluster_0 This compound Action Anatabine This compound nAChR α4β2 nAChR Anatabine->nAChR Agonist NFkB NF-κB Activation Anatabine->NFkB Inhibits APP APP β-cleavage Anatabine->APP Prevents Inflammation Anti-inflammatory Effects NFkB->Inflammation Leads to (Inhibition) Abeta Amyloid-β Production APP->Abeta Leads to

Caption: Signaling pathway of this compound.

cluster_1 Stock Solution Preparation Workflow start Start weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Experimental workflow for stock solution preparation.

References

Application Notes and Protocols for In Vivo Formulation of Anatabine Dicitrate in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anatabine, a minor alkaloid found in plants of the Solanaceae family, has garnered significant interest for its anti-inflammatory properties.[1][2] The dicitrate salt of anatabine is often used in research to enhance its solubility and stability for in vivo applications. This document provides detailed application notes and protocols for the preparation and administration of anatabine dicitrate formulations for rodent studies, ensuring consistency and reproducibility in preclinical research.

Physicochemical Properties of Anatabine and its Dicitrate Salt

A clear understanding of the physicochemical properties of anatabine and its dicitrate salt is crucial for developing appropriate in vivo formulations.

PropertyAnatabine (Free Base)This compoundReference
Molecular Formula C₁₀H₁₂N₂C₂₂H₂₈N₂O₁₄[3]
Molecular Weight 160.22 g/mol 544.46 g/mol [3]
Solubility 1000 mg/mL in waterData not explicitly available, but the salt form is used to improve aqueous solubility.[4]
Storage Store at -20°CStore at -20°C
Stability Stable at various temperatures when stored properly. Aqueous solutions should not be stored for more than one day.Information not explicitly available, but as a salt, it is expected to have improved stability in solution compared to the free base.

In Vivo Administration of Anatabine in Rodent Models

Several routes of administration have been successfully employed in rodent studies to investigate the efficacy of anatabine. The choice of administration route depends on the experimental design, the target tissue, and the desired pharmacokinetic profile.

Administration RouteSpeciesDose RangeStudy ContextReference
Intraperitoneal (i.p.) Rat1, 2, and 5 mg/kgCarrageenan-induced paw edema
Intraperitoneal (i.p.) MouseNot specified, but effectiveLipopolysaccharide (LPS) challenge
Oral (in drinking water) MouseNot specifiedDextran sulfate sodium (DSS)-induced colitis
Inhalation Rat~10 and ~20 mg/kg/dayMurine model of multiple sclerosis
Subcutaneous (mini-pump) Rat0.014 mg/kg/minHypertension model

Experimental Protocols

The following protocols provide detailed steps for the preparation and administration of this compound for intraperitoneal and oral routes in rodents.

Protocol for Intraperitoneal (i.p.) Injection

Objective: To prepare and administer a sterile solution of this compound via intraperitoneal injection to mice or rats.

Materials:

  • This compound powder

  • Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile syringes (1 mL) and needles (25-27 gauge for mice, 23-25 gauge for rats)

  • 70% ethanol for disinfection

  • Analytical balance

Procedure:

  • Dose Calculation:

    • Determine the required dose in mg/kg based on the experimental design.

    • Calculate the total amount of this compound needed for the number of animals and doses. Remember to account for the molecular weight difference if your dose is based on the free base. To convert a dose of anatabine free base to this compound, use the following formula:

      • Dose of this compound = (Dose of Anatabine Free Base) x (MW of this compound / MW of Anatabine Free Base)

      • Dose of this compound = (Dose of Anatabine Free Base) x (544.46 / 160.22)

  • Preparation of Dosing Solution (Aseptic Technique):

    • Weigh the calculated amount of this compound powder using an analytical balance.

    • Transfer the powder to a sterile microcentrifuge tube or vial.

    • Add a small volume of sterile saline or PBS to the vial.

    • Vortex thoroughly until the powder is completely dissolved.

    • Add the remaining volume of the vehicle to achieve the final desired concentration. The concentration should be calculated to allow for an injection volume of typically 5-10 mL/kg for rodents.

    • Visually inspect the solution for any particulate matter. If present, the solution can be filtered through a 0.22 µm sterile syringe filter.

    • Prepare fresh on the day of the experiment.

  • Animal Dosing:

    • Weigh each animal accurately before dosing.

    • Calculate the injection volume for each animal based on its body weight and the concentration of the dosing solution.

    • Restrain the animal appropriately. For mice, scruff the neck and secure the tail. For rats, more secure restraint may be necessary.

    • Disinfect the injection site (lower right or left abdominal quadrant) with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate slightly to ensure no fluid or blood is drawn back, which would indicate incorrect placement.

    • Inject the calculated volume smoothly.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions.

Protocol for Oral Gavage

Objective: To prepare and administer a solution of this compound via oral gavage to mice or rats.

Materials:

  • This compound powder

  • Sterile water or a suitable vehicle (e.g., 0.5% methylcellulose in water)

  • Sterile containers

  • Vortex mixer

  • Oral gavage needles (flexible or rigid, appropriate size for the animal)

  • Syringes (1 mL or larger)

  • Analytical balance

Procedure:

  • Dose and Formulation Calculation:

    • Follow the dose calculation steps outlined in the i.p. injection protocol.

    • The volume for oral gavage should ideally be between 5-10 mL/kg.

  • Preparation of Dosing Solution:

    • Weigh the required amount of this compound.

    • Place it in a suitable sterile container.

    • Add the vehicle (e.g., sterile water). Due to the high solubility of anatabine free base in water, the dicitrate salt is also expected to be highly soluble.

    • Vortex until the compound is fully dissolved.

    • If using a suspension vehicle like methylcellulose, ensure the compound is uniformly suspended before each administration.

  • Animal Dosing:

    • Weigh each animal.

    • Calculate the gavage volume for each animal.

    • Properly restrain the animal to ensure its head and body are in a straight line to facilitate the passage of the gavage needle.

    • Gently insert the gavage needle into the esophagus and advance it into the stomach. Do not force the needle.

    • Administer the calculated volume of the solution.

    • Carefully remove the gavage needle.

    • Return the animal to its cage and monitor for any signs of distress.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathways affected by anatabine and a general workflow for in vivo rodent studies.

anatabine_signaling_pathway cluster_nrf2 NRF2 Pathway cluster_nfkb_stat3 NF-κB & STAT3 Pathways cluster_mapk MAPK Pathway anatabine This compound nrf2 NRF2 Activation anatabine->nrf2 nfkb NF-κB Inhibition anatabine->nfkb stat3 STAT3 Inhibition anatabine->stat3 mapk MAPK Signaling Activation anatabine->mapk inflammation Inflammatory Stimuli (e.g., LPS) inflammation->nfkb inflammation->stat3 ros Oxidative Stress ros->nrf2 are Antioxidant Response Element (ARE) nrf2->are antioxidant_genes Upregulation of Antioxidant Genes are->antioxidant_genes pro_inflammatory Downregulation of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->pro_inflammatory stat3->pro_inflammatory

Caption: Anatabine's Anti-Inflammatory Signaling Pathways.

experimental_workflow start Start: Rodent Model Selection formulation This compound Formulation Preparation start->formulation dosing In Vivo Administration (i.p. or Oral Gavage) formulation->dosing monitoring Animal Monitoring & Behavioral Assessment dosing->monitoring sampling Tissue/Blood Sample Collection monitoring->sampling analysis Biochemical & Molecular Analysis (e.g., Cytokine levels, Western Blot, PCR) sampling->analysis data Data Analysis & Interpretation analysis->data end End: Conclusion data->end

Caption: General Workflow for In Vivo Rodent Studies.

References

Anatabine Dicitrate: Application Notes and Protocols for SH-SY5Y Cell Line Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of anatabine dicitrate treatment on the SH-SY5Y human neuroblastoma cell line. The following sections detail the quantitative outcomes of key experiments, provide step-by-step protocols for reproducible research, and illustrate the implicated signaling pathways.

Data Presentation

The following tables summarize the key quantitative data from experiments investigating the effects of this compound on SH-SY5Y cells.

Table 1: Effect of Anatabine on Mitochondrial Biogenesis and Stress Markers in SH-SY5Y Cells

Treatment ConditionNRF1 Protein Level (Fold Change vs. Control)Tfam Protein Level (Fold Change vs. Control)Cytosolic ROS Levels (Normalized to Control)
Control (Untreated)1.01.01.0
Anatabine (1 µM)~1.5~1.7Not significantly different from control
Anatabine (1 mM)Not ReportedNot ReportedNot significantly different from control
Rotenone (100 nM)Not ReportedNot Reported~1.4***
Rotenone (100 nM) + Anatabine (1 mM)Not ReportedNot ReportedNot significantly different from rotenone alone

**p < 0.05, ***p < 0.001 vs. untreated cells. Data synthesized from figures in Malińska et al., 2025.[1][2]

Table 2: Viability of SH-SY5Y Cells After Anatabine Treatment

Anatabine ConcentrationCell Viability (% of Control) after 48 hours
100 nM~100%
1 µM~100%
10 µM~100%
100 µM~100%
300 µM~80%
1 mM~60%
3 mM~20%

Data is estimated from a dose-response curve presented in Malińska et al., 2025.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

SH-SY5Y Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing the SH-SY5Y neuroblastoma cell line.

Materials:

  • SH-SY5Y cells (ATCC® CRL-2266™)

  • Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F-12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • L-glutamine

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-75)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Maintain SH-SY5Y cells in T-75 flasks containing DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-glutamine.[3]

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • For sub-culturing, aspirate the old medium and wash the cells once with sterile PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks at a desired density.

  • Change the medium every 2-3 days.

Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxicity of this compound on SH-SY5Y cells.

Materials:

  • SH-SY5Y cells

  • 96-well plates

  • This compound stock solution

  • Complete growth medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells into a 96-well plate at a density of 15,000 cells per well in 100 µL of complete growth medium.[3]

  • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include untreated control wells with medium only.

  • Incubate the cells for the desired treatment period (e.g., 48 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Western Blotting for Protein Expression Analysis

This protocol details the procedure for analyzing the expression of specific proteins, such as NRF1 and Tfam, following anatabine treatment.

Materials:

  • Treated and untreated SH-SY5Y cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NRF1, anti-Tfam, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows associated with this compound treatment in SH-SY5Y cells.

G cluster_0 This compound Treatment Workflow A SH-SY5Y Cell Culture B This compound Treatment A->B C Cell Viability Assay (MTT) B->C D Protein Extraction and Western Blot B->D E Data Analysis C->E D->E

Caption: Experimental workflow for anatabine treatment.

G cluster_1 Anatabine's Anti-inflammatory Signaling Anatabine Anatabine STAT3_P STAT3 Phosphorylation Anatabine->STAT3_P Inflammation Pro-inflammatory Cytokine Production (e.g., IL-1β, IL-6, TNF-α) STAT3_P->Inflammation LPS_TNF LPS / TNF-α LPS_TNF->STAT3_P

Caption: Anatabine inhibits STAT3 phosphorylation.

G cluster_2 Anatabine's Effect on Mitochondrial Biogenesis Anatabine Anatabine NRF1 NRF1 Expression Anatabine->NRF1 + Tfam Tfam Expression Anatabine->Tfam + NRF1->Tfam Mito_Biogenesis Mitochondrial Biogenesis Tfam->Mito_Biogenesis

Caption: Anatabine promotes mitochondrial biogenesis.

References

Application Note: Quantification of Anatabine Dicitrate in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anatabine, a minor alkaloid found in plants of the Solanaceae family, has garnered interest for its potential anti-inflammatory properties.[1][2] Accurate quantification of anatabine in biological matrices is crucial for pharmacokinetic studies, biomarker monitoring in smoking cessation programs, and preclinical and clinical development.[3][4][5] This application note provides a detailed protocol for the sensitive and selective quantification of anatabine in biological samples, such as plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is robust, reproducible, and suitable for high-throughput analysis.

Principle of the Method

This method utilizes isotope dilution LC-MS/MS for the quantification of anatabine. A stable isotope-labeled internal standard (IS), such as anatabine-pyridyl-d4, is added to the biological sample at the beginning of the sample preparation process. This corrects for any variability during sample extraction and analysis. Following sample clean-up to remove interfering matrix components, the extract is subjected to reversed-phase liquid chromatography for the separation of anatabine from other endogenous compounds. The analyte and internal standard are then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Experimental Protocols

Materials and Reagents
  • Anatabine dicitrate reference standard

  • Anatabine-pyridyl-d4 (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Acetone (HPLC grade)

  • Ammonium acetate (AR grade)

  • Formic acid

  • Ammonium hydroxide

  • Deionized water (18.2 MΩ·cm)

  • Human plasma/urine (blank)

  • β-glucuronidase (for total anatabine measurement in urine)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., Phenomenex Gemini-NX, C18, 110A, 4.6 mm x 150 mm, 5 µm particle size) is commonly used for good chromatographic separation.

Sample Preparation (Urine)

A "dilute and shoot" approach with protein precipitation is a common and efficient method for urine samples.

  • For "Free" Anatabine:

    • To 200 µL of urine sample, add 50 µL of the internal standard spiking solution (containing anatabine-pyridyl-d4).

    • Add an equivalent volume of water in place of the enzyme solution.

  • For "Total" Anatabine (including glucuronidated forms):

    • To 100 µL of urine sample, add 50 µL of the internal standard spiking solution, 100 µL of HPLC water, and 160 µL of β-glucuronidase solution.

    • Incubate the mixture at 37°C overnight (approximately 21 hours) to allow for enzymatic hydrolysis of the glucuronide conjugates.

  • Protein and Salt Precipitation:

    • Following the initial steps, perform an acetone precipitation to remove proteins and salts. This method is advantageous due to its low toxicity and cost-effectiveness.

  • Centrifugation and Evaporation:

    • Vortex the mixture and centrifuge to pellet the precipitated material.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume of the mobile phase.

    • The sample is now ready for injection into the LC-MS/MS system.

Sample Preparation (Plasma)

For plasma samples, a protein precipitation method is typically employed.

  • To a 100 µL aliquot of plasma, add the internal standard.

  • Add 300 µL of cold acetonitrile or acetone to precipitate the plasma proteins.

  • Vortex the sample vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Chromatographic Conditions
ParameterCondition
HPLC Column Phenomenex Gemini-NX, C18, 110A, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 6.5 mM Ammonium Acetate in water, pH adjusted to 10.5 with Ammonium Hydroxide
Mobile Phase B 100% Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Run Time Approximately 13.5 minutes
Table 2: Mass Spectrometric Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Anatabine) m/z 161 → 144
MRM Transition (Anatabine-d4 IS) m/z 165 → 148 (example, specific to IS)
Collision Gas Nitrogen or Argon
Source Temperature 150°C
Desolvation Gas Temperature 700°C

Note: Compound-dependent parameters such as Declustering Potential (DP), Entrance Potential (EP), Collision Energy (CE), and Collision Cell Exit Potential (CXP) should be optimized for the specific instrument being used.

Table 3: Quantitative Performance Summary
ParameterTypical ValueReference
Limit of Quantitation (LOQ) 0.15 ng/mL in urine
Linear Range 0.2 - 2000 pg on column
Accuracy (% Bias) 0 - 10%
Precision (% CV) 2 - 9%
Recovery 76 - 99%

Visualizations

experimental_workflow Experimental Workflow for Anatabine Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Urine/Plasma) add_is Add Internal Standard (Anatabine-d4) start->add_is hydrolysis Enzymatic Hydrolysis (for Total Anatabine) add_is->hydrolysis Urine Only precipitation Protein Precipitation (Acetone/Acetonitrile) add_is->precipitation hydrolysis->precipitation centrifuge Centrifugation precipitation->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (Standard Curve) integration->quantification report Final Report quantification->report

Caption: Workflow for anatabine quantification in biological samples.

Recent studies have indicated that anatabine may exert its anti-inflammatory effects through the activation of the NRF2 (Nuclear factor-erythroid factor 2-related factor 2) signaling pathway and by modulating MAPK (Mitogen-activated protein kinase) signaling.

signaling_pathway Proposed Anatabine Signaling Pathway cluster_nrf2 NRF2 Pathway cluster_mapk MAPK Pathway anatabine Anatabine nrf2_activation NRF2 Translocation anatabine->nrf2_activation mapk_activation MAPK Signaling Activation anatabine->mapk_activation are Antioxidant Response Element (ARE) nrf2_activation->are ho1 Heme Oxygenase-1 (HO-1) Expression are->ho1 anti_inflammatory Anti-inflammatory Response ho1->anti_inflammatory downstream_effects Modulation of Inflammatory Mediators mapk_activation->downstream_effects

Caption: Anatabine's proposed mechanism of action via NRF2 and MAPK pathways.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of anatabine in biological samples. The use of an isotope-labeled internal standard ensures high accuracy and precision, making it suitable for a wide range of research and development applications, from pharmacokinetic profiling to clinical trial sample analysis. The straightforward sample preparation procedures allow for efficient sample processing, enabling high-throughput capabilities. This method is an invaluable tool for researchers investigating the therapeutic potential of anatabine.

References

Application Notes and Protocols for Testing Anatabine Dicitrate Efficacy in a Murine Model of Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. The activation of glial cells, such as microglia and astrocytes, leads to the release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). This inflammatory cascade contributes to neuronal damage and dysfunction. Consequently, therapeutic strategies aimed at modulating neuroinflammatory pathways are of significant interest.

Anatabine dicitrate, a small molecule alkaloid, has demonstrated anti-inflammatory properties by inhibiting the activation of key signaling pathways, namely Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] These pathways are pivotal in regulating the expression of pro-inflammatory genes.[2][3] This document provides detailed protocols for inducing neuroinflammation in a murine model using lipopolysaccharide (LPS) and for evaluating the therapeutic efficacy of this compound.

Experimental Protocols

Induction of Neuroinflammation using Lipopolysaccharide (LPS)

This protocol describes the induction of acute neuroinflammation in mice via intraperitoneal (i.p.) injection of LPS, a component of the outer membrane of Gram-negative bacteria and a potent activator of the innate immune response.

Materials:

  • Lipopolysaccharide (LPS) from Escherichia coli (e.g., serotype O55:B5)

  • Sterile, pyrogen-free 0.9% saline

  • Male C57BL/6J mice (8-12 weeks old)

  • Standard laboratory animal housing and care facilities

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Animal Acclimation: House mice under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.

  • LPS Preparation: Prepare a stock solution of LPS in sterile saline. On the day of injection, dilute the stock solution to the final desired concentration. A commonly used dose to induce robust neuroinflammation is 0.75 mg/kg to 1 mg/kg.

  • LPS Administration: Administer a single intraperitoneal (i.p.) injection of the prepared LPS solution to the mice. Control animals should receive an equivalent volume of sterile saline.

  • Time Course: Neuroinflammation typically peaks within hours of LPS administration. For the assessment of pro-inflammatory cytokine levels, brain tissue can be collected 4 to 24 hours post-injection.

Administration of this compound

This protocol outlines the administration of this compound to evaluate its anti-inflammatory effects in the LPS-induced neuroinflammation model.

Materials:

  • This compound

  • Vehicle for dissolution (e.g., sterile water or saline)

  • Oral gavage needles or equipment for intraperitoneal injection

Procedure:

  • Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration. A dosage of 5 mg/kg has been shown to be effective in reducing LPS-induced cytokine production.

  • Administration: this compound can be administered via oral gavage or intraperitoneal injection. Pre-treatment is often employed; for example, administering the compound 30 minutes to 2 hours prior to the LPS challenge.

  • Experimental Groups:

    • Group 1: Control (Vehicle + Saline): Receives the vehicle for this compound and a saline injection.

    • Group 2: LPS (Vehicle + LPS): Receives the vehicle for this compound and an LPS injection.

    • Group 3: Anatabine + LPS: Receives this compound and an LPS injection.

Brain Tissue Homogenization for Cytokine Analysis

This protocol details the preparation of brain homogenates for the quantification of pro-inflammatory cytokines.

Materials:

  • Cold phosphate-buffered saline (PBS) containing protease inhibitors

  • Mechanical homogenizer (e.g., bead-based or ultrasonic)

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Tissue Collection: At the designated time point post-LPS injection, euthanize the mice according to approved institutional protocols.

  • Brain Extraction: Rapidly dissect the brain and place it on an ice-cold surface. Specific brain regions, such as the hippocampus or cortex, can be isolated.

  • Homogenization: Place the tissue in a pre-chilled microcentrifuge tube with cold PBS containing protease inhibitors. Homogenize the tissue thoroughly using a mechanical homogenizer.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins including cytokines, and transfer it to a new tube. Store at -80°C until analysis.

Quantification of Pro-inflammatory Cytokines by ELISA

This protocol provides a general procedure for measuring the levels of TNF-α, IL-1β, and IL-6 in brain homogenates using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Materials:

  • Commercial ELISA kits for mouse TNF-α, IL-1β, and IL-6

  • Brain homogenate supernatants

  • Microplate reader

Procedure:

  • Kit Protocol: Follow the manufacturer's instructions provided with the specific ELISA kits.

  • Sample and Standard Preparation: Prepare serial dilutions of the provided standards to generate a standard curve. Dilute the brain homogenate samples as necessary to fall within the detection range of the assay.

  • Assay Performance: Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate. Perform the subsequent incubation, washing, and detection steps as outlined in the kit protocol.

  • Data Analysis: Measure the absorbance using a microplate reader. Calculate the concentration of each cytokine in the samples by interpolating from the standard curve. Normalize the cytokine concentrations to the total protein concentration of the brain homogenate, typically expressed as pg/mg of total protein.

Data Presentation

The following table summarizes the expected quantitative outcomes of this compound treatment on pro-inflammatory cytokine levels in an LPS-induced neuroinflammation model. The data is based on reported percentage reductions in plasma and is presented as a representative example of expected results in brain tissue.

Treatment GroupTNF-α (pg/mg protein)IL-1β (pg/mg protein)IL-6 (pg/mg protein)
Control BaselineBaselineBaseline
LPS Significantly IncreasedSignificantly IncreasedSignificantly Increased
LPS + Anatabine ~34% Reduction vs. LPSSignificant Reduction vs. LPS~47% Reduction vs. LPS

Note: The exact baseline and LPS-induced levels of cytokines can vary depending on the specific experimental conditions. The percentage reduction is a key indicator of this compound's efficacy.

Mandatory Visualizations

Caption: this compound signaling pathway inhibition.

G cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_endpoint Endpoint Analysis animal_model Animal Model: Male C57BL/6J Mice acclimation Acclimation (1 week) animal_model->acclimation grouping Random Grouping (n=8-10/group) acclimation->grouping anatabine_admin This compound (5 mg/kg) or Vehicle Administration grouping->anatabine_admin group1 Group 1: Vehicle + Saline group2 Group 2: Vehicle + LPS group3 Group 3: Anatabine + LPS lps_induction LPS (1 mg/kg) or Saline Injection (i.p.) (30 min post-drug) anatabine_admin->lps_induction euthanasia Euthanasia & Brain Collection (4-24h post-LPS) lps_induction->euthanasia homogenization Brain Tissue Homogenization euthanasia->homogenization cytokine_analysis Cytokine Quantification (ELISA) homogenization->cytokine_analysis data_analysis Data Analysis and Statistical Comparison cytokine_analysis->data_analysis

Caption: Experimental workflow for Anatabine efficacy.

References

Application of Anatabine Dicitrate in Primary Microglia Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anatabine, a minor tobacco alkaloid also found in plants of the Solanaceae family, has demonstrated notable anti-inflammatory properties. In the context of neuroinflammation, microglia, the resident immune cells of the central nervous system, play a pivotal role. Upon activation by stimuli such as lipopolysaccharide (LPS) or pro-inflammatory cytokines, microglia release a cascade of inflammatory mediators, contributing to the pathogenesis of various neurodegenerative diseases. Anatabine has been shown to mitigate this inflammatory response, primarily through the inhibition of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3). These application notes provide a comprehensive overview and detailed protocols for utilizing anatabine dicitrate in primary microglia cell culture studies.

Data Presentation

While the anti-inflammatory effects of anatabine have been observed in various cell types, including human microglial cell lines, specific quantitative data from primary microglia cultures is not extensively available in the current literature. Therefore, the following tables are presented as templates. Researchers are encouraged to perform dose-response experiments to determine the optimal concentrations and inhibitory values for their specific experimental conditions.

Table 1: Dose-Response of this compound on Primary Microglia Viability

This compound Concentration (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)100± X.X
1User-determined± X.X
5User-determined± X.X
10User-determined± X.X
25User-determined± X.X
50User-determined± X.X
100User-determined± X.X

It is crucial to determine the non-toxic concentration range of this compound on primary microglia before proceeding with functional assays.

Table 2: IC50 of this compound on Pro-inflammatory Cytokine Secretion by LPS-stimulated Primary Microglia

CytokineIC50 (µM)95% Confidence Interval
TNF-αUser-determinedUser-determined
IL-6User-determinedUser-determined
IL-1βUser-determinedUser-determined

IC50 values should be determined from a dose-response curve of this compound on LPS-induced cytokine production.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Microglia from Neonatal Mice

This protocol describes the isolation of primary microglia from the cerebral cortices of P0-P2 neonatal mouse pups.

Materials:

  • Newborn mouse pups (P0-P2)

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin (0.25%)

  • DNase I

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol

  • T-75 culture flasks

  • Cell scraper

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Euthanize neonatal pups according to approved institutional guidelines.

  • Dissect the cerebral cortices in ice-cold PBS.

  • Mechanically dissociate the tissue and incubate with trypsin and DNase I to obtain a single-cell suspension.

  • Plate the cells in T-75 flasks containing DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate the mixed glial culture for 10-14 days. During this time, astrocytes will form a confluent monolayer on the bottom of the flask, with microglia growing on top.

  • To isolate microglia, shake the flasks on an orbital shaker at 180-200 rpm for 2 hours at 37°C.

  • Collect the supernatant containing the detached microglia.

  • Centrifuge the supernatant, resuspend the microglial pellet in fresh medium, and plate for experiments. Purity of the culture should be >95% as determined by Iba1 staining.

Protocol 2: Treatment of Primary Microglia with this compound and LPS

Materials:

  • Primary microglia cultured in appropriate plates

  • This compound stock solution (dissolved in a suitable vehicle, e.g., sterile water or PBS)

  • Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4)

  • Culture medium

Procedure:

  • Plate primary microglia at the desired density (e.g., 2.5 x 10^5 cells/well in a 24-well plate).

  • Allow cells to adhere and rest for 24 hours.

  • Pre-treat the microglia with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for the desired time (e.g., 6 hours for RNA analysis, 24 hours for cytokine analysis in the supernatant).

  • Include appropriate controls: vehicle-only, LPS-only, and this compound-only.

Protocol 3: Quantification of Cytokines by ELISA

Materials:

  • Supernatants from treated primary microglia

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Microplate reader

Procedure:

  • Collect the culture supernatants after treatment.

  • Perform the ELISA according to the manufacturer's instructions for each cytokine.

  • Read the absorbance on a microplate reader.

  • Calculate the concentration of each cytokine based on the standard curve.

Protocol 4: Western Blot for NF-κB and STAT3 Signaling Pathway Components

Materials:

  • Cell lysates from treated primary microglia

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

experimental_workflow cluster_culture Primary Microglia Culture cluster_treatment Treatment cluster_analysis Analysis P0_P2 Neonatal Mice (P0-P2) Dissection Dissection P0_P2->Dissection Cortices Isolation Mixed_Glial Mixed_Glial Dissection->Mixed_Glial Isolation Isolation Mixed_Glial->Isolation Shaking Plating Plating Isolation->Plating Pre_treatment Pre_treatment Plating->Pre_treatment 24h Adhesion LPS_Stimulation LPS_Stimulation Pre_treatment->LPS_Stimulation This compound (1-2h) Cytokine_Analysis Cytokine_Analysis LPS_Stimulation->Cytokine_Analysis ELISA (Supernatant) Signaling_Analysis Signaling_Analysis LPS_Stimulation->Signaling_Analysis Western Blot (Lysate)

Caption: Experimental workflow for studying this compound in primary microglia.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates STAT3 STAT3 STAT3_nuc p-STAT3 STAT3->STAT3_nuc Translocates Anatabine This compound Anatabine->IKK Inhibits Anatabine->STAT3 Inhibits Phosphorylation Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes STAT3_nuc->Genes

Caption: Anatabine's inhibitory effect on NF-κB and STAT3 signaling pathways.

Troubleshooting & Optimization

Technical Support Center: Improving Anatabine Dicitrate Solubility for In Vivo Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving anatabine dicitrate for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important for in vivo studies?

This compound is a salt form of anatabine, a minor tobacco alkaloid with demonstrated anti-inflammatory properties. For in vivo administration, it is crucial to achieve complete dissolution of the compound to ensure accurate dosing, bioavailability, and reliable experimental outcomes. Poor solubility can lead to inaccurate and variable results.

Q2: What are the known solvents for anatabine and its salts?

The solubility of anatabine and its salts varies depending on the solvent and the specific salt form (e.g., tartrate, dicitrate). The following table summarizes available solubility data for anatabine and its tartrate salt, which can serve as a starting point for this compound.

CompoundSolventSolubility
(R,S)-AnatabinePBS (pH 7.2)~0.3 mg/mL
(R,S)-AnatabineDMSO~15 mg/mL
(R,S)-AnatabineDimethyl formamide~15 mg/mL
(R,S)-Anatabine (tartrate)PBS (pH 7.2)~10 mg/mL
(R,S)-Anatabine (tartrate)Ethanol~1 mg/mL
(R,S)-Anatabine (tartrate)DMSO~20 mg/mL
(R,S)-Anatabine (tartrate)Dimethyl formamide~33 mg/mL

Q3: What are the recommended initial steps for dissolving this compound for an in vivo study?

For aqueous solutions, it is recommended to start by attempting to dissolve this compound directly in sterile isotonic saline or phosphate-buffered saline (PBS) at the desired concentration. If solubility is limited, gentle heating and vortexing may aid dissolution. For organic stock solutions, high-purity DMSO is a common choice, which can then be further diluted in a suitable aqueous vehicle. However, it is crucial to ensure the final concentration of the organic solvent is low enough to not cause toxicity in the animal model.

Troubleshooting Guides

Issue 1: this compound does not fully dissolve in aqueous buffers (e.g., saline, PBS).

Possible Causes:

  • The concentration of this compound exceeds its aqueous solubility limit.

  • The pH of the solution is not optimal for dissolution.

  • The compound may require more energy to dissolve.

Solutions:

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Experiment with adjusting the pH of your buffer. For weakly basic compounds, lowering the pH may increase solubility. Conversely, for weakly acidic compounds, increasing the pH might be beneficial.

  • Co-solvents: If aqueous solubility remains an issue, consider preparing a stock solution in a water-miscible organic solvent such as DMSO or ethanol. This stock can then be diluted into the aqueous vehicle for administration. Ensure the final concentration of the organic solvent is minimal and well-tolerated by the animal model.

  • Sonication: Using a bath sonicator can provide the energy needed to break down powder agglomerates and enhance dissolution.

  • Heating: Gently warming the solution can increase the solubility of many compounds. However, be cautious as excessive heat may degrade the compound. Always check the stability of this compound at elevated temperatures.

Issue 2: Precipitation occurs when diluting a stock solution of this compound into an aqueous vehicle.

Possible Cause:

  • The concentration of the compound in the final solution exceeds its solubility limit in the aqueous vehicle, even with the presence of a co-solvent.

Solutions:

  • Increase the proportion of the aqueous vehicle: Dilute the stock solution further to lower the final concentration of this compound.

  • Use of Surfactants: Adding a small amount of a biocompatible surfactant, such as Tween 80 or Cremophor EL, to the aqueous vehicle can help to form micelles that encapsulate the drug, increasing its apparent solubility.

  • Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.

  • Lipid-Based Formulations: For oral administration, lipid-based formulations can enhance the solubility and absorption of lipophilic compounds.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution for Intraperitoneal (IP) Injection

This protocol provides a general procedure for preparing an this compound solution for IP injection in rodents.

Materials:

  • This compound

  • Sterile isotonic saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Syringes and needles

Procedure:

  • Weigh the required amount of this compound and place it in a sterile vial.

  • Add a small volume of sterile saline or PBS to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, gradually add more vehicle while continuing to vortex.

  • If solubility remains an issue, gentle warming (e.g., 37°C) or brief sonication may be applied.

  • Once the compound is completely dissolved, bring the solution to the final desired volume with the vehicle.

  • Sterilize the final solution by passing it through a 0.22 µm sterile filter into a new sterile vial.

  • Visually inspect the solution for any particulates before administration.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol outlines a general method for preparing a cyclodextrin inclusion complex to enhance the aqueous solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1, 1:2).

  • Dissolve the cyclodextrin in deionized water with stirring.

  • Slowly add the this compound powder to the cyclodextrin solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Freeze the resulting solution (e.g., at -80°C).

  • Lyophilize the frozen solution to obtain a dry powder of the inclusion complex.

  • The resulting powder can be reconstituted in an aqueous vehicle for in vivo administration.

Protocol 3: Preparation of a Lipid-Based Formulation for Oral Gavage

This protocol provides a basic framework for developing a self-emulsifying drug delivery system (SEDDS) for oral administration.

Materials:

  • This compound

  • Oil (e.g., sesame oil, corn oil)

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol, PEG 400)

  • Glass vials

  • Magnetic stirrer and stir bar

Procedure:

  • Screen for suitable oils, surfactants, and co-surfactants by determining the solubility of this compound in each excipient.

  • Based on the solubility data, select a combination of oil, surfactant, and co-surfactant.

  • Prepare different ratios of the selected excipients.

  • Add the required amount of this compound to the excipient mixture.

  • Stir the mixture at a controlled temperature (e.g., 40°C) until the drug is completely dissolved and the solution is clear and homogenous.

  • The resulting formulation can be administered directly by oral gavage. Upon contact with gastrointestinal fluids, it should form a micro- or nano-emulsion.

Signaling Pathways and Experimental Workflows

Anatabine has been shown to exert its anti-inflammatory effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

experimental_workflow General Experimental Workflow for In Vivo Administration cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_analysis Post-Administration Analysis solubilization This compound Solubilization formulation Vehicle/Formulation Selection (Saline, Co-solvent, Cyclodextrin, Lipid-based) solubilization->formulation sterilization Sterile Filtration (0.22 µm) formulation->sterilization animal_model Animal Model Selection (e.g., Mouse, Rat) sterilization->animal_model route Route of Administration (e.g., IP, Oral Gavage) animal_model->route dosing Dosing Regimen route->dosing sample_collection Sample Collection (Blood, Tissues) dosing->sample_collection bioanalysis Bioanalysis (e.g., LC-MS/MS for PK) sample_collection->bioanalysis pd_assessment Pharmacodynamic Assessment (e.g., Cytokine levels, Biomarker analysis) sample_collection->pd_assessment

Caption: General workflow for preparing and administering this compound in vivo.

nf_kb_pathway Anatabine's Inhibition of the NF-κB Signaling Pathway cluster_nucleus anatabine Anatabine ikk IKK Complex anatabine->ikk Inhibits stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor receptor->ikk ikb IκBα ikk->ikb Phosphorylates & Promotes Degradation nf_kb NF-κB (p65/p50) nucleus Nucleus nf_kb->nucleus Translocates gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, IL-1β) nf_kb_n NF-κB nf_kb_n->gene_expression

Caption: Anatabine inhibits NF-κB activation by targeting the IKK complex.

stat3_pathway Anatabine's Inhibition of the STAT3 Signaling Pathway cluster_nucleus anatabine Anatabine jak JAK anatabine->jak Inhibits Phosphorylation cytokines Cytokines (e.g., IL-6) receptor Cytokine Receptor cytokines->receptor receptor->jak stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 (Dimer) stat3->p_stat3 nucleus Nucleus p_stat3->nucleus Translocates gene_expression Inflammatory Gene Expression p_stat3_n p-STAT3 p_stat3_n->gene_expression

Caption: Anatabine inhibits STAT3 phosphorylation, preventing its nuclear translocation.

nrf2_pathway Anatabine's Activation of the NRF2 Signaling Pathway cluster_nucleus anatabine Anatabine keap1 Keap1 anatabine->keap1 Induces Conformational Change nrf2 NRF2 keap1->nrf2 Sequesters & Promotes Degradation nucleus Nucleus nrf2->nucleus Translocates are ARE (Antioxidant Response Element) gene_expression Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) are->gene_expression nrf2_n NRF2 nrf2_n->are

Caption: Anatabine promotes NRF2 activation and antioxidant gene expression.

Addressing Anatabine dicitrate stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing stability issues related to anatabine dicitrate in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound aqueous solutions?

A1: It is highly recommended to prepare this compound aqueous solutions fresh for each experiment. Based on information for similar anatabine salts, aqueous solutions should not be stored for more than one day.[1][2] For longer-term storage of the stock solution, it is advisable to use an organic solvent and store at low temperatures (-20°C for up to a month or -80°C for up to six months), ensuring it is sealed and protected from moisture.[3]

Q2: What are the likely causes of this compound degradation in my aqueous solution?

A2: this compound in aqueous solution is susceptible to degradation from several factors. The primary causes are expected to be pH, oxidation, light exposure, and elevated temperatures. As a pyridine alkaloid, anatabine's stability is likely pH-dependent, with potential for increased degradation in neutral to alkaline conditions. Exposure to atmospheric oxygen can lead to oxidative degradation, and photolytic degradation can occur with exposure to UV or ambient light.

Q3: I observed a color change in my this compound solution. What does this indicate?

A3: A color change, such as turning yellow or brown, is a common indicator of chemical degradation. This is likely due to the formation of degradation products, which may be a result of oxidation or other chemical transformations. If you observe a color change, it is recommended to discard the solution and prepare a fresh batch.

Q4: Can I use buffers to prepare my this compound solution? What pH range is optimal?

A4: Yes, using a buffer is recommended to maintain a stable pH. While specific data for this compound is limited, related compounds like nicotine are more stable in acidic conditions.[4] Therefore, a slightly acidic buffer (e.g., pH 4-6) may enhance the stability of your this compound solution. It is advisable to perform preliminary stability tests with your chosen buffer system.

Q5: What are the potential degradation products of anatabine?

A5: While specific degradation products for this compound are not extensively documented in publicly available literature, based on related pyridine alkaloids like nicotine, potential degradation products could include N-oxides and products of ring modifications.[1] Further analysis using techniques like LC-MS/MS would be required to identify and characterize specific degradants in your samples.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Precipitation in the aqueous solution - Exceeding the solubility limit.- pH shift affecting solubility.- Interaction with buffer components.- Ensure the concentration is within the known solubility limits.- Confirm the pH of the solution and adjust if necessary.- Prepare the solution in deionized water first before adding to the buffer.- Consider using a different buffer system.
Loss of potency or inconsistent results - Degradation of this compound.- Prepare fresh solutions for each experiment.- Store stock solutions in an appropriate organic solvent at low temperatures.- Protect solutions from light and heat.- Perform a forced degradation study to understand stability under your experimental conditions.
Discoloration of the solution - Oxidative or photolytic degradation.- Prepare solutions in amber vials or protect them from light.- Degas the solvent before use to minimize dissolved oxygen.- Consider adding antioxidants, but validate for any interference with your assay.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • High-purity water (e.g., Milli-Q)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade acetonitrile and methanol

  • Phosphate buffer components

  • Calibrated pH meter

  • HPLC-UV or LC-MS/MS system

  • Photostability chamber

  • Temperature-controlled oven

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the stock solution at 60°C in a temperature-controlled oven for 48 hours.

  • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

4. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed solution.

  • Neutralize the acid and base hydrolysis samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples by a validated stability-indicating HPLC or LC-MS/MS method to determine the remaining concentration of this compound and to detect the formation of any degradation products.

5. Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • Determine the degradation kinetics (e.g., zero-order, first-order).

  • Characterize the major degradation products using LC-MS/MS.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_stock Prepare this compound Aqueous Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal Stress (60°C) prep_stock->thermal photo Photolytic Stress (ICH Q1B) prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC / LC-MS/MS Analysis sampling->hplc data_analysis Data Interpretation hplc->data_analysis

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_flowchart start Inconsistent Experimental Results? q1 Is the solution freshly prepared? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the solution protected from light and heat? a1_yes->q2 sol1 Prepare a fresh solution for each experiment. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the pH of the solution controlled? a2_yes->q3 sol2 Store in amber vials and at a controlled room temperature or refrigerated. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Consider performing a stability study under your specific experimental conditions. a3_yes->end sol3 Use a slightly acidic buffer (e.g., pH 4-6) and verify pH. a3_no->sol3 sol3->end

Caption: Troubleshooting inconsistent results with this compound solutions.

References

Navigating Anatabine Dicitrate Concentrations In Vitro: A Guide to Avoiding Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers and drug development professionals utilizing anatabine dicitrate in in vitro studies, establishing an optimal concentration that maximizes efficacy while minimizing cytotoxicity is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a general non-cytotoxic concentration range for this compound in vitro?

A1: Based on available research, concentrations of anatabine less than 400 μM are generally considered non-cytotoxic to various cell lines, including HEK-293, SH-SY5Y, PMA-differentiated THP-1, and primary human keratinocytes, maintaining at least 80% cell viability after 24 hours of exposure.[1] However, it is crucial to determine the specific cytotoxic threshold for your cell line of interest.

Q2: How can I determine the IC50 (half-maximal inhibitory concentration) for this compound-induced cytotoxicity in my cell line?

A2: To determine the IC50 value, a dose-response experiment is required. This involves treating your cells with a range of this compound concentrations for a specific duration (e.g., 24, 48, or 72 hours) and then assessing cell viability using a standard cytotoxicity assay such as MTT, XTT, or a lactate dehydrogenase (LDH) release assay. The IC50 is the concentration that results in a 50% reduction in cell viability compared to untreated controls.

Q3: My cell viability assay results are inconsistent. What are the potential causes?

A3: Inconsistent results in cell viability assays can stem from several factors:

  • Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can affect cellular responses.

  • Compound Stability: Ensure the this compound solution is properly prepared and stored to prevent degradation.

  • Assay Protocol: Inconsistent incubation times, reagent concentrations, or washing steps can introduce variability.

  • Cell Line Specifics: Different cell lines exhibit varying sensitivities to chemical compounds.

Q4: I am observing morphological changes in my cells even at concentrations reported to be non-cytotoxic. What could this indicate?

A4: Morphological changes, such as alterations in cell shape, adherence, or the appearance of vacuoles, can be early indicators of cellular stress, even in the absence of significant cell death. These changes may precede a decrease in viability and could suggest that the cells are undergoing processes like autophagy or senescence. It is advisable to use lower concentrations or shorter exposure times if such changes are observed and are undesirable for your experimental endpoint.

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed at expected non-toxic concentrations.
Possible Cause Troubleshooting Step
Cell line hypersensitivity Perform a dose-response curve with a wider range of lower concentrations to identify the specific cytotoxic threshold for your cell line.
Incorrect compound concentration Verify the stock solution concentration and ensure accurate dilutions. Consider having the stock solution independently analyzed for concentration.
Contamination of cell culture Check for microbial contamination (e.g., mycoplasma, bacteria, fungi) which can sensitize cells to chemical treatments.
Solvent toxicity If using a solvent (e.g., DMSO) to dissolve this compound, ensure the final solvent concentration in the culture medium is non-toxic to the cells. Run a solvent-only control.
Issue 2: No significant cytotoxicity is observed even at high concentrations.
Possible Cause Troubleshooting Step
Resistant cell line The selected cell line may be inherently resistant to this compound. Consider using a different, potentially more sensitive, cell line.
Compound inactivity The this compound may have degraded. Prepare a fresh stock solution and re-test.
Insufficient incubation time Cytotoxic effects may be time-dependent. Extend the incubation period (e.g., to 48 or 72 hours) to allow for potential delayed cytotoxicity.
Suboptimal assay The chosen cytotoxicity assay may not be sensitive enough. Consider using a more sensitive assay or a combination of assays that measure different aspects of cell death (e.g., apoptosis and necrosis).

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability based on the reduction of tetrazolium salt (MTT) by mitochondrial dehydrogenases of viable cells.

Materials:

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include untreated and solvent-only controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection using Annexin V Staining

This protocol describes the detection of apoptosis by flow cytometry using Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells.

Materials:

  • This compound

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in appropriate culture vessels and treat with desired concentrations of this compound for the chosen duration.

  • Harvest the cells, including any floating cells from the supernatant, by trypsinization or scraping.

  • Wash the cells twice with cold PBS by centrifugation.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Data Presentation

Table 1: Recommended Starting Concentration Ranges for this compound Cytotoxicity Screening

Cell Line TypeRecommended Starting Range (µM)Notes
Human Embryonic Kidney (HEK-293)10 - 400Generally robust; higher concentrations may be tolerated for shorter durations.
Human Neuroblastoma (SH-SY5Y)1 - 200Neuronal-like cells can be more sensitive; start with lower concentrations.
Human Monocytic (THP-1, PMA-differentiated)50 - 400Differentiated macrophages may exhibit different sensitivities compared to undifferentiated monocytes.
Primary Human Keratinocytes10 - 300Primary cells are often more sensitive than immortalized cell lines.
User-defined Cell Line 0.1 - 500 It is critical to perform a preliminary dose-response experiment to establish a suitable range.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways in this compound-Mediated Effects

This compound is primarily known for its anti-inflammatory properties, which are mediated through the activation of the NRF2 pathway and modulation of MAPK signaling.[1] It also inhibits the pro-inflammatory transcription factors NF-κB and STAT3. While these pathways are associated with its therapeutic effects, high concentrations leading to cytotoxicity could potentially involve the dysregulation of these or other cellular signaling cascades.

anatabine_signaling Potential Signaling Pathways Modulated by this compound anatabine This compound nrf2 NRF2 Pathway anatabine->nrf2 Activates mapk MAPK Signaling anatabine->mapk Modulates nfkb NF-κB Inhibition anatabine->nfkb stat3 STAT3 Inhibition anatabine->stat3 anti_inflammatory Anti-inflammatory Effects nrf2->anti_inflammatory cellular_stress Cellular Stress Response mapk->cellular_stress nfkb->anti_inflammatory stat3->anti_inflammatory cytotoxicity Cytotoxicity (at high conc.) cellular_stress->cytotoxicity experimental_workflow Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_validation Validation prep_cells Prepare Cell Culture dose_response Perform Dose-Response (e.g., 0.1 - 1000 µM) prep_cells->dose_response prep_anatabine Prepare this compound Stock prep_anatabine->dose_response cytotoxicity_assay Conduct Cytotoxicity Assay (MTT, LDH, etc.) dose_response->cytotoxicity_assay calc_ic50 Calculate IC50 cytotoxicity_assay->calc_ic50 determine_range Determine Non-Cytotoxic Range (e.g., < IC10) calc_ic50->determine_range morphology Assess Cell Morphology determine_range->morphology apoptosis_assay Perform Apoptosis Assay (Annexin V) determine_range->apoptosis_assay

References

Troubleshooting inconsistent results in Anatabine dicitrate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anatabine dicitrate. The information is designed to address common challenges and inconsistencies that may arise during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that researchers may encounter.

Question 1: Why am I seeing inconsistent NRF2 activation with this compound?

Answer: Inconsistent activation of the NRF2 pathway can stem from several factors:

  • Compound Stability: this compound solutions, particularly in aqueous buffers, should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for more than one day.[1] Stock solutions in ethanol or DMSO should be stored at -20°C for long-term stability.[1]

  • Cell Line Variability: Different cell lines exhibit varying levels of responsiveness to anatabine. For instance, HEK-293 cells are commonly used for NRF2 reporter assays.[2] Ensure your chosen cell line is appropriate and that passage numbers are low to maintain consistent phenotypes.

  • Concentration and Time Dependence: The activation of NRF2 by anatabine is concentration-dependent, with significant activation observed at concentrations around 250 µM in HEK-293 reporter cells.[2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell system. The duration of treatment also plays a critical role and should be optimized.

  • Assay Specifics: The sensitivity of your NRF2 activation assay (e.g., luciferase reporter, qPCR for NRF2 target genes like HMOX1, or Western blot for NRF2 nuclear translocation) can influence the results. Ensure your positive controls (e.g., sulforaphane, dimethyl fumarate) are working as expected.[2]

Question 2: My results show variable inhibition of NF-κB and STAT3 phosphorylation. What could be the cause?

Answer: Variability in the inhibition of NF-κB and STAT3 signaling can be attributed to the following:

  • Stimulant Potency: The concentration and quality of the inflammatory stimulus used (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]) are critical. Ensure the stimulant is potent and used at a consistent concentration to induce a robust inflammatory response.

  • Timing of Treatment: The timing of anatabine pre-treatment relative to the addition of the inflammatory stimulus is crucial. It is essential to establish an optimal pre-incubation time to observe the inhibitory effects of anatabine on NF-κB and STAT3 phosphorylation.

  • Cellular Context: The inhibitory effects of anatabine on these pathways have been observed in various cell lines, including SH-SY5Y, HEK293, and human microglia. The specific signaling kinetics may differ between cell types.

  • Phosphoprotein Detection: Ensure that your antibodies for phosphorylated NF-κB and STAT3 are specific and validated for the application (e.g., Western blot, ELISA). Phosphatase activity in cell lysates can also affect results; therefore, use phosphatase inhibitors during sample preparation.

Question 3: I am observing high cytotoxicity at concentrations where I expect to see bioactivity. How can I address this?

Answer: High cytotoxicity can confound your experimental results. Consider the following:

  • Concentration Range: Anatabine concentrations should be carefully selected to ensure cell viability of at least 80%. It is recommended to perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the appropriate concentration range for your specific cell line and experiment duration.

  • Solvent Effects: If using a solvent like ethanol or DMSO to dissolve anatabine, ensure that the final concentration of the solvent in the cell culture medium is not toxic to the cells. Always include a vehicle control in your experiments.

  • Purity of this compound: Ensure the purity of the this compound used in your experiments. Impurities could contribute to unexpected cytotoxicity.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on anatabine.

Table 1: Anatabine Concentration for NRF2 Activation

Cell LineAssayEffective Anatabine ConcentrationReference
HEK-293NRF2/ARE Luciferase ReporterStatistically significant activation at 250 µM

Table 2: Anti-Inflammatory Effects of Anatabine

ModelStimulusMeasured EffectAnatabine TreatmentReference
SH-SY5Y, HEK293, human microglia, human blood mononuclear cellsLPS or TNF-αPrevention of STAT3 and NF-κB phosphorylationDose-dependent
Wild-type miceLPSReduction of IL-6, IL-1β, and TNF-α in plasma, kidney, and spleenIn vivo administration
Transgenic mouse model of Alzheimer's disease (Tg APPsw)Chronic neuroinflammationReduction of brain TNF-α and IL-6 levelsChronic oral treatment
DSS mouse model of colitisDextran Sulfate Sodium (DSS)Reduction in clinical symptoms and colonic abundance of DSS-associated cytokinesOral administration

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: NRF2 Activation Assay (Luciferase Reporter)

This protocol is adapted from studies on NRF2 activation by anatabine in HEK-293 cells.

  • Cell Seeding: Seed HEK-293 cells stably expressing an NRF2/Antioxidant Response Element (ARE) luciferase reporter construct in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

  • Cell Culture: Culture the cells for 24 hours in a suitable medium at 37°C and 5% CO2.

  • Compound Preparation: Prepare fresh solutions of this compound in the cell culture medium at various concentrations (e.g., 0-500 µM). Also, prepare positive controls such as sulforaphane or dimethyl fumarate.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of anatabine or positive controls. Include a vehicle control.

  • Incubation: Incubate the cells for 24 hours.

  • Luciferase Assay: After incubation, measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) to account for any potential cytotoxicity.

Protocol 2: Inhibition of NF-κB and STAT3 Phosphorylation (Western Blot)

This protocol is a general guideline based on the literature describing anatabine's inhibitory effects on these pathways.

  • Cell Seeding and Culture: Seed a suitable cell line (e.g., SH-SY5Y, HEK293) in 6-well plates and grow to 80-90% confluency.

  • Pre-treatment with Anatabine: Pre-treat the cells with various concentrations of this compound for a predetermined optimal time (e.g., 1-2 hours). Include a vehicle control.

  • Inflammatory Stimulation: Add an inflammatory stimulus such as LPS (e.g., 1 µg/mL) or TNF-α (e.g., 20 ng/mL) to the wells and incubate for a short period (e.g., 15-30 minutes) to induce phosphorylation of NF-κB and STAT3.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated NF-κB p65 and phosphorylated STAT3 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) and to the total protein levels of NF-κB and STAT3.

Visualizations

Signaling Pathways and Experimental Workflows

Anatabine_Signaling_Pathways cluster_inflammatory Inflammatory Stimuli cluster_anatabine Anatabine Action cluster_pathways Intracellular Signaling cluster_response Cellular Response LPS_TNFa LPS / TNF-α NFkB NF-κB Pathway LPS_TNFa->NFkB Activates STAT3 STAT3 Pathway LPS_TNFa->STAT3 Activates Anatabine This compound Anatabine->NFkB Inhibits Anatabine->STAT3 Inhibits MAPK MAPK Pathway Anatabine->MAPK Activates NRF2_KEAP1 KEAP1-NRF2 Complex Anatabine->NRF2_KEAP1 Disrupts Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation STAT3->Inflammation MAPK->NRF2_KEAP1 May influence NRF2 NRF2 NRF2_KEAP1->NRF2 Releases Antioxidant Antioxidant Response NRF2->Antioxidant Promotes

Caption: Anatabine's multifaceted signaling effects.

Experimental_Workflow A 1. Hypothesis Formulation (e.g., Anatabine's effect on a specific pathway) B 2. Experimental Design - Select cell line/model - Determine concentrations - Choose endpoints A->B C 3. Reagent Preparation - Prepare fresh anatabine solution - Validate antibodies/reagents B->C D 4. Cell Culture & Treatment - Seed cells - Treat with anatabine and controls C->D E 5. Assay Performance (e.g., Luciferase, Western Blot, qPCR) D->E F 6. Data Acquisition & Analysis E->F G 7. Troubleshooting - Inconsistent results? - High cytotoxicity? - Refer to FAQs F->G H 8. Conclusion & Iteration F->H G->B Revise Protocol

Caption: A typical experimental workflow for anatabine studies.

References

Technical Support Center: Anatabine Dicitrate Quality Control and Purity Assessment for Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of anatabine dicitrate for research purposes. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the typical purity specifications for research-grade this compound?

A1: Research-grade this compound should ideally have a purity of ≥98%. Commercially available standards often specify purities, for instance, of 99.03%.[1] It is crucial to obtain a Certificate of Analysis (CoA) from the supplier, which will provide the lot-specific purity value and details of the analytical methods used for its determination.

Q2: What are the potential impurities in synthetic this compound?

A2: Impurities in synthetic this compound can originate from the starting materials, intermediates, or byproducts of the synthesis process. One potential impurity, if synthesized via the reaction of benzophenoneimine with 3-aminomethyl pyridine, is benzophenone. Other potential impurities could include unreacted starting materials or products of side reactions. The impurity profile will be specific to the synthetic route employed.

Q3: How should I store this compound to ensure its stability?

A3: this compound should be stored in a well-closed container, protected from light, and at controlled room temperature unless otherwise specified by the supplier. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) may be recommended. Always refer to the supplier's instructions for specific storage conditions.

Q4: My HPLC chromatogram shows unexpected peaks. What could be the cause?

A4: Unexpected peaks can arise from several sources:

  • Degradation: this compound may have degraded due to improper storage or handling.

  • Impurities: The unexpected peaks could be impurities from the synthesis that were not previously detected.

  • Contamination: The sample, mobile phase, or HPLC system may be contaminated.

  • System Suitability Issues: The chromatographic system may not be performing optimally. Refer to the troubleshooting section for guidance on diagnosing and resolving these issues.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

HPLC Analysis Troubleshooting
Problem Possible Cause Recommended Solution
Peak Tailing - Interaction with active silanols on the column. - Incorrect mobile phase pH. - Column overload.- Use a high-purity, end-capped C18 column. - Adjust the mobile phase pH to ensure anatabine is in a single ionic state (e.g., pH < 4). - Reduce the sample concentration or injection volume.
Peak Fronting - Sample solvent stronger than the mobile phase. - Column overload.- Dissolve the sample in the mobile phase or a weaker solvent. - Reduce the sample concentration or injection volume.
Split Peaks - Clogged frit or column inlet. - Sample solvent incompatible with the mobile phase. - Co-elution of an impurity.- Reverse-flush the column (if permissible by the manufacturer). - Ensure the sample is dissolved in the mobile phase. - Optimize the mobile phase or gradient to improve resolution.
Variable Retention Times - Inconsistent mobile phase preparation. - Fluctuation in column temperature. - Pump malfunction or leaks.- Prepare fresh mobile phase and ensure accurate composition. - Use a column oven to maintain a constant temperature. - Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Ghost Peaks - Contamination in the mobile phase or injector. - Carryover from a previous injection.- Use high-purity solvents and freshly prepared mobile phase. - Implement a robust needle wash protocol. - Inject a blank solvent to identify the source of the ghost peak.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data for this compound quality control.

Table 1: Typical Purity Specifications for Research-Grade this compound

Parameter Specification
Purity (by HPLC) ≥ 98%
Individual Impurity ≤ 0.5%
Total Impurities ≤ 2.0%
Water Content (by Karl Fischer) As per supplier specification
Residual Solvents As per supplier specification

Table 2: Example HPLC Method Parameters for this compound Purity Assay

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 260 nm
Injection Volume 10 µL

Note: This is a template method and may require optimization for specific instruments and this compound samples.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol describes a general procedure for developing a stability-indicating HPLC method for this compound, based on ICH guidelines.

1. Objective: To develop and validate an HPLC method capable of separating anatabine from its potential degradation products and impurities.

2. Materials:

  • This compound reference standard

  • This compound sample for analysis

  • HPLC-grade acetonitrile, methanol, water

  • Formic acid, hydrochloric acid, sodium hydroxide, hydrogen peroxide

3. Forced Degradation Studies:

  • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105 °C for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for an extended period, as per ICH Q1B guidelines.[2][3]

4. Method Development and Validation:

  • Analyze the stressed samples using the HPLC method described in Table 2.

  • Optimize the mobile phase, gradient, and other parameters to achieve adequate separation of anatabine from all degradation products.

  • Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

5. Data Analysis:

  • Calculate the percentage of degradation in each stress condition.

  • Determine the purity of the this compound sample by calculating the area percentage of the main peak relative to the total peak area.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results prep Prepare this compound Solution acid Acid Hydrolysis prep->acid Expose to stress base Base Hydrolysis prep->base Expose to stress oxidation Oxidation prep->oxidation Expose to stress thermal Thermal Stress prep->thermal Expose to stress photo Photolytic Stress prep->photo Expose to stress hplc HPLC Analysis acid->hplc Analyze stressed samples base->hplc Analyze stressed samples oxidation->hplc Analyze stressed samples thermal->hplc Analyze stressed samples photo->hplc Analyze stressed samples validation Method Validation hplc->validation Validate method purity Purity Assessment validation->purity stability Stability Profile validation->stability

Forced degradation and stability-indicating HPLC method workflow.

Signaling Pathways and Logical Relationships

The quality control of this compound is a logical process that ensures the identity, purity, and stability of the compound for research use.

quality_control_logic start Start: this compound Batch Received identity Identity Confirmation (e.g., NMR, MS) start->identity purity Purity Assessment (HPLC, GC-MS) identity->purity impurities Impurity Profiling purity->impurities stability Stability Testing (Forced Degradation) impurities->stability pass Pass QC stability->pass Meets Specifications fail Fail QC stability->fail Does Not Meet Specifications release Release for Research pass->release investigate Investigate & Re-test fail->investigate

Logical workflow for this compound quality control.

References

Technical Support Center: Anatabine Dicitrate Off-Target Effects in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential off-target effects of anatabine dicitrate in cellular models.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of this compound in cellular models?

A1: The primary reported off-target effects of this compound involve the modulation of key inflammatory and signaling pathways. These include the inhibition of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation.[1][2][3] Additionally, anatabine has been shown to activate the Nuclear factor erythroid 2-related factor 2 (NRF2) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] It also acts as a potent agonist of the α4β2 nicotinic acetylcholine receptor (nAChR).

Q2: In which cell lines have the off-target effects of anatabine been studied?

A2: The off-target effects of anatabine have been investigated in various human cell lines, including neuroblastoma SH-SY5Y cells, human embryonic kidney HEK293 cells, human microglia, and human peripheral blood mononuclear cells (PBMCs).

Q3: What are the typical concentrations of this compound used in cell-based assays?

A3: Effective concentrations of this compound in cellular models typically range from 100 µM to 400 µM. However, it is crucial to perform a dose-response curve for each new cell line and experimental setup to determine the optimal concentration, ensuring that cell viability remains above 80%.

Q4: What is the recommended duration of anatabine treatment in cellular experiments?

A4: Treatment times can vary depending on the specific pathway being investigated. Published studies have used incubation times ranging from 15 minutes to 24 hours. For signaling events like phosphorylation, shorter time points (e.g., 15-60 minutes) are often appropriate, while for changes in gene expression or protein synthesis, longer incubations (e.g., 6-24 hours) may be necessary.

Q5: How should I prepare this compound for cell culture experiments?

A5: this compound should be dissolved in a suitable solvent, such as sterile phosphate-buffered saline (PBS) or cell culture medium, to create a stock solution. It is important to ensure complete dissolution and filter-sterilize the stock solution before adding it to cell cultures. The final concentration of any solvent in the cell culture medium should be kept to a minimum (typically <0.1%) to avoid solvent-induced artifacts.

Troubleshooting Guides

General Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Low Cell Viability/Cytotoxicity Anatabine concentration is too high.Perform a dose-response experiment to determine the IC50 value for your specific cell line. Start with a broad range of concentrations and narrow it down. Ensure cell viability is assessed using a reliable method like MTT or trypan blue exclusion.
Contamination of cell culture.Regularly check cell cultures for any signs of contamination. Use sterile techniques and antibiotic/antimycotic agents in the culture medium if necessary.
Instability of anatabine in culture medium.Prepare fresh anatabine solutions for each experiment. Assess the stability of anatabine in your specific cell culture medium over the time course of your experiment using methods like HPLC if problems persist.
Inconsistent or Irreproducible Results Variation in cell passage number or confluency.Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure similar confluency at the time of treatment.
Pipetting errors or inaccurate dilutions.Calibrate pipettes regularly. Prepare master mixes for treatments to minimize pipetting variability between wells or plates.
Anatabine solution degradation.Store anatabine stock solutions at the recommended temperature (typically -20°C or -80°C) and protect from light. Avoid repeated freeze-thaw cycles.
Specific Assay Troubleshooting
AssayIssuePossible Cause(s)Recommended Solution(s)
Western Blot (p-STAT3, p-NF-κB) Weak or no signal for phosphorylated proteins. Insufficient stimulation of the pathway.Ensure that the stimulating agent (e.g., LPS, TNF-α) is used at an optimal concentration and for the appropriate duration to induce robust phosphorylation.
Phosphatase activity during cell lysis.Use a lysis buffer containing phosphatase inhibitors. Keep samples on ice at all times during processing.
Poor antibody quality or incorrect dilution.Use a validated antibody specific for the phosphorylated target. Optimize the primary antibody concentration.
Luciferase Reporter Assay (NF-κB, NRF2) High background luminescence. Basal activity of the reporter construct.Use a non-stimulated control to determine the basal level of luciferase activity.
Contamination of reagents or plates.Use sterile, nuclease-free reagents and plates.
Low signal-to-noise ratio. Suboptimal transfection efficiency (for transient assays).Optimize the transfection protocol for your cell line.
Insufficient anatabine concentration or treatment time.Perform a dose-response and time-course experiment to determine the optimal conditions for observing an effect.
Cytokine Measurement (ELISA, Multiplex) High variability between replicates. Inconsistent sample collection or handling.Standardize the timing of supernatant collection. Centrifuge samples to remove cellular debris before storage.
Matrix effects from cell culture medium.Use a standard curve prepared in the same cell culture medium as the samples.
Cytokine degradation.Store samples at -80°C for long-term storage. Avoid multiple freeze-thaw cycles.

Quantitative Data Summary

Table 1: Inhibition of α4β2 Nicotinic Acetylcholine Receptor Binding by Anatabine

CompoundIC50 (µM)
Anatabine0.7 ± 0.1
Nicotine0.04 ± 0.002
Cotinine9.9 ± 3.6
Methylanatabine0.9 ± 0.2
Data from in vitro binding assays.

Table 2: Effect of Anatabine on LPS-Induced Cytokine Production in Mice

CytokineAnatabine Dose (5 mg/kg, i.p.) % Reduction vs. Vehicle
TNF-α34.0%
IL-647.2%
Data from in vivo studies measuring plasma cytokine levels 2 hours after LPS challenge.

Experimental Protocols

NF-κB Activation Assay (Luciferase Reporter)

This protocol is adapted for a 96-well plate format using a stable cell line expressing an NF-κB-driven luciferase reporter.

Materials:

  • HEK293 cell line stably transfected with an NF-κB luciferase reporter construct.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound stock solution.

  • TNF-α (or other appropriate NF-κB activator).

  • Luciferase assay reagent.

  • White, opaque 96-well plates.

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a white, opaque 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate for 24 hours.

  • Anatabine Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the anatabine-containing medium. Incubate for 1-2 hours.

  • Stimulation: Add TNF-α to the wells to a final concentration of 20 ng/mL. Include a non-stimulated control and a vehicle control. Incubate for 6-8 hours.

  • Cell Lysis: Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement: Add the luciferase substrate to each well and immediately measure the luminescence using a plate reader.

  • Data Analysis: Normalize the NF-κB-dependent luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Express the results as a fold change relative to the stimulated vehicle control.

STAT3 Phosphorylation Assay (Western Blot)

This protocol describes the detection of phosphorylated STAT3 (p-STAT3) in response to a stimulus and the effect of anatabine.

Materials:

  • SH-SY5Y cells (or other suitable cell line).

  • Complete cell culture medium.

  • This compound stock solution.

  • LPS (or other appropriate STAT3 activator).

  • Ice-cold PBS.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3.

  • HRP-conjugated secondary antibody.

  • ECL detection reagent.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 80-90% confluency. Pre-treat cells with varying concentrations of anatabine for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes. Include a non-stimulated control.

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL reagent.

    • Strip the membrane and re-probe for total STAT3 as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal.

Visualizations

experimental_workflow_nfkb cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed NF-kB Reporter Cells (96-well plate) incubate_24h Incubate 24h seed_cells->incubate_24h pre_treat Pre-treat with Anatabine (1-2h) incubate_24h->pre_treat stimulate Stimulate with TNF-α (6-8h) pre_treat->stimulate lyse_cells Lyse Cells stimulate->lyse_cells measure_lum Measure Luminescence lyse_cells->measure_lum

Experimental workflow for the NF-κB luciferase reporter assay.

signaling_pathway_anatabine cluster_inhibition Inhibition cluster_activation Activation cluster_receptor Receptor Agonism anatabine This compound nfkb NF-κB Pathway anatabine->nfkb Inhibits stat3 STAT3 Pathway anatabine->stat3 Inhibits nrf2 NRF2 Pathway anatabine->nrf2 Activates mapk MAPK Pathway anatabine->mapk Activates nachr α4β2 nAChR anatabine->nachr Agonist

Overview of this compound's off-target effects.

References

Technical Support Center: Managing Variability in Anatabine Dicitrate Response in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with anatabine dicitrate in primary cell cultures. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage variability and achieve reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in primary cells?

This compound is an alkaloid that has demonstrated anti-inflammatory properties.[1][2][3] Its primary mechanism of action involves the activation of the Nuclear factor-erythroid factor 2-related factor 2 (NRF2) signaling pathway.[1][4] NRF2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Anatabine treatment leads to the translocation of NRF2 to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of its target genes.

Additionally, anatabine has been shown to modulate other signaling pathways, including:

  • MAPK signaling: Anatabine treatment can result in the activation of MAPK signaling.

  • NF-κB and STAT3 signaling: It can inhibit the phosphorylation of NF-κB and STAT3, which are key players in inflammatory responses.

Q2: I am observing significant variability in the response of my primary cells to this compound. What are the potential sources of this variability?

Variability in primary cell responses to this compound is a common challenge and can stem from several factors:

  • Inherent Biological Variability:

    • Donor-to-donor differences: Primary cells from different donors can exhibit varied genetic backgrounds, which can influence drug metabolism and cellular responses.

    • Cell type-specific responses: Different primary cell types (e.g., keratinocytes, microglia, endothelial cells) will have distinct signaling networks and may respond differently to this compound. A study has shown that cell type is a prominent factor in the variability of gene expression in response to anatabine.

    • Passage number: As primary cells are passaged, they can undergo phenotypic and genotypic changes, leading to altered drug responses. It is advisable to use early passage cells for experiments.

  • Experimental Conditions:

    • Cell culture conditions: Factors such as media composition, serum concentration, cell density, and the use of antibiotics can all impact cellular physiology and drug response.

    • This compound concentration and exposure time: The cellular response is highly dependent on the concentration of this compound and the duration of exposure.

    • Platelet density: The density at which cells are plated can affect their growth rate and drug sensitivity.

Q3: How can I minimize variability in my primary cell experiments with this compound?

Minimizing variability requires careful experimental design and consistent execution of protocols. Here are some key strategies:

  • Standardize Protocols: Use a detailed and consistent protocol for all experiments, from cell thawing and plating to drug treatment and endpoint analysis.

  • Use a Single Batch of Reagents: Whenever possible, use the same lot of media, serum, and other reagents for a set of experiments to reduce batch-to-batch variability.

  • Characterize Your Primary Cells: Thoroughly characterize your primary cells, including their morphology, growth rate, and expression of key markers.

  • Control for Passage Number: Use cells within a narrow passage range for all experiments.

  • Optimize Seeding Density: Determine the optimal seeding density for your primary cells to ensure they are in the exponential growth phase during the experiment.

  • Include Proper Controls: Always include vehicle-treated controls to account for any effects of the solvent used to dissolve this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound in primary cells.

Problem Possible Causes Troubleshooting Steps
Inconsistent dose-response curves - Inaccurate serial dilutions of this compound. - Variability in cell numbers plated across wells. - Fluctuation in incubation times. - Cell health and viability issues.- Prepare fresh serial dilutions for each experiment. - Ensure a single-cell suspension before plating and check for even cell distribution. - Adhere strictly to the planned incubation times. - Perform a cell viability assay (e.g., Trypan Blue) before plating.
No observable effect of this compound - Sub-optimal concentration of this compound. - Insufficient incubation time. - Degraded this compound stock solution. - Low sensitivity of the primary cell type.- Perform a dose-response experiment with a wider range of concentrations. - Conduct a time-course experiment to determine the optimal treatment duration. - Prepare a fresh stock solution of this compound. - Consider using a different primary cell type known to be responsive or a positive control compound.
High background signaling in control cells - Presence of inflammatory stimuli in the culture medium (e.g., endotoxins). - High cell density leading to stress. - Spontaneous activation of signaling pathways in the primary cells.- Use endotoxin-free reagents and test media for contamination. - Optimize cell seeding density to avoid over-confluence. - Allow cells to acclimate to the culture conditions for 24 hours before treatment.
Cell death at low this compound concentrations - Primary cells are highly sensitive to the compound or solvent. - Pre-existing cellular stress. - Contamination of the cell culture.- Lower the concentration range of this compound. - Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. - Check the overall health of the cells before starting the experiment. - Test for mycoplasma and other contaminants.

Data Presentation: Illustrative Dose-Response Data

The following tables provide illustrative examples of dose-response data for this compound in different primary cell types, based on trends observed in the literature. These are not experimental results but are intended to serve as a guide for what researchers might expect to see.

Table 1: Illustrative IC50 Values of this compound on Cytokine Production in Different Primary Cell Types

Primary Cell TypeCytokine MeasuredIllustrative IC50 (µM)
Human Primary KeratinocytesIL-850 - 150
Human MicrogliaTNF-α25 - 100
Human Umbilical Vein Endothelial Cells (HUVECs)IL-675 - 200

Note: IC50 values can vary significantly based on experimental conditions.

Table 2: Illustrative Concentration-Dependent Upregulation of NRF2 Target Genes by this compound in Primary Human Keratinocytes (6-hour treatment)

This compound (µM)HMOX1 (Fold Change)NQO1 (Fold Change)
0 (Vehicle)1.01.0
101.51.2
503.22.5
1005.84.1
2008.16.3

Note: Data is illustrative and based on the reported upregulation of NRF2 target genes.

Experimental Protocols

Protocol 1: Treatment of Primary Human Keratinocytes with this compound for Gene Expression Analysis

  • Cell Seeding:

    • Culture primary human keratinocytes in a suitable keratinocyte growth medium.

    • Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.

    • Incubate at 37°C and 5% CO2 for 24 hours.

  • Preparation of this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions in the culture medium to achieve the desired final concentrations.

  • Cell Treatment:

    • Remove the old medium from the wells.

    • Add the medium containing the different concentrations of this compound or vehicle control to the respective wells.

    • Incubate for the desired time (e.g., 6 hours).

  • RNA Extraction:

    • After incubation, wash the cells with PBS.

    • Lyse the cells directly in the wells using a suitable lysis buffer.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Gene Expression Analysis:

    • Perform reverse transcription to synthesize cDNA.

    • Analyze the expression of target genes (e.g., HMOX1, NQO1) and a housekeeping gene using qPCR.

Protocol 2: NF-κB Reporter Assay in Primary Endothelial Cells

  • Cell Transfection and Seeding:

    • Transfect primary endothelial cells (e.g., HUVECs) with an NF-κB luciferase reporter plasmid using a suitable transfection reagent.

    • Seed the transfected cells into a 96-well plate and allow them to attach and recover for 24 hours.

  • Cell Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α) in the continued presence of this compound.

    • Include appropriate controls (untreated, vehicle-treated, TNF-α only).

    • Incubate for 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells using a luciferase assay lysis buffer.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

    • Calculate the percentage of NF-κB inhibition for each this compound concentration relative to the TNF-α-stimulated control.

Mandatory Visualizations

Anatabine_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Anatabine This compound KEAP1 KEAP1 Anatabine->KEAP1 Inhibits? MAPK_pathway MAPK Pathway Anatabine->MAPK_pathway IKK IKK Anatabine->IKK Inhibits STAT3_cyto STAT3 Anatabine->STAT3_cyto Inhibits Phosphorylation NRF2_cyto NRF2 KEAP1->NRF2_cyto Ubiquitination & Degradation NRF2_nuc NRF2 NRF2_cyto->NRF2_nuc Translocation MAPK_pathway->NRF2_cyto Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_nuc NF-κB NFkB_p65_p50->NFkB_nuc Translocation STAT3_nuc STAT3 STAT3_cyto->STAT3_nuc Translocation ARE ARE NRF2_nuc->ARE Binds Inflammatory_Genes Pro-inflammatory Genes NFkB_nuc->Inflammatory_Genes Upregulates STAT3_nuc->Inflammatory_Genes Upregulates Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Upregulates

Caption: this compound Signaling Pathways.

Experimental_Workflow_Gene_Expression start Start seed_cells Seed Primary Cells in 6-well Plates start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h prepare_anatabine Prepare this compound Dilutions incubate_24h->prepare_anatabine treat_cells Treat Cells with Anatabine or Vehicle incubate_24h->treat_cells prepare_anatabine->treat_cells incubate_treatment Incubate for Specified Time (e.g., 6h) treat_cells->incubate_treatment wash_cells Wash Cells with PBS incubate_treatment->wash_cells lyse_cells Lyse Cells & Extract RNA wash_cells->lyse_cells qc_qa RNA Quality & Quantity Control lyse_cells->qc_qa cDNA_synthesis cDNA Synthesis qc_qa->cDNA_synthesis qPCR qPCR for Target & Housekeeping Genes cDNA_synthesis->qPCR data_analysis Data Analysis (ΔΔCt Method) qPCR->data_analysis end End data_analysis->end

Caption: Gene Expression Analysis Workflow.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent Results with this compound cause_biovar Biological Variability (Donor, Passage) issue->cause_biovar cause_expvar Experimental Variability (Reagents, Protocol) issue->cause_expvar cause_cellhealth Poor Cell Health (Viability, Contamination) issue->cause_cellhealth sol_biovar Standardize Cell Source & Passage Number cause_biovar->sol_biovar sol_expvar Standardize Protocols & Reagent Lots cause_expvar->sol_expvar sol_cellhealth Perform Quality Control (Viability, Mycoplasma) cause_cellhealth->sol_cellhealth

Caption: Troubleshooting Logic for Inconsistent Results.

References

Validation & Comparative

Anatabine Dicitrate Versus Nicotine: A Comparative Analysis of Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributing factor to a wide range of human diseases. Both anatabine dicitrate, a minor tobacco alkaloid also found in plants of the Solanaceae family, and nicotine, the primary psychoactive component of tobacco, have demonstrated anti-inflammatory properties.[1][2] This guide provides a comparative overview of their anti-inflammatory efficacy, drawing upon available experimental data to elucidate their mechanisms of action and relative potencies.

Comparative Efficacy: Insights from a Murine Colitis Model

A key study directly comparing the anti-inflammatory effects of anatabine and nicotine was conducted in a dextran sulfate sodium (DSS)-induced mouse model of colitis. The findings from this research provide valuable in vivo comparative data.

Key Findings:

Oral administration of anatabine, but not nicotine, was found to significantly reduce the clinical symptoms of DSS-induced colitis.[3] Gene expression analysis revealed that anatabine had a restorative effect on the global gene expression profiles in the colon of DSS-treated mice, whereas nicotine exhibited only limited effects.[3]

Specifically, anatabine at a daily dose of 20 mg/kg significantly reduced the colonic abundance of several pro-inflammatory cytokines, including Interleukin-6 (IL-6), Keratinocyte Chemoattractant (KC, a murine analog of CXCL1), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 alpha (IL-1α), and Granulocyte Colony-Stimulating Factor (G-CSF).[4] In contrast, nicotine did not produce a statistically significant reduction in these inflammatory markers in this model. Furthermore, anatabine treatment led to an increase in the anti-inflammatory cytokine Interleukin-10 (IL-10).

Quantitative Data Summary

The following table summarizes the in vivo comparative data from the DSS-induced colitis mouse model. It is important to note that a direct comparison of in vitro potency, such as IC50 values, is challenging due to the lack of studies conducting head-to-head comparisons under identical experimental conditions.

ParameterAnatabine (20 mg/kg/day)Nicotine (20 mg/kg/day)Reference
Effect on Clinical Symptoms of Colitis Significant ReductionNo Significant Effect
Reduction in Colonic IL-6 Significant ReductionNo Significant Effect
Reduction in Colonic KC (CXCL1) Significant ReductionNo Significant Effect
Reduction in Colonic TNF-α Significant ReductionNo Significant Effect
Reduction in Colonic IL-1α Significant ReductionNo Significant Effect
Reduction in Colonic G-CSF Significant ReductionNo Significant Effect
Increase in Colonic IL-10 Significant IncreaseNot Reported

Mechanisms of Anti-Inflammatory Action

Anatabine and nicotine exert their anti-inflammatory effects through distinct signaling pathways.

Anatabine's Mechanism of Action

Anatabine's anti-inflammatory activity is primarily mediated through the inhibition of key transcription factors involved in the inflammatory response. It has been shown to prevent the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and the p65 subunit of Nuclear Factor-kappa B (NF-κB). This inhibition prevents their translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

Anatabine_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK STAT3 STAT3 Receptor->STAT3 IκB IκB IKK->IκB P NF-κB (p65/p50) NF-κB (p65/p50) IκB->NF-κB (p65/p50) Releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB (p65/p50)->Pro-inflammatory Genes Activates P-STAT3 P-STAT3 STAT3->P-STAT3 P P-STAT3->Pro-inflammatory Genes Activates Anatabine Anatabine Anatabine->IKK Anatabine->STAT3

Anatabine's inhibitory action on NF-κB and STAT3 signaling pathways.
Nicotine's Mechanism of Action

Nicotine's anti-inflammatory effects are mediated by the "cholinergic anti-inflammatory pathway". This pathway involves the binding of nicotine to the α7 nicotinic acetylcholine receptor (α7nAChR) on immune cells, such as macrophages. Activation of α7nAChR leads to the inhibition of the NF-κB signaling pathway, thereby suppressing the production of pro-inflammatory cytokines.

Nicotine_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nicotine Nicotine α7nAChR α7nAChR Nicotine->α7nAChR Inflammatory Stimuli Inflammatory Stimuli TLR4 TLR4 Inflammatory Stimuli->TLR4 Signaling Cascade Signaling Cascade α7nAChR->Signaling Cascade NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway Activates Signaling Cascade->NF-κB Pathway Pro-inflammatory Cytokine Genes Pro-inflammatory Cytokine Genes NF-κB Pathway->Pro-inflammatory Cytokine Genes Activates

Nicotine's activation of the cholinergic anti-inflammatory pathway.

Experimental Protocols

The following section details the methodology of the key in vivo comparative study.

DSS-Induced Colitis Mouse Model
  • Animal Model: C57BL/6 mice.

  • Induction of Colitis: Mice were administered 3.5% dextran sulfate sodium (DSS) in their drinking water ad libitum for 7 days (from day 14 to 21 of the experiment).

  • Treatment: Nicotine or anatabine was provided in the drinking water for a total of 21 days at concentrations of 5 mg/kg and 20 mg/kg.

  • Assessment of Colitis Severity: Clinical symptoms were monitored, including body weight loss, colon weight/length ratio, disease activity index (DAI), stool occult blood score, intestinal bleeding score, and diarrhea score.

  • Cytokine Analysis: Colonic inflammatory cytokine levels were measured using a multi-analyte profiling (MAP) platform.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis A C57BL/6 Mice B Treatment Groups: - Control - DSS Only - DSS + Nicotine (5 & 20 mg/kg) - DSS + Anatabine (5 & 20 mg/kg) A->B C Day 0-21: Administer Anatabine or Nicotine in drinking water B->C D Day 14-21: Induce colitis with 3.5% DSS in drinking water C->D E Monitor Clinical Signs: - Body Weight - DAI - Stool Consistency D->E F Day 21: Sacrifice and collect colon tissue D->F G Measure Colon Length and Weight F->G H Analyze Colonic Cytokine Levels (MAP) F->H

Workflow for the DSS-induced colitis experiment.

Conclusion

Based on the available evidence from a murine model of colitis, this compound demonstrates superior in vivo anti-inflammatory efficacy compared to nicotine. While both compounds have established anti-inflammatory mechanisms, anatabine's ability to significantly reduce a broad range of pro-inflammatory cytokines in a head-to-head in vivo comparison suggests it may hold greater therapeutic potential for inflammatory conditions. However, it is crucial to acknowledge that these findings are from a single animal model. Further research, including in vitro studies with direct quantitative comparisons (e.g., IC50 values) and investigations in other inflammatory disease models, is necessary to fully elucidate the comparative anti-inflammatory profiles of this compound and nicotine. The distinct mechanisms of action of these two alkaloids also warrant further exploration for potential synergistic or targeted therapeutic applications.

References

Validating the Neuroprotective Effects of Anatabine Dicitrate In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro neuroprotective performance of anatabine dicitrate against other potential neuroprotective agents. Supporting experimental data, detailed methodologies, and signaling pathway diagrams are presented to validate its neuroprotective claims and facilitate further research.

Comparative Analysis of Neuroprotective Efficacy

This compound's neuroprotective potential has been evaluated across various in vitro models, demonstrating its ability to mitigate neurotoxicity through multiple mechanisms. This section compares its efficacy with other well-researched neuroprotective compounds: nicotine, curcumin, and resveratrol.

Cell Viability and Cytotoxicity

The following tables summarize quantitative data from key in vitro assays assessing cell viability (MTT assay) and cytotoxicity (LDH release assay) in neuronal cell lines challenged with neurotoxic insults.

Table 1: Effect on Neuronal Cell Viability (MTT Assay)

CompoundCell LineNeurotoxinConcentration% Increase in Cell Viability vs. Toxin ControlReference
Anatabine SH-SY5YRotenone1 µMData not available, but showed improved cell morphology[1]
NicotineSH-SY5YAmyloid β (1-42)100 µM~45%[2]
NicotineSH-SY5YSalsolinol (200 µM)50 µM86% reduction in toxicity[3]
CurcuminSH-SY5YOxygen-Glucose Deprivation10 µMSignificant increase
ResveratrolSH-SY5YDopamine5 µMSignificantly attenuated toxicity[4]
ResveratrolSH-SY5YMPP+10 µg/mL (Exosomes)Restored to ~80% viability[5]

Table 2: Effect on Neuronal Cytotoxicity (LDH Release Assay)

CompoundCell LineNeurotoxinConcentration% Decrease in LDH Release vs. Toxin ControlReference
Anatabine Data Not AvailableData Not AvailableData Not AvailableData Not Available
NicotineData Not AvailableData Not AvailableData Not AvailableData Not Available
CurcuminData Not AvailableData Not AvailableData Not AvailableData Not Available
ResveratrolData Not AvailableData Not AvailableData Not AvailableData Not Available
Oxidative Stress

Reactive oxygen species (ROS) play a crucial role in neuronal damage. The DCFH-DA assay is commonly used to measure intracellular ROS levels.

Table 3: Effect on Intracellular Reactive Oxygen Species (ROS) Production (DCFH-DA Assay)

CompoundCell LineStressorConcentration% Decrease in ROS vs. Stressor ControlReference
Anatabine MicrogliaAngiotensin IINot specifiedInhibited ROS overproduction
NicotineHippocampal NeuronsH2O2Not specifiedSuppressed ROS generation
CurcuminbEnd.3 & HT22 cellsOxygen-Glucose Deprivation/ReperfusionNot specifiedInhibited ROS production
ResveratrolSH-SY5YDopamine5 µMAttenuated intracellular ROS formation

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

Cell Culture
  • SH-SY5Y Neuroblastoma Cells: Cells are cultured in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium, supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
  • Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat cells with various concentrations of the test compound (e.g., anatabine, nicotine, curcumin, resveratrol) for a specified duration (e.g., 1-24 hours).

  • Introduce the neurotoxic agent (e.g., Amyloid β, MPP+, rotenone) to the wells and incubate for the desired period (e.g., 24-48 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

LDH (Lactate Dehydrogenase) Release Assay for Cytotoxicity
  • Plate cells in a 96-well plate as described for the MTT assay.

  • Treat cells with the test compound and neurotoxin as required.

  • After incubation, carefully collect the cell culture supernatant.

  • Transfer 50 µL of the supernatant to a new 96-well plate.

  • Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Add 50 µL of stop solution (e.g., 1M acetic acid).

  • Measure the absorbance at 490 nm. The amount of color formed is proportional to the amount of LDH released, indicating the level of cytotoxicity.

DCFH-DA (2′,7′-dichlorodihydrofluorescein diacetate) Assay for Intracellular ROS
  • Seed cells in a 24-well plate or on coverslips.

  • Treat the cells with the test compound and/or an oxidative stressor (e.g., H2O2).

  • Remove the medium and wash the cells with serum-free medium.

  • Load the cells with 10 µM DCFH-DA solution in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove the excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at ~485 nm and emission at ~530 nm. The intensity of the green fluorescence is proportional to the amount of intracellular ROS.

Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways involved in inflammation, oxidative stress, and cell survival.

Inhibition of Pro-inflammatory Pathways (NF-κB and STAT3)

Anatabine has been shown to inhibit the phosphorylation and activation of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3). These transcription factors are pivotal in the inflammatory response, and their inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.

NFkB_STAT3_Inhibition Anatabine Anatabine Dicitrate IKK IKK Anatabine->IKK inhibits JAK JAK Anatabine->JAK inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Inflammatory_Stimuli->IKK activates Inflammatory_Stimuli->JAK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to STAT3 STAT3 JAK->STAT3 phosphorylates STAT3->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Pro_inflammatory_Genes activates

Anatabine's inhibition of NF-κB and STAT3 pathways.
Activation of the NRF2 Antioxidant Response Pathway

Recent studies have identified anatabine as a potent activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. NRF2 is a master regulator of the antioxidant response. Its activation leads to the transcription of a battery of antioxidant and cytoprotective genes, thereby bolstering the cell's defense against oxidative stress. This activation has been linked to the subsequent activation of the MAPK signaling pathway.

NRF2_Activation Anatabine Anatabine Dicitrate Keap1 Keap1 Anatabine->Keap1 dissociates from MAPK MAPK Signaling Anatabine->MAPK activates NRF2 NRF2 Nucleus Nucleus NRF2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes activates

Anatabine-mediated activation of the NRF2 pathway.
Experimental Workflow for In Vitro Neuroprotection Assays

The following diagram illustrates a typical workflow for assessing the neuroprotective effects of a compound in vitro.

Experimental_Workflow start Start cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) start->cell_culture compound_treatment Pre-treatment with This compound cell_culture->compound_treatment neurotoxin Induce Neurotoxicity (e.g., Amyloid β, H₂O₂) compound_treatment->neurotoxin incubation Incubation neurotoxin->incubation assays Perform Assays incubation->assays viability Cell Viability (MTT) assays->viability cytotoxicity Cytotoxicity (LDH) assays->cytotoxicity ros Oxidative Stress (DCFH-DA) assays->ros analysis Data Analysis & Comparison viability->analysis cytotoxicity->analysis ros->analysis end End analysis->end

Workflow for in vitro neuroprotection studies.

References

A Head-to-Head Comparison of Anatabine Dicitrate and Anabasine in Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two structurally similar alkaloids and their roles in modulating inflammatory pathways.

While direct head-to-head experimental studies comparing the anti-inflammatory properties of anatabine dicitrate and anabasine are not extensively documented in publicly available research, a comparative analysis can be constructed based on individual studies of each compound. This guide synthesizes the existing data on their mechanisms of action, effects on inflammatory mediators, and the experimental models in which these effects have been observed.

Anatabine, a minor tobacco alkaloid also found in plants of the Solanaceae family, has been the subject of more extensive research regarding its anti-inflammatory effects.[1] In contrast, anabasine, another tobacco alkaloid, is noted for its pharmacological activity at nicotinic acetylcholine receptors (nAChRs) and has been associated with protective effects in various inflammatory disease models, though detailed mechanistic studies on its anti-inflammatory action are less common.[1]

Comparative Overview of Anti-Inflammatory Activity

The following tables summarize the known anti-inflammatory properties of this compound and the currently understood profile of anabasine.

Table 1: Effects on Key Inflammatory Signaling Pathways and Molecules

FeatureThis compoundAnabasine
Primary Mechanism Inhibition of STAT3 and NF-κB phosphorylation.[1][2]Agonist at nicotinic acetylcholine receptors (nAChRs).[1]
STAT3 Signaling Prevents STAT3 phosphorylation induced by LPS or TNF-α.Data not available in the provided search results.
NF-κB Signaling Prevents NF-κB phosphorylation induced by LPS or TNF-α.Data not available in the provided search results.
NRF2 Activation Identified as an NRF2 activator, which can in turn inhibit NF-κB signaling.Not identified as an NRF2 activator.

Table 2: Modulation of Inflammatory Cytokines

CytokineEffect of this compoundEffect of Anabasine
Pro-inflammatory Cytokines
IL-1βReduces production.Data not available.
IL-6Reduces production.Data not available.
TNF-αReduces production.Data not available.
Anti-inflammatory Cytokines
IL-10Increases levels.Data not available.

Table 3: Efficacy in Preclinical Inflammation Models

Model TypeThis compoundAnabasine
In Vitro SH-SY5Y, HEK293, human microglia, and human blood mononuclear cells.Data not available in the provided search results.
In Vivo Acute LPS-induced inflammation in wild-type mice; transgenic mouse model of Alzheimer's disease (Tg APPsw); dextran sulfate sodium (DSS) mouse model of colitis.Mentioned as having protective effects in animal models of inflammatory conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in the referenced studies on this compound.

In Vitro Inhibition of STAT3 and NF-κB Phosphorylation
  • Cell Lines: Human neuroblastoma (SH-SY5Y), human embryonic kidney (HEK293), human microglia, and human peripheral blood mononuclear cells (PBMCs).

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) are used to induce the phosphorylation of STAT3 and NF-κB.

  • Treatment: Cells are pre-treated with varying concentrations of anatabine prior to the addition of the inflammatory stimulus.

  • Analysis: Western blotting is employed to detect the phosphorylated forms of STAT3 and NF-κB, allowing for a quantitative assessment of anatabine's inhibitory effect.

In Vivo Acute Inflammation Model
  • Animal Model: Wild-type mice (e.g., C57BL/6).

  • Inflammatory Challenge: Mice are administered an intraperitoneal injection of LPS to induce a systemic inflammatory response.

  • Treatment: Anatabine is administered to the mice, typically via oral gavage or injection, prior to the LPS challenge.

  • Outcome Measures: Plasma, kidney, and spleen are collected to measure the levels of pro-inflammatory cytokines (IL-6, IL-1β, and TNF-α) using methods such as ELISA. Spleen and kidney tissues are also analyzed for STAT3 phosphorylation via Western blotting.

In Vivo Colitis Model
  • Animal Model: C57BL/6 mice.

  • Induction of Colitis: Mice are administered dextran sulfate sodium (DSS) in their drinking water to induce colitis.

  • Treatment: Anatabine is provided in the drinking water.

  • Outcome Measures: Clinical symptoms of colitis are monitored (e.g., body weight loss, stool consistency, rectal bleeding). Colon tissue is collected for histological analysis and measurement of cytokine levels.

Visualizing the Mechanisms

The following diagrams, generated using DOT language, illustrate the known signaling pathway of anatabine and a comparative overview.

Anatabine_Signaling_Pathway cluster_stimulus Inflammatory Stimuli cluster_receptor Cell Surface Receptor cluster_pathway Intracellular Signaling cluster_anatabine Intervention cluster_outcome Cellular Response LPS LPS / TNF-α TLR4 TLR4 / TNFR LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB STAT3 JAK-STAT Pathway (STAT3) TLR4->STAT3 Cytokines Pro-inflammatory Cytokine Production (IL-1β, IL-6, TNF-α) NFkB->Cytokines STAT3->Cytokines Anatabine This compound Anatabine->NFkB Inhibits Phosphorylation Anatabine->STAT3 Inhibits Phosphorylation

Caption: Anatabine's anti-inflammatory signaling pathway.

Experimental_Workflow start Start: In Vivo Model (e.g., Mouse) induce Induce Inflammation (e.g., LPS or DSS) start->induce treat Administer Compound (Anatabine or Vehicle) induce->treat collect Collect Samples (Blood, Tissues) treat->collect analyze Analyze Biomarkers (Cytokines, p-STAT3) collect->analyze end End: Comparative Data Analysis analyze->end

Caption: A typical in vivo experimental workflow.

Comparison_Overview cluster_anatabine This compound cluster_anabasine Anabasine Anatabine_Source Source: Solanaceae Plants, Tobacco Anabasine_Source Source: Tobacco, other plants Anatabine_Source->Anabasine_Source Structurally Similar Alkaloids Anatabine_Mech Mechanism: Inhibits NF-κB & STAT3 Anatabine_Data Data: Extensive in vitro and in vivo studies Anatabine_Mech->Anatabine_Data Anabasine_Mech Mechanism: nAChR Agonist Anabasine_Data Data: Limited specific anti-inflammatory studies Anabasine_Mech->Anabasine_Data

Caption: Logical comparison of anatabine and anabasine.

References

Efficacy Showdown: Anatabine Dicitrate versus Standard Anti-inflammatory Drugs in Colitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Preclinical Data

The landscape of therapeutic options for colitis, a chronic inflammatory bowel disease, is continually evolving. While established anti-inflammatory drugs form the bedrock of current treatment strategies, emerging compounds like anatabine dicitrate are generating interest due to their potential anti-inflammatory properties. This guide provides an objective comparison of the preclinical efficacy of this compound against standard-of-care anti-inflammatory agents—aminosalicylates (sulfasalazine and mesalazine) and corticosteroids (dexamethasone and budesonide)—in murine models of colitis. The data presented is collated from various preclinical studies to offer a comprehensive overview for research and drug development professionals.

Executive Summary

Preclinical evidence suggests that this compound ameliorates colitis in animal models by modulating inflammatory pathways, primarily through the inhibition of NF-κB and STAT3 signaling. Standard anti-inflammatory drugs, such as aminosalicylates and corticosteroids, have well-documented efficacy in similar models, acting through established mechanisms. This guide synthesizes the available quantitative data from dextran sulfate sodium (DSS)-induced colitis models to facilitate a comparative assessment of these compounds. While direct head-to-head studies are limited, this compilation of data from multiple sources provides valuable insights into their relative preclinical efficacy.

Comparative Efficacy Data

The following tables summarize the quantitative outcomes from various preclinical studies investigating the effects of this compound and standard anti-inflammatory drugs in DSS-induced colitis mouse models. It is important to note that these results are from different studies and direct comparison should be made with caution due to potential variations in experimental protocols.

Table 1: Effect on Disease Activity Index (DAI) and Body Weight Loss

CompoundDosageMouse StrainDAI Score (vs. DSS Control)Body Weight Loss (%) (vs. DSS Control)Reference
Anatabine 20 mg/kg/dayC57BL/6Reduced (p < 0.05)Attenuated[1][2][3]
Sulfasalazine 30 mg/kg & 60 mg/kgBalb/cNot ReportedSuppressed[4][5]
Budesonide 0.2 mg/kg/dayNot SpecifiedReduced (p < 0.05)Reduced from 17.3% to ~14.2-15.3%

Table 2: Effect on Colon Length and Inflammatory Markers

CompoundDosageMouse StrainColon Length (vs. DSS Control)Key Inflammatory Marker ReductionReference
Anatabine 20 mg/kg/dayC57BL/6IncreasedReduced colonic cytokines
Sulfasalazine 30 mg/kg & 60 mg/kgBalb/cIncreasedNot Reported
Mesalazine 0.4 g/kg for 10 daysNot SpecifiedIncreasedReduced TNF-α, IL-1α, IL-6, IL-8
Dexamethasone 1 mg/kg/dayC57BL/6Not ReportedReduced IFN-γ, IL-1β
Budesonide 0.2 mg/kg/dayNot SpecifiedIncreased from ~4.6 cm to ~7.0 cmReduced MPO, TNF-α

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the summarized experimental protocols from the cited studies.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

A widely used and reproducible model for inducing colitis in mice that mimics several features of human ulcerative colitis.

  • Animal Model: Typically, 6-8 week old male C57BL/6 or Balb/c mice are used.

  • Induction of Colitis: Mice are administered 2-5% (w/v) DSS in their drinking water for a period of 5-7 days.

  • Treatment: Test compounds (anatabine, sulfasalazine, mesalazine, dexamethasone, budesonide) or vehicle are administered orally or via intraperitoneal injection, starting before, during, or after DSS administration, depending on the study design (preventive or therapeutic).

  • Assessment of Colitis Severity:

    • Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and the presence of blood in the stool.

    • Body Weight: Monitored daily.

    • Colon Length: Measured post-mortem as an indicator of inflammation (shorter colon indicates more severe inflammation).

    • Histological Analysis: Colon tissues are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess mucosal damage, inflammatory cell infiltration, and crypt architecture.

    • Inflammatory Markers: Levels of cytokines (e.g., TNF-α, IL-6, IL-1β) and other inflammatory mediators (e.g., myeloperoxidase - MPO) in colon tissue or serum are quantified using methods like ELISA or qPCR.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in the action of these drugs and a typical experimental workflow for the DSS colitis model.

experimental_workflow cluster_setup Experimental Setup cluster_induction Colitis Induction & Treatment cluster_monitoring In-life Monitoring cluster_analysis Post-mortem Analysis A Animal Acclimatization (e.g., 1 week) B Group Allocation (Control, DSS, Treatment Groups) A->B C DSS Administration (e.g., 2-5% in drinking water for 5-7 days) B->C D Drug Administration (e.g., Oral gavage, IP injection) C->D E Daily Monitoring (Body Weight, DAI Score) D->E F Sacrifice & Tissue Collection (Colon, Spleen, Blood) E->F G Macroscopic Evaluation (Colon Length, Spleen Weight) F->G H Histological Analysis F->H I Biochemical Analysis (Cytokines, MPO) F->I

Caption: General experimental workflow for the DSS-induced colitis model in mice.

signaling_pathways cluster_anatabine This compound cluster_standard_drugs Standard Anti-inflammatory Drugs cluster_aminosalicylates Aminosalicylates (Sulfasalazine, Mesalazine) cluster_corticosteroids Corticosteroids (Dexamethasone, Budesonide) Anatabine Anatabine NFkB_STAT3 NF-κB & STAT3 Signaling Anatabine->NFkB_STAT3 Inhibits Inflammation_Anatabine Inflammation NFkB_STAT3->Inflammation_Anatabine Promotes Aminosalicylates 5-ASA COX_LOX COX & LOX Pathways Aminosalicylates->COX_LOX Inhibits Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Produce Corticosteroids Corticosteroids GR Glucocorticoid Receptor (GR) Corticosteroids->GR NFkB_AP1 NF-κB & AP-1 GR->NFkB_AP1 Inhibits AntiInflammatory_Proteins Anti-inflammatory Proteins GR->AntiInflammatory_Proteins Upregulates

Caption: Simplified signaling pathways of Anatabine and standard anti-inflammatory drugs.

Conclusion

Based on the available preclinical data, this compound demonstrates anti-inflammatory efficacy in the DSS-induced colitis model, comparable in effect to standard anti-inflammatory drugs like aminosalicylates and corticosteroids in reducing key disease parameters. Its mechanism of action, centered on the inhibition of NF-κB and STAT3, presents a distinct therapeutic target. However, the current body of evidence for anatabine is less extensive than that for the well-established standard drugs. Further research, including direct comparative studies and clinical trials, is necessary to fully elucidate the therapeutic potential and relative efficacy of this compound in the management of colitis. This guide serves as a foundational resource for researchers and drug development professionals to navigate the preclinical data landscape for these compounds.

References

A Comparative Analysis of the Potency of Anatabine Dicitrate and Its Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological potency of anatabine dicitrate and its individual enantiomers, (S)-anatabine and (R)-anatabine. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments and visual representations of relevant signaling pathways.

Key Findings on Potency

Anatabine, a minor alkaloid found in plants of the Solanaceae family, has garnered attention for its anti-inflammatory and nicotinic acetylcholine receptor (nAChR) agonist activities.[1][2] While many studies have utilized the racemic mixture of anatabine, research into the distinct pharmacological profiles of its enantiomers has revealed differences in their potency at specific biological targets.

Nicotinic Acetylcholine Receptor Agonism

A key study directly compared the in vitro potency of (S)- and (R)-anatabine at human α4β2 and α7 nAChRs, two major nAChR subtypes in the central nervous system. The results indicate stereoselective differences in both binding affinity and agonist efficacy.

CompoundReceptorParameterValueReference
(S)-Anatabine α4β2 nAChRKᵢ (nM)240 ± 20[1]
EC₅₀ (µM)1.4 ± 0.1[1]
Iₘₐₓ (%)58 ± 2[1]
(R)-Anatabine α4β2 nAChRKᵢ (nM)120 ± 10
EC₅₀ (µM)1.2 ± 0.1
Iₘₐₓ (%)46 ± 2
(S)-Anatabine α7 nAChREC₅₀ (µM)52 ± 5
Iₘₐₓ (%)89 ± 4
(R)-Anatabine α7 nAChREC₅₀ (µM)70 ± 8
Iₘₐₓ (%)95 ± 5

Table 1: Potency of Anatabine Enantiomers at Human Nicotinic Acetylcholine Receptors. Kᵢ represents the binding affinity, EC₅₀ denotes the half-maximal effective concentration, and Iₘₐₓ indicates the maximal efficacy relative to acetylcholine.

These data reveal that while both enantiomers are agonists at α4β2 and α7 nAChRs, (R)-anatabine exhibits a two-fold higher binding affinity (lower Kᵢ) for the α4β2 receptor compared to (S)-anatabine. In terms of efficacy at the α4β2 receptor, (S)-anatabine demonstrated a slightly higher maximal response. At the α7 receptor, both enantiomers showed high efficacy, with (S)-anatabine being slightly more potent (lower EC₅₀).

Anti-inflammatory Activity

Racemic anatabine has been shown to exert anti-inflammatory effects by inhibiting the phosphorylation of STAT3 and the activation of NF-κB, as well as by activating the NRF2 pathway and modulating MAPK signaling. These pathways are critical regulators of the inflammatory response.

Experimental Protocols

Radioligand Binding Assay for nAChR Affinity

This protocol is a generalized procedure for determining the binding affinity (Kᵢ) of anatabine enantiomers to nAChRs.

Objective: To measure the ability of (S)- and (R)-anatabine to displace a radiolabeled ligand from α4β2 nAChRs in rat brain membranes.

Materials:

  • Rat brain tissue expressing α4β2 nAChRs

  • [³H]-Cytisine (radioligand)

  • (S)-Anatabine and (R)-Anatabine

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in fresh binding buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]-cytisine, and varying concentrations of either (S)-anatabine or (R)-anatabine. Include control wells for total binding (no competitor) and non-specific binding (excess of a non-labeled ligand).

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient duration to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) for nAChR Efficacy

This protocol outlines the general steps for assessing the functional potency (EC₅₀ and Iₘₐₓ) of anatabine enantiomers on nAChRs expressed in Xenopus oocytes.

Objective: To measure the electrophysiological response of human α4β2 or α7 nAChRs to the application of (S)- and (R)-anatabine.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding human nAChR subunits (α4 and β2, or α7)

  • (S)-Anatabine and (R)-Anatabine

  • Acetylcholine (ACh) as a reference agonist

  • Recording solution (e.g., Ba²⁺-containing Ringer's solution)

  • TEVC amplifier and data acquisition system

  • Microelectrodes filled with KCl

Procedure:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis. Inject the oocytes with cRNA for the nAChR subunits of interest and incubate for 2-4 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with recording solution. Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

  • Drug Application: Apply increasing concentrations of (S)-anatabine or (R)-anatabine to the oocyte and record the resulting ion currents. Also, apply a saturating concentration of ACh to determine the maximal response.

  • Data Analysis: Measure the peak current amplitude for each concentration of the test compound. Normalize the responses to the maximal ACh response. Plot the concentration-response curve and fit it with a Hill equation to determine the EC₅₀ and Iₘₐₓ values.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways modulated by anatabine and a typical experimental workflow for assessing its anti-inflammatory activity.

G cluster_0 Anatabine-Modulated Signaling Pathways cluster_1 Anti-inflammatory Pathways cluster_2 Oxidative Stress Response cluster_3 MAPK Pathway Anatabine Anatabine nAChR α7/α4β2 nAChR Anatabine->nAChR Agonist STAT3 STAT3 Anatabine->STAT3 Inhibits NFkB NF-κB Anatabine->NFkB Inhibits NRF2 NRF2 Anatabine->NRF2 Activates MAPK MAPK (e.g., p38) Anatabine->MAPK Activates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Inflammatory_Genes Inflammatory Gene Expression pSTAT3->Inflammatory_Genes Transcription pNFkB p-NF-κB NFkB->pNFkB Phosphorylation pNFkB->Inflammatory_Genes ARE ARE NRF2->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Transcription Downstream Downstream Targets MAPK->Downstream Phosphorylates

Caption: Overview of signaling pathways modulated by anatabine.

G cluster_0 Experimental Workflow: In Vitro Anti-inflammatory Assay start Immune Cells (e.g., Macrophages) treatment Treat with (S)-Anatabine, (R)-Anatabine, or Racemic Anatabine start->treatment stimulation Stimulate with LPS (Lipopolysaccharide) treatment->stimulation incubation Incubate stimulation->incubation analysis Analyze Inflammatory Markers: - Cytokine Levels (ELISA) - STAT3/NF-κB Phosphorylation (Western Blot) incubation->analysis end Compare Potency (IC₅₀ values) analysis->end

Caption: Workflow for comparing anti-inflammatory potency.

References

Anatabine Dicitrate: A Cross-Validation of its Anti-Inflammatory Effects in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Anatabine dicitrate, a tobacco alkaloid, has garnered significant interest for its potential anti-inflammatory properties. This guide provides a comparative analysis of its effects across various cell lines, supported by experimental data and detailed methodologies. The focus is on its mechanism of action, particularly its influence on key inflammatory signaling pathways.

Comparative Efficacy of this compound Across Cell Lines

This compound has been shown to exert anti-inflammatory effects in a range of cell types, including human embryonic kidney cells (HEK-293), human neuroblastoma cells (SH-SY5Y), human monocytic cells (THP-1), human microglia, and human peripheral blood mononuclear cells (PBMCs).[1] Its primary mechanism involves the modulation of critical inflammatory signaling pathways.

A key study demonstrated that anatabine treatment leads to a concentration-dependent inhibition of phosphorylated Signal Transducer and Activator of Transcription 3 (STAT3) and a time-dependent inhibition of phosphorylated Nuclear Factor-kappa B (NF-κB).[2] Furthermore, anatabine has been identified as an activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a key regulator of cellular antioxidant responses, and the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2]

The following tables summarize the observed effects of this compound in different cell lines based on available research. While specific IC50 values for NF-κB and STAT3 inhibition are not consistently reported in the literature, the data indicates a clear dose-dependent anti-inflammatory effect.

Table 1: Summary of this compound's Effects on Key Signaling Pathways

Cell LineTarget PathwayObserved EffectReference
HEK-293NF-κBInhibition of phosphorylation[1][2]
STAT3Inhibition of phosphorylation
NRF2Activation
SH-SY5YNF-κBInhibition of phosphorylation
STAT3Inhibition of phosphorylation
THP-1 (PMA-differentiated)NF-κBTime-dependent inhibition of phosphorylation
STAT3Concentration-dependent inhibition of phosphorylation
Human MicrogliaNF-κBPrevention of phosphorylation induced by LPS or TNF-α
STAT3Prevention of phosphorylation induced by LPS or TNF-α
Human Blood Mononuclear CellsNF-κBPrevention of phosphorylation induced by LPS or TNF-α
STAT3Prevention of phosphorylation induced by LPS or TNF-α

Table 2: Effect of this compound on Cytokine Production

Cell Line/SystemStimulantCytokineEffect of AnatabineReference
Human Whole BloodLPSIL-1βPrevention of production
In vivo (mice)LPSTNF-α, IL-6, IL-1βDose-dependent reduction
IL-10Dose-dependent increase

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the effects of this compound.

Cell Culture and this compound Treatment
  • Cell Lines: HEK-293, SH-SY5Y, and THP-1 cells are commonly used.

  • Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for HEK-293, DMEM/F12 for SH-SY5Y, RPMI-1640 for THP-1) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2. For experiments involving THP-1 macrophages, cells are typically differentiated with phorbol 12-myristate 13-acetate (PMA).

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., water or DMSO) to prepare a stock solution. Cells are treated with various concentrations of anatabine or a vehicle control for specific durations (e.g., 6 hours for gene expression analysis) before downstream analysis.

NF-κB Activation Assay (Luciferase Reporter Assay)

This assay quantifies the activity of the NF-κB transcription factor.

  • Principle: HEK-293 cells are stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase.

  • Procedure:

    • Seed the NF-κB reporter HEK-293 cells in a 96-well plate.

    • Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), for a defined period (e.g., 5-6 hours).

    • Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay reagent kit.

    • The reduction in luciferase activity in anatabine-treated cells compared to the stimulated control indicates inhibition of NF-κB activation.

STAT3 Phosphorylation Assay (Western Blotting)

This method detects the phosphorylation status of STAT3, an indicator of its activation.

  • Principle: Western blotting uses antibodies to detect specific proteins in a sample. A primary antibody specific to phosphorylated STAT3 (p-STAT3) is used to determine the level of activated STAT3.

  • Procedure:

    • Culture cells (e.g., SH-SY5Y or PMA-differentiated THP-1) and treat with this compound.

    • Stimulate the cells with an appropriate agonist, such as Lipopolysaccharide (LPS), to induce STAT3 phosphorylation.

    • Lyse the cells and determine the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody against p-STAT3, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

    • Normalize the p-STAT3 signal to total STAT3 or a loading control (e.g., β-actin) to determine the relative inhibition by anatabine.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in cell culture supernatants.

  • Principle: A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the antibody. A detection antibody, also specific for the cytokine, is then added, followed by an enzyme-linked secondary antibody. The addition of a substrate results in a color change that is proportional to the amount of cytokine present.

  • Procedure:

    • Collect the cell culture supernatant from cells treated with this compound and a stimulant (e.g., LPS).

    • Add the supernatants and a series of known cytokine standards to the wells of the antibody-coated plate.

    • Incubate to allow the cytokine to bind.

    • Wash the plate and add the detection antibody.

    • Incubate and wash, then add the enzyme-linked secondary antibody.

    • Incubate and wash, then add the substrate and stop solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

Visualizing the Molecular Pathways and Experimental Design

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Anatabine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNFa LPS/TNFa Receptor Receptor LPS/TNFa->Receptor IKK IKK Receptor->IKK JAK JAK Receptor->JAK Anatabine Anatabine Anatabine->IKK Inhibits Anatabine->JAK Inhibits NRF2_KEAP1 NRF2-KEAP1 Anatabine->NRF2_KEAP1 Activates MAPK_Cascade MAPK Cascade Anatabine->MAPK_Cascade Activates IkB IkB IKK->IkB P NFkB NFkB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n STAT3 STAT3 JAK->STAT3 P pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_n p-STAT3 Dimer pSTAT3->pSTAT3_n NRF2 NRF2 NRF2_KEAP1->NRF2 Releases NRF2_n NRF2 NRF2->NRF2_n Gene_Expression Gene Expression MAPK_Cascade->Gene_Expression NFkB_n->Gene_Expression Pro-inflammatory Cytokines pSTAT3_n->Gene_Expression Pro-inflammatory Genes NRF2_n->Gene_Expression Antioxidant Response Genes

Anatabine's multifaceted impact on inflammatory signaling pathways.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis Cell_Culture 1. Cell Culture (e.g., HEK-293, SH-SY5Y) Anatabine_Treatment 2. This compound Treatment (Dose-response) Cell_Culture->Anatabine_Treatment Stimulation 3. Inflammatory Stimulus (e.g., LPS, TNF-α) Anatabine_Treatment->Stimulation Cell_Lysis 4a. Cell Lysis Stimulation->Cell_Lysis Supernatant_Collection 4b. Supernatant Collection Stimulation->Supernatant_Collection Western_Blot 5a. Western Blot (p-STAT3, p-NF-κB) Cell_Lysis->Western_Blot Luciferase_Assay 5b. Luciferase Assay (NF-κB activity) Cell_Lysis->Luciferase_Assay ELISA 5c. ELISA (Cytokine Levels) Supernatant_Collection->ELISA

A generalized workflow for assessing anatabine's in vitro effects.

References

Safety Operating Guide

Proper Disposal of Anatabine Dicitrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical reagents are critical for maintaining a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of anatabine dicitrate, ensuring the safety of laboratory personnel and the protection of the environment.

While this compound is not classified as a hazardous substance or mixture according to its Safety Data Sheet (SDS), it is imperative to handle and dispose of it with care, adhering to standard laboratory chemical safety protocols.[1] Responsible disposal prevents potential environmental contamination and upholds a culture of safety within the research community.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is essential to be outfitted with the appropriate Personal Protective Equipment (PPE). Even with non-hazardous substances, direct contact should be minimized.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye Protection Safety goggles with side-shields.
Hand Protection Protective gloves (e.g., nitrile rubber).
Body Protection A fully-buttoned lab coat or impervious clothing.
Respiratory A suitable respirator may be necessary if handling powders or creating aerosols.

Ensure that an emergency eyewash station and safety shower are readily accessible in the work area.[1]

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of this compound waste.

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled waste container for this compound and materials contaminated with it.

    • The container should be made of a compatible material and have a secure, tight-fitting lid.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Waste Collection:

    • Solid Waste: Collect unused or expired this compound powder in its original container or a designated, labeled waste container.

    • Liquid Waste: Collect solutions containing this compound in a labeled, leak-proof container.

    • Contaminated Materials: Items such as pipette tips, gloves, and paper towels that are contaminated with this compound should be collected in a separate, labeled container for solid waste.

  • Spill Response Procedure:

    • In the event of a spill, evacuate personnel from the immediate area if necessary.

    • Ensure adequate ventilation.[1]

    • Wearing appropriate PPE, absorb liquid spills with an inert, non-combustible material such as diatomite or universal binders.[1]

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

    • Collect the absorbed material and contaminated cleaning supplies in a labeled hazardous waste container.[1]

    • Decontaminate the spill area with a suitable solvent, such as alcohol, followed by soap and water. Collect all cleaning materials as hazardous waste.

    • Report the spill to your supervisor and your institution's Environmental Health and Safety (EHS) department, in accordance with your laboratory's safety protocols.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • The storage area should be inaccessible to unauthorized personnel.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.

    • Provide them with the full chemical name and any available safety data. Never discharge chemical waste down the drain or dispose of it in regular trash unless explicitly authorized by your EHS department.

Quantitative Data for this compound

PropertyValue
Molecular Formula C₂₂H₂₈N₂O₁₄
Molecular Weight 544.46 g/mol

Experimental Protocols

While this document focuses on disposal, any experimental protocol involving this compound should begin with a thorough review of its Safety Data Sheet and the implementation of appropriate safety controls, including working in a well-ventilated area and using the personal protective equipment outlined above.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

cluster_start Start cluster_assessment Waste Assessment cluster_segregation Segregation & Collection cluster_storage Storage cluster_disposal Final Disposal start This compound Waste Generated assess Is the waste contaminated with other hazardous chemicals? start->assess segregate_non_haz Collect in a designated, labeled container for non-hazardous chemical waste. assess->segregate_non_haz No segregate_haz Follow institutional guidelines for hazardous waste segregation. assess->segregate_haz Yes store Store in a secure, designated waste accumulation area. segregate_non_haz->store segregate_haz->store contact_ehs Contact Institutional EHS for pickup and disposal. store->contact_ehs

Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Anatabine dicitrate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling of Anatabine Dicitrate

For laboratory personnel, including researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including operational procedures and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. While one Safety Data Sheet (SDS) for this compound classifies it as a non-hazardous substance, other sources for related Anatabine compounds indicate potential hazards such as flammability, oral toxicity, and eye irritation.[1][2] Therefore, adopting a cautious approach by using the following PPE is strongly recommended.

PPE CategoryRecommended EquipmentSpecification
Eye Protection Safety goggles with side-shieldsConforming to NIOSH (US) or EN 166 (EU) standards.
Hand Protection Protective glovesNitrile or neoprene gloves are preferred. For activities with a higher risk of splash, consider two pairs of chemotherapy gloves meeting ASTM D6978 standards.[3]
Body Protection Impervious clothing / Disposable GownA disposable gown made of polyethylene-coated polypropylene or other laminate materials resistant to chemical permeation.[1][3]
Respiratory Protection Suitable respiratorA full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended, especially where dust or aerosols may be generated.
First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure to this compound.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate eyelids. Remove contact lenses if present and easy to do. Promptly seek medical attention.
Skin Contact Thoroughly rinse the affected skin area with large amounts of water. Remove any contaminated clothing and shoes. Seek medical advice.
Inhalation Relocate the individual to an area with fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal ensures a safe laboratory environment.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.

  • The recommended storage temperature is 4°C. For solutions in solvents, storage at -20°C or -80°C may be required for long-term stability.

Handling and Preparation
  • All handling of this compound should be conducted in a designated area with appropriate exhaust ventilation, such as a laboratory fume hood.

  • Before handling, ensure that a safety shower and an eye wash station are readily accessible.

  • Don the appropriate personal protective equipment as outlined in the table above.

  • Avoid the formation of dust and aerosols.

  • When preparing solutions, ground and bond all containers and receiving equipment to prevent static discharge.

  • Do not eat, drink, or smoke in the area where the compound is being handled.

  • After handling, wash hands and other exposed skin areas thoroughly.

Spill Management
  • In the event of a spill, evacuate personnel to a safe area.

  • Ensure the area is well-ventilated.

  • Wear full personal protective equipment, including respiratory protection.

  • Contain the spill and prevent it from entering drains or water courses.

  • For liquid spills, absorb with an inert, non-combustible material such as diatomite or universal binders.

  • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Place the absorbed or collected material into a suitable, labeled container for disposal.

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.

Disposal Plan
  • All waste materials contaminated with this compound should be considered hazardous waste.

  • Dispose of the waste in a sealed, properly labeled container.

  • Waste disposal should be carried out by a licensed professional waste disposal service in accordance with local, state, and federal regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_post Post-Experiment & Disposal start Start: Receive this compound inspect Inspect Container for Damage start->inspect storage Store in Cool, Well-Ventilated Area (4°C) inspect->storage ppe Don Appropriate PPE storage->ppe handling_area Work in Fume Hood ppe->handling_area equipment_prep Prepare & Ground Equipment handling_area->equipment_prep experiment Perform Experimental Procedures equipment_prep->experiment spill_check Spill Occurred? experiment->spill_check cleanup Execute Spill Cleanup Protocol spill_check->cleanup Yes decontaminate Decontaminate Work Area & Equipment spill_check->decontaminate No cleanup->experiment waste_disposal Dispose of Waste via Licensed Service decontaminate->waste_disposal remove_ppe Remove & Dispose of PPE waste_disposal->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End wash->end

Workflow for Handling this compound

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.